molecular formula C17H26O B1582059 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS No. 80944-44-1

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B1582059
CAS No.: 80944-44-1
M. Wt: 246.4 g/mol
InChI Key: OXBRRUNAAVNTOZ-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is a useful research compound. Its molecular formula is C17H26O and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxy-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h10-15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRRUNAAVNTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001656
Record name 1-Ethoxy-4-(4-propylcyclohexyl)benzene
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80944-44-1
Record name trans-p-(4-Propylcyclohexyl)phenetole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-(4-propylcyclohexyl)benzene
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Record name trans-p-(4-propylcyclohexyl)phenetole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene, a molecule of significant interest in the field of liquid crystal materials. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the highly pure target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the strategic choices made in terms of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a key structural motif found in many liquid crystal displays (LCDs). Its specific stereochemistry and molecular shape contribute to the unique anisotropic properties required for such applications. The trans configuration of the propylcyclohexyl group is particularly crucial for achieving the desired mesophase behavior and stability.[1] This guide outlines a logical and efficient synthetic route designed to maximize the yield of the desired trans-isomer.

The chosen synthetic strategy begins with the construction of the core 4-(propylcyclohexyl)phenol intermediate, followed by the introduction of the ethyl ether moiety in the final step. This approach allows for the key stereochemistry-defining step to be addressed early in the sequence, with the final etherification being a reliable and high-yielding transformation.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence starting from 4-bromophenol and 4-propylcyclohexanone.

G cluster_0 Step 1: Grignard Reaction & Dehydration cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Williamson Ether Synthesis A 4-Bromophenol C 4-(4-Propylcyclohex-1-en-1-yl)phenol A->C B 4-Propylcyclohexanone B->C D 4-(4-Propylcyclohexyl)phenol (cis/trans mixture) C->D E This compound D->E

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Discussion

Step 1: Synthesis of 4-(4-Propylcyclohex-1-en-1-yl)phenol

This step involves a Grignard reaction between the phenylmagnesium bromide derived from 4-bromophenol and 4-propylcyclohexanone, followed by an acid-catalyzed dehydration.[2][3]

Rationale: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[2][4] Using the Grignard reagent derived from 4-bromophenol allows for the direct coupling of the phenolic ring with the cyclohexanone core. An acidic workup protonates the intermediate alkoxide and subsequently catalyzes the elimination of water to form the more stable cyclohexenyl-phenol product.[3]

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromophenol (1.0 eq) in anhydrous diethyl ether to the magnesium suspension. The phenolic proton will react first, so an additional equivalent of the Grignard reagent must be formed or a protecting group strategy employed. A more direct route uses 4-bromoanisole and cleaves the methyl ether later. For this protocol, we assume the use of 4-bromoanisole for simplicity in the Grignard step.

    • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 4-propylcyclohexanone (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel.[5][6]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Dehydration:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Add 2M hydrochloric acid and stir vigorously for 1 hour to facilitate the dehydration of the tertiary alcohol intermediate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-Propylcyclohexyl)phenol

This step involves the reduction of the double bond in the cyclohexene ring via catalytic hydrogenation. This reaction will produce a mixture of cis and trans isomers.

Rationale: Catalytic hydrogenation is a highly efficient method for the reduction of alkenes to alkanes.[7][8] Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.[7] The hydrogenation of the benzene ring is also possible but requires more forcing conditions (higher pressure and temperature), allowing for selective reduction of the cyclohexene double bond under controlled conditions.[9][10][11] The reaction typically yields the thermodynamically more stable trans isomer as the major product, although a mixture is expected.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the 4-(4-propylcyclohex-1-en-1-yl)phenol (1.0 eq) from the previous step in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-propylcyclohexyl)phenol as a mixture of cis and trans isomers.

    • The trans isomer can often be isolated from the cis isomer by recrystallization or column chromatography. The trans isomer is generally more crystalline.

Step 3: Synthesis of this compound

The final step is a Williamson ether synthesis to introduce the ethoxy group onto the phenol.[12][13][14]

Rationale: The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[14][15][16] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[14][15] Using a base such as potassium carbonate or sodium hydride deprotonates the phenol to form the more nucleophilic phenoxide ion.[12][16] A primary alkyl halide, such as ethyl iodide or ethyl bromide, is used as the electrophile to minimize competing elimination reactions.[15]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Base K₂CO₃ Base->Phenoxide Product Ar-O-CH₂CH₃ Phenoxide->Product Ethyl_Iodide CH₃CH₂-I Ethyl_Iodide->Product

Sources

physicochemical properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Introduction

This compound (CAS No. 80944-44-1) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials foundational to modern electro-optic technologies.[1] Its molecular architecture, featuring a rigid core and flexible terminal chains, is deliberately designed to produce a nematic liquid crystal phase—a state of matter that combines the fluidity of a liquid with the long-range orientational order of a crystal. This unique combination of properties makes it a valuable component in liquid crystal mixtures formulated for display applications and other advanced materials.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, materials scientists, and formulation chemists in the fields of liquid crystal science and drug development. Beyond presenting established data, this guide delves into the causal relationships between molecular structure and macroscopic properties, and provides detailed, field-proven experimental protocols for its characterization.

Chemical Identity and Molecular Structure

The precise identity of a compound is the bedrock of all further characterization. The key identifiers for this compound are summarized below.

Table 1: Chemical Identity

Identifier Value Source(s)
CAS Number 80944-44-1 [2]
Molecular Formula C₁₇H₂₆O [3][4]
Molecular Weight 246.39 g/mol [3][4]
IUPAC Name This compound [2]

| InChI Key | OXBRRUNAAVNTOZ-UHFFFAOYSA-N |[2] |

The liquid crystalline behavior of this molecule is a direct consequence of its distinct structural motifs:

  • Rigid Core: The combination of the benzene ring and the trans-cyclohexyl ring creates a rigid, linear core. This rigidity is essential for promoting the anisotropic, ordered packing required for a mesophase to form. The trans configuration of the cyclohexane ring is critical as it maintains the linearity of the core; a cis configuration would introduce a significant kink, disrupting liquid crystal formation.

  • Flexible Terminal Chains: The molecule is terminated by two flexible alkyl-based chains: an ethoxy group (-O-CH₂-CH₃) on one end and a propyl group (-CH₂-CH₂-CH₃) on the other. These chains contribute to the molecule's overall aspect ratio and mediate intermolecular forces. Their flexibility lowers the melting point from what would be expected for a purely rigid molecule and helps to establish the fluid nature of the liquid crystal phase. The length and nature of these terminal alkoxy and alkyl chains are primary tools for tuning the transition temperatures and dielectric properties of liquid crystals.

Core Physicochemical Properties

The macroscopic properties of a material are the tangible expression of its molecular structure. The known physical and chemical properties are summarized in Table 2.

Table 2: Summary of Physicochemical Properties

Property Value Significance & Commentary Source(s)
Appearance White to light yellow powder/crystal Indicates high purity. The crystalline solid state is the ground state at room temperature.
Melting Point (Tₘ) 40.0 - 44.0 °C (typically ~42 °C) This is the transition from the solid crystal (Cr) to the liquid crystal (Nematic) phase (Cr → N). Its relatively low value is advantageous for creating room-temperature LC mixtures. [2]
Boiling Point (Tₑ) 345.3 °C (at 760 mmHg) High boiling point indicates strong intermolecular forces and low volatility. Thermal decomposition will occur before this temperature is reached (See Section 4.3).
Density 0.928 g/cm³ Standard physical parameter for formulation and device engineering.
Refractive Index 1.495 Important for optical applications, though the birefringence (Δn) in the nematic phase is the more critical parameter for displays.
Octanol-Water Partition Coefficient (XLogP3) 6.1 (Calculated) A high LogP value indicates extreme hydrophobicity (lipophilicity). This is a critical parameter predicting its negligible water solubility and behavior in biological systems.

| Polar Surface Area (PSA) | 9.2 Ų (Calculated) | The low PSA, arising only from the ether oxygen, further confirms the non-polar, lipophilic nature of the molecule. | |

Solubility Profile

While specific experimental solubility data is not widely published, a highly reliable qualitative profile can be derived from the molecular structure and the calculated XLogP3 of 6.1.

  • Aqueous Solubility: The molecule is non-polar, lacks hydrogen bonding capabilities, and has a very high partition coefficient. Therefore, its solubility in water is expected to be negligible, likely in the low µg/L to ng/L range. For practical purposes, it is considered insoluble in water.

  • Organic Solubility: It is expected to be freely soluble in non-polar organic solvents such as hexane, toluene, and dichloromethane, and moderately soluble in solvents of intermediate polarity like acetone or ethyl acetate. This is critical for processing and for its inclusion in non-aqueous liquid crystal mixture formulations.

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation and quality control. While public reference spectra for this specific compound are not available, a detailed predictive analysis based on its structure provides a robust framework for researchers to interpret their own experimental data.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.8-7.2 ppm (4H total). The doublet closer to δ 6.8 ppm corresponds to the protons ortho to the electron-donating ethoxy group.

    • Ethoxy Group: A quartet around δ 4.0 ppm (-O-CH₂ -CH₃, 2H) coupled to a triplet around δ 1.4 ppm (-O-CH₂-CH₃ , 3H).

    • Cyclohexyl Protons: A series of complex, overlapping multiplets in the aliphatic region, typically between δ 1.0-2.5 ppm (11H total). The axial and equatorial protons will have different chemical shifts. The proton at the C1 position (attached to the benzene ring) will be a multiplet centered around δ 2.4-2.5 ppm.

    • Propyl Group: A triplet for the terminal methyl group (-CH₂-CH₃ ) around δ 0.9 ppm (3H), a sextet for the central methylene (-CH₂ -CH₃) around δ 1.3-1.4 ppm (2H), and a triplet for the methylene attached to the ring around δ 1.2-1.3 ppm (2H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Four signals are expected: ~δ 158 (C-O), ~δ 137 (C-Cyclohexyl), ~δ 128 (CH), and ~δ 114 (CH).

    • Ethoxy Group: Two signals at ~δ 63 (-O-CH₂) and ~δ 15 (-CH₃).

    • Cyclohexyl & Propyl Carbons: A cluster of signals in the aliphatic region from ~δ 14 to ~δ 45.

  • Infrared (IR) Spectroscopy:

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong intensity).

    • ~1610, 1510 cm⁻¹: Aromatic C=C ring stretching.

    • ~1245 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching (strong intensity).

    • ~1045 cm⁻¹: Symmetric C-O-C stretching.

    • ~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A clear peak at m/z = 246.

    • Key Fragments: Expect fragmentation patterns involving cleavage of the alkyl chains and the ether bond, such as a prominent peak at m/z = 217 (loss of -C₂H₅) and m/z = 203 (loss of -C₃H₇). Benzylic cleavage at the cyclohexyl-benzene bond is also likely.

Key Experimental Methodologies

The trustworthiness of physicochemical data hinges on the use of standardized, validated protocols. The following section details the authoritative methodologies for characterizing the key properties of this liquid crystal.

Protocol 4.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is the definitive method for characterizing the thermal transitions of liquid crystals. It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of not only the melting point (Cr → N) but, crucially, the nematic-to-isotropic transition or "clearing point" (N → I). This defines the operational temperature range of the liquid crystal phase.

Methodology (Based on OECD Guideline 102):

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium, Tin) across the temperature range of interest.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: a. Place the sample and reference pans into the DSC cell. b. Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C). c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C). d. Hold isothermally for 2 minutes to ensure complete melting. e. Cool the sample at the same rate back to the starting temperature. f. Perform a second heating and cooling cycle to observe the transitions on a consistent thermal history.

  • Data Analysis:

    • Melting Point (Tₘ): Determined as the onset temperature of the first major endothermic peak on the second heating scan.

    • Clearing Point (T꜀): Determined as the peak temperature of the second, typically smaller, endothermic peak corresponding to the N → I transition.

    • Enthalpy (ΔH): Integrate the area under each transition peak to determine the enthalpy of fusion and the enthalpy of the N-I transition.

dsc_workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis p1 Calibrate DSC (Indium Standard) p2 Weigh 2-5 mg Sample into Al Pan p1->p2 p3 Hermetically Seal Sample & Ref Pans p2->p3 r1 Load Pans into Cell p3->r1 Load r2 Heat/Cool/Heat Cycle (e.g., 10°C/min) r1->r2 r3 Record Heat Flow vs. Temp r2->r3 a1 Identify Endothermic Peaks (2nd Heat Scan) r3->a1 Analyze Thermogram a2 Determine Onset Tₘ (Cr → N) a1->a2 a3 Determine Peak T꜀ (N → I) a1->a3 a4 Integrate Peak Area (ΔH) a1->a4

Caption: Workflow for DSC analysis of liquid crystal transitions.

Protocol 4.2: Determination of LogP by HPLC Method

Causality: The octanol-water partition coefficient (LogP) is a crucial parameter for predicting a molecule's environmental fate and bioaccumulation potential. For highly lipophilic compounds like this one (calculated LogP > 6), the traditional shake-flask method is prone to error. The HPLC method, as described in OECD Guideline 117, is more accurate, reproducible, and faster for such molecules. It correlates a substance's retention time on a non-polar stationary phase with the LogP of known reference standards.

Methodology (Based on OECD Guideline 117):

  • System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase of methanol/water at a composition that provides adequate retention (e.g., 85:15 v/v). The system is run in isocratic mode.

  • Calibration: a. Prepare a series of 5-7 reference standards with known LogP values that bracket the expected LogP of the test substance. b. Inject each standard individually and record its retention time (tᵣ). c. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time. d. Create a calibration curve by plotting log(k) versus the known LogP for each standard. The plot should be linear with a correlation coefficient (r²) > 0.98.

  • Sample Analysis: a. Dissolve the test substance in the mobile phase. b. Inject the sample and record its retention time (tᵣ) in duplicate. c. Calculate the capacity factor (k) for the test substance.

  • LogP Determination: Interpolate the log(k) of the test substance onto the calibration curve to determine its LogP value.

logp_workflow cluster_setup System & Calibration cluster_analysis Sample Analysis cluster_result Result s1 Setup RP-HPLC (C18, Isocratic) s2 Inject LogP Standards s1->s2 s3 Record Retention Times (tᵣ) s2->s3 s4 Plot log(k) vs. LogP (Calibration Curve) s3->s4 res1 Interpolate log(k) on Calibration Curve s4->res1 Calibrated System an1 Inject Test Substance an2 Record Retention Time (tᵣ) an1->an2 an3 Calculate Capacity Factor (k) an2->an3 an3->res1 Sample Data res2 Determine LogP Value res1->res2

Caption: Workflow for LogP determination via the HPLC method.

Protocol 4.3: Assessment of Thermal Stability by TGA

Causality: Thermogravimetric Analysis (TGA) is essential for defining the upper temperature limit at which a material is stable. For compounds used in electronic devices, which may operate at elevated temperatures, understanding the onset of thermal decomposition is critical for ensuring device lifetime and reliability. TGA measures mass loss as a function of temperature in a controlled atmosphere.

Methodology (Based on ISO 11358):

  • Calibration: Calibrate the TGA's mass balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.

  • Atmosphere: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (typically Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: a. Equilibrate at a starting temperature (e.g., 30 °C). b. Heat the sample at a constant rate (e.g., 10 or 20 °C/min) up to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight (%) versus temperature.

    • The onset of decomposition (Tₒ) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the primary mass loss step on the TGA curve.

    • The temperature at which 5% mass loss occurs (T₅%) is also a commonly reported metric for thermal stability.

tga_workflow start Start: Calibrate TGA prep Place 5-10 mg Sample in TGA Crucible start->prep load Load into Furnace under N₂ Purge prep->load heat Heat at 10°C/min to 600°C load->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze Thermogram record->analyze report Report Onset Tₒ and T₅% Mass Loss analyze->report

Caption: Workflow for assessing thermal stability using TGA.

References

  • Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]

  • Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science. [Link]

  • OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • ISO 11358-1:2014. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link]

  • CP Lab Safety. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. [Link]

  • Watson International Ltd. This compound CAS NO.80944-44-1. [Link]

Sources

An In-depth Technical Guide to the Nematic Phase of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required to characterize the nematic liquid crystal phase of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. Due to a scarcity of publicly available experimental data for this specific compound, this guide will utilize a well-characterized analogous compound, 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5), to illustrate the experimental workflows and data interpretation. This approach provides researchers, scientists, and drug development professionals with a robust framework for investigating the thermal and structural properties of similar nematic liquid crystals. The guide will detail the theoretical underpinnings and practical application of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) in the study of nematic phases.

Introduction: The Subject Compound and the Data Challenge

This compound is a calamitic (rod-shaped) liquid crystal belonging to the alkyl-alkoxy cyclohexylbenzene family. Its molecular structure, consisting of a rigid core composed of a benzene ring and a cyclohexane ring, and flexible alkyl and alkoxy chains, is conducive to the formation of mesophases, including the nematic phase. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order, rendering it a fluid with anisotropic properties.

A thorough characterization of the nematic phase, including its transition temperatures, thermodynamic parameters, and structural organization, is crucial for its application in areas such as display technologies, optical switching, and as a medium for anisotropic polymerization. However, a comprehensive search of scientific literature and databases reveals a significant lack of specific experimental data for this compound. To address this, this guide will employ a didactic approach, using a well-documented liquid crystal, 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5), as a representative model. PCH5 shares key structural similarities with our target compound and its nematic phase has been extensively studied, providing a solid foundation for demonstrating the analytical techniques.

The Model Compound: 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5)

PCH5 is a classic nematic liquid crystal with a well-defined crystal-to-nematic (K-N) and nematic-to-isotropic (N-I) phase transition. Its physical properties are well-documented, making it an ideal candidate for illustrating the characterization workflow.

PropertyValue
Molecular Formula C₁₈H₂₅N
Molar Mass 255.40 g/mol
Crystal to Nematic Transition (T_KN) 30 °C
Nematic to Isotropic Transition (T_NI) 55 °C

Thermal Characterization: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). The enthalpy of the N-I transition is directly related to the degree of order in the nematic phase.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh approximately 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its isotropic clearing point (e.g., 70 °C for PCH5) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.

    • Hold at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 0 °C for PCH5).

    • Heat the sample again at the same controlled rate to above the isotropic point. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

  • Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of transition is calculated by integrating the area of the transition peak.

Interpreting DSC Data for PCH5 (as a model)

A typical DSC thermogram for PCH5 would show two distinct endothermic peaks on heating: one corresponding to the crystal-to-nematic transition (T_KN) and a smaller one for the nematic-to-isotropic transition (T_NI).

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
K → N ~30~32~80
N → I ~55~55.5~2.5

The significantly lower enthalpy of the N-I transition compared to the K-N transition is a hallmark of liquid crystals, reflecting the fact that the nematic phase retains a degree of order.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep Weigh 2-5 mg of LC into DSC pan heat1 Heat to Isotropic (e.g., 70°C) prep->heat1 cool Cool below Crystallization (e.g., 0°C) heat1->cool heat2 Second Heating Scan (for analysis) cool->heat2 thermogram Analyze Thermogram heat2->thermogram transitions Identify Transition Temps (T_KN, T_NI) thermogram->transitions enthalpy Calculate Enthalpy (ΔH) thermogram->enthalpy

Caption: Workflow for DSC analysis of a nematic liquid crystal.

Optical Characterization: Polarized Optical Microscopy (POM)

Expertise & Experience: POM is an indispensable tool for identifying and characterizing liquid crystal phases. The birefringence of the nematic phase, arising from the anisotropy of its refractive index, produces characteristic textures when viewed between crossed polarizers. The N-I transition is readily observed as a change from a bright, textured image to a dark, isotropic field of view.

Experimental Protocol: POM Analysis
  • Sample Preparation: Place a small amount of the liquid crystal between a clean glass slide and a coverslip.

  • Heating Stage: Mount the slide on a hot stage attached to the polarizing microscope.

  • Observation:

    • Heat the sample to its isotropic phase.

    • Slowly cool the sample into the nematic phase. Observe the formation of nematic droplets, which then coalesce.

    • Observe the characteristic texture of the nematic phase (e.g., Schlieren or marbled texture).

    • Note the temperature at which the last dark (isotropic) region disappears on cooling (this is T_NI).

    • Continue cooling and observe any further phase transitions.

Interpreting POM Textures of a Nematic Phase

Upon cooling from the isotropic melt, a nematic phase typically appears as birefringent droplets that grow and merge. The resulting texture depends on the surface alignment and the bulk properties of the liquid crystal. A common texture is the Schlieren texture , characterized by dark brushes that correspond to regions where the director is aligned parallel to one of the polarizers. The points where these brushes meet are topological defects called disclinations.

POM_Observation cluster_setup Setup cluster_heating Heating/Cooling Cycle cluster_interpretation Interpretation sample LC sample on glass slide hotstage Mount on hot stage sample->hotstage heat_iso Heat to Isotropic hotstage->heat_iso cool_nem Cool to Nematic heat_iso->cool_nem observe_tex Observe Nematic Texture cool_nem->observe_tex identify_phase Identify Nematic Phase (e.g., Schlieren texture) observe_tex->identify_phase determine_TNI Determine T_NI identify_phase->determine_TNI

Caption: Observational workflow for Polarized Optical Microscopy.

Structural Characterization: X-ray Diffraction (XRD)

Expertise & Experience: XRD provides information about the average molecular arrangement in a liquid crystal phase. While the nematic phase lacks long-range positional order, the orientational order and the average intermolecular distances can be probed by XRD.

Experimental Protocol: XRD Analysis
  • Sample Preparation: The liquid crystal is typically held in a thin-walled capillary tube. For aligned samples, a magnetic or electric field can be applied.

  • Instrument Setup: The capillary is mounted in a temperature-controlled stage within the XRD instrument.

  • Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected.

  • Data Analysis: The scattering angle (2θ) is related to the characteristic distances (d) in the sample by Bragg's Law (nλ = 2d sinθ).

Interpreting XRD Patterns of a Nematic Phase

An unaligned nematic sample will show a diffuse scattering ring at a wide angle, corresponding to the average lateral distance between the molecules. For an aligned nematic sample, this diffuse ring resolves into two crescent-shaped arcs perpendicular to the director axis. A diffuse scattering feature may also be observed at small angles, which can provide information about short-range positional correlations.

From the angular distribution of the wide-angle scattering, the orientational order parameter (S) can be calculated. S is a measure of how well the molecules are aligned with the director, ranging from 0 for an isotropic liquid to 1 for a perfect crystal.

XRD_Analysis cluster_sample Sample Preparation cluster_measurement XRD Measurement cluster_analysis Data Analysis capillary LC in capillary alignment Optional: Apply Magnetic/Electric Field capillary->alignment xray_beam Irradiate with X-ray beam alignment->xray_beam detect Detect scattered X-rays xray_beam->detect pattern Analyze Diffraction Pattern detect->pattern distances Calculate Intermolecular Distances pattern->distances order_param Determine Order Parameter (S) pattern->order_param

Caption: Workflow for X-ray Diffraction analysis of a nematic liquid crystal.

Conclusion

While specific experimental data for the nematic phase of this compound remains elusive in the public domain, this guide provides a robust methodological framework for its complete characterization. By employing the synergistic techniques of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction, researchers can elucidate the thermal, optical, and structural properties of this and other novel nematic liquid crystals. The use of the well-characterized analogue, PCH5, serves as a practical illustration of the experimental procedures and the interpretation of the resulting data. This comprehensive approach ensures scientific integrity and provides a clear pathway for the in-depth understanding of nematic liquid crystal systems.

References

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. [Link]

  • Leadbetter, A. J. (1979). The structure of liquid crystals. In The Molecular Physics of Liquid Crystals (pp. 285-316). Academic Press. [Link]

  • Ratna, B. R., & Shashidhar, R. (1976). The Nematic-Isotropic Transition in a Homologous Series of p-n-Alkyl-p'-cyanobiphenyls. Pramana, 6(5), 278-283. [Link]

An In-depth Technical Guide on the Crystal Structure Determination of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of the liquid crystal monomer, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. While a specific deposited crystal structure for this compound is not publicly available, this document serves as a detailed procedural framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The guide is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating system for researchers. By detailing the complete workflow, from synthesis to data interpretation, this paper equips scientists in materials science and drug development with the necessary knowledge to characterize this and similar mesogenic compounds.

Introduction

This compound is a calamitic (rod-like) liquid crystal monomer known for its application in nematic liquid crystal mixtures.[][2] The arrangement of molecules in the solid-state, or its crystal structure, provides fundamental insights into the intermolecular interactions that govern its liquid crystalline behavior.[3] Understanding the crystal packing, conformational preferences, and non-covalent interactions is paramount for designing novel liquid crystal materials with tailored properties for advanced display technologies and for exploring their potential in drug delivery systems.[4] This guide will delineate the critical steps and expert considerations for determining the crystal structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired trans stereochemistry of the cyclohexyl ring, which is crucial for its liquid crystalline properties.

Synthetic Pathway

A common route involves the Grignard reaction between 4-propylcyclohexylmagnesium bromide and 4-ethoxybenzaldehyde, followed by dehydration and subsequent hydrogenation. An alternative and often preferred method for stereochemical control is the Suzuki coupling reaction.

Diagram of the Suzuki Coupling Pathway

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-propylcyclohexylboronic_acid 4-(trans-4-propylcyclohexyl)boronic acid Target_Molecule This compound 4-propylcyclohexylboronic_acid->Target_Molecule Suzuki Coupling 1-bromo-4-ethoxybenzene 1-bromo-4-ethoxybenzene 1-bromo-4-ethoxybenzene->Target_Molecule Pd_catalyst Pd(PPh3)4 Pd_catalyst->Target_Molecule Base Na2CO3 Base->Target_Molecule Solvent Toluene/Ethanol/Water Solvent->Target_Molecule

Caption: Synthetic route for this compound via Suzuki coupling.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-ethoxybenzene (1.0 eq), 4-(trans-4-propylcyclohexyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (3.0 eq) and a 3:1 mixture of toluene and ethanol.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Purity Assessment

The purity of the synthesized compound is critical for successful crystallization. It should be greater than 98%, as confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For a relatively non-polar molecule like this compound with a melting point of 42 °C, several techniques can be employed.

Solvent Selection

A solvent screening should be performed to identify suitable solvents in which the compound has moderate solubility. Good candidates include slow-evaporating solvents like ethanol, isopropanol, or mixtures such as dichloromethane/hexane.

Crystallization Techniques
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the boiling point of the solvent). Slowly cool the solution to room temperature or below.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6]

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected to ensure completeness.

Workflow for Crystal Structure Determination

Caption: A stepwise workflow for the determination of a crystal structure.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.

Data Presentation and Interpretation

The final output of a crystal structure determination is a set of crystallographic data and a model of the molecule and its packing in the crystal lattice.

Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystal structure determination of this compound.

ParameterExpected Value/Information
Chemical FormulaC17H26O
Formula Weight246.39 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)ρ (g/cm³)
R-factors (R1, wR2)Indicators of the quality of the refinement
Goodness-of-fit (S)Should be close to 1 for a good refinement
Molecular and Packing Structure

The refined structure would reveal:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the propyl chain and the orientation of the ethoxy group would be of particular interest.

  • Crystal Packing: How the molecules are arranged in the crystal lattice. This is crucial for understanding the intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions, that dictate the solid-state properties and influence the subsequent liquid crystal phases.[7]

Significance for Drug Development and Materials Science

Although primarily known as a liquid crystal, the structural motif of a substituted cyclohexylbenzene is found in some pharmaceutically active molecules.[8][9][10] A detailed crystal structure provides invaluable information for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional shape of the molecule can aid in the design of analogs with improved biological activity.

  • Polymorphism Screening: Different crystal forms (polymorphs) can have different physical properties, including solubility and bioavailability, which are critical in drug development.

  • Materials Design: For liquid crystal applications, the crystal structure provides insights into the molecular packing that precedes the formation of the mesophase, aiding in the design of new liquid crystal materials with desired properties.[11][12]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a wealth of information about the molecular and supramolecular structure of this important liquid crystal monomer. The insights gained from the crystal structure are fundamental to advancing its applications in both materials science and potentially in the field of drug development.

References

  • Als-Nielsen, J., et al. (1980). X-ray diffraction study of the nematic-to-smectic-A transition in 8OCB. Physical Review B, 22(1), 312–320.
  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Clark, N. A., et al. (1993). X-ray-scattering study of the smectic-A-to-nematic transition in a confined liquid crystal. Physical Review Letters, 71(21), 3505–3508.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Lancelot, A., Sierra, T., & Serrano, J. L. (2014). Nanostructured liquid-crystalline particles for drug delivery. Expert Opinion on Drug Delivery, 11(4), 547-564.
  • Mandal, P., et al. (1996). Structural analysis by X-ray diffraction of a non-polar alkenyl liquid crystalline compound. Liquid Crystals, 20(6), 765-770.
  • Müller-Goymann, C. C. (2004). Physicochemical characterization of colloidal drug delivery systems such as reverse micelles, vesicles, liquid crystals and nanoparticles for topical administration. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 343-356.
  • Naciri, J., et al. (2003). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 8(4), 398-408.
  • Pershan, P. S. (1988). Structure of Liquid Crystal Phases. World Scientific.
  • Savic, S., Vuleta, G., Daniels, R., & Müller-Goymann, C. C. (2005). Colloidal microstructure of binary systems and model creams stabilized with an alkylpolyglucoside non-ionic emulsifier. Colloid and Polymer Science, 283, 439-451.
  • LookChem. (n.d.). Benzene, 1-?ethoxy-?4-?(trans-?4-?propylcyclohexyl)?-. Retrieved from [Link]

  • Watson International Ltd. (n.d.). This compound CAS NO.80944-44-1. Retrieved from [Link]

  • Borbély, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from [Link]

  • Westwell, A. D., et al. (2003). 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines. Journal of Medicinal Chemistry, 46(4), 532-541.
  • Zhang, Y., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448.
  • Churcher, I., et al. (2008). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 567-571.
  • Kim, J. H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants, 11(10), 1918.
  • Schoenfeld, R. C., et al. (2005). Substituted cyclohexyl-1,4-diamine derivatives with a chain extension.

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An In-depth Technical Guide to the Phase Transition Behavior of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Liquid Crystal

This whitepaper, therefore, serves as both a detailed guide and a framework for investigation. We will leverage data from closely related homologous series to infer the phase transition properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. The methodologies and principles discussed herein are directly applicable to the empirical study of this and other similar mesogenic compounds.

Introduction to this compound: A Calamitic Mesogen

This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] Its molecular structure, characterized by a rigid core and flexible terminal groups, is archetypal of calamitic (rod-like) mesogens.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[]
CAS Number 80944-44-1[4]
Molecular Formula C17H26O[]
Molecular Weight 246.39 g/mol []
Appearance White to light yellow powder/crystal[]
Melting Point ~42 °C[]
Boiling Point 345.3 °C at 760 mmHg[]

The molecule consists of three key structural components that dictate its liquid crystalline behavior:

  • A rigid core: Comprising a benzene ring and a cyclohexane ring, this provides the necessary structural anisotropy for the formation of ordered, yet fluid, phases.

  • A flexible propyl chain: This alkyl group contributes to the molecule's overall shape and influences the packing and stability of the mesophases.

  • A terminal ethoxy group: This alkoxy group introduces polarity and can affect the dielectric properties and transition temperatures of the liquid crystal.

cluster_core Rigid Core benzene Benzene Ring cyclohexane Cyclohexane Ring cyclohexane->benzene forms anisotropic core propyl Flexible Propyl Chain propyl->cyclohexane influences packing ethoxy Terminal Ethoxy Group ethoxy->benzene provides polarity Crystal Crystal (Cr) (Ordered Solid) Nematic Nematic (N) (Orientational Order) Crystal->Nematic Heating (Melting) Nematic->Crystal Cooling (Freezing) Isotropic Isotropic Liquid (I) (Disordered Liquid) Nematic->Isotropic Heating (Clearing) Isotropic->Nematic Cooling

Caption: Predicted thermotropic phase transitions for the compound.

Experimental Characterization of Phase Transitions

To empirically determine the phase transition behavior of a liquid crystal like this compound, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

Expertise & Experience: DSC is the gold standard for measuring the heat flow associated with phase transitions. By precisely monitoring the temperature at which these transitions occur and the enthalpy changes (ΔH) associated with them, we can create a thermal profile of the material. The choice of heating and cooling rates is critical; a rate of 10 °C/min is standard for initial surveys, but slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced transitions. A second heating cycle is crucial to erase the sample's thermal history and reveal its intrinsic thermotropic behavior.

Trustworthiness: The protocol includes a second heating run to ensure the observed transitions are reversible and characteristic of the material, not artifacts of its initial crystalline state. The use of a hermetically sealed aluminum pan prevents sample loss through sublimation or evaporation, ensuring the accuracy of the measured enthalpy values.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 100 °C) at a rate of 10 °C/min.

    • Cooling: Cool the sample back down to room temperature at a rate of 10 °C/min.

    • Second Heating: Heat the sample again to 100 °C at 10 °C/min.

  • Data Analysis: Analyze the thermogram from the second heating cycle to identify the peak temperatures of any endothermic events, which correspond to the phase transitions (e.g., Crystal-to-Nematic and Nematic-to-Isotropic). Integrate the peaks to determine the enthalpy of each transition (ΔH).

cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 3-5 mg of sample seal Seal in aluminum pan weigh->seal heat1 Heat to 100°C @ 10°C/min seal->heat1 cool Cool to RT @ 10°C/min heat1->cool heat2 Re-heat to 100°C @ 10°C/min cool->heat2 analyze Analyze 2nd heating curve heat2->analyze identify Identify transition peaks (T) analyze->identify integrate Integrate peaks for enthalpy (ΔH) identify->integrate

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Polarized Optical Microscopy (POM): Visualizing Mesophases

Expertise & Experience: POM is a qualitative technique that allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases. The birefringence of the nematic phase will cause it to appear brightly colored between crossed polarizers, while the isotropic liquid will appear dark (extinguished). The choice of a hot stage with precise temperature control is paramount for correlating the observed textures with the transition temperatures identified by DSC.

Trustworthiness: By observing the distinct changes in optical texture as the sample is heated and cooled, we can visually confirm the nature of the phases and the temperatures at which the transitions occur. This provides a direct, qualitative validation of the quantitative data obtained from DSC.

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

  • Mounting: Cover the sample with a glass coverslip and place it on a calibrated hot stage.

  • Microscope Setup: Position the hot stage on the polarized light microscope. Ensure the polarizers are crossed (in the 90° position) to achieve a dark background.

  • Thermal Program:

    • Slowly heat the sample while observing it through the microscope.

    • Note the temperature at which the crystalline solid begins to melt into a birefringent fluid (the nematic phase). This should correspond to the first peak observed in the DSC thermogram.

    • Continue heating and record the temperature at which the birefringent texture disappears, leaving a completely dark field of view. This is the clearing point, the transition to the isotropic liquid, and should correspond to the second DSC peak.

  • Texture Identification: Observe and record the characteristic textures of the nematic phase (e.g., schlieren or marbled textures) upon heating and cooling.

Conclusion and Future Directions

While a comprehensive, published dataset on the phase transition behavior of this compound remains to be uncovered, its molecular structure strongly suggests the presence of a nematic liquid crystal phase. The experimental protocols for DSC and POM outlined in this guide provide a robust framework for the empirical determination of its transition temperatures, enthalpies, and mesophase identification.

For researchers and professionals in drug development and materials science, understanding the phase behavior of such compounds is critical for formulation, delivery, and application. The principles and methodologies detailed herein offer a clear path to characterizing this and other novel mesogenic materials, ensuring scientific rigor and advancing the development of new liquid crystal-based technologies.

References

  • Martinez, V., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. [Link]

  • Dąbrowski, R., et al. (2015). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Request PDF. [Link]

  • Taylor & Francis Online. (2024). Uncommon building blocks in liquid crystals. [Link]

  • PubMed. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

  • PubMed. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. [Link]

  • ResearchGate. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Determination of Mesophase Transition of Azo-azomethine Derivatives with Different Terminal Chain Lengths. [Link]

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Technical Guide: A Multi-Technique Spectroscopic Protocol for the Comprehensive Analysis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Characterization

In the fields of materials science and drug development, the unambiguous structural confirmation and purity assessment of molecular entities are not mere procedural formalities; they are the bedrock of reliable and reproducible research. The subject of this guide, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, is a calamitic (rod-shaped) molecule characteristic of those used in the formulation of nematic liquid crystal mixtures.[1] Its precise molecular architecture—comprising an aromatic core, a flexible aliphatic chain, a linking cyclohexyl ring, and an alkoxy group—dictates its mesophase behavior and electro-optical properties. This guide presents a holistic spectroscopic framework, moving beyond a simple checklist of techniques to a synergistic, self-validating workflow. As a Senior Application Scientist, my objective is to detail not only the how but the fundamental why behind each analytical choice, ensuring that the data generated is not just a collection of spectra, but a cohesive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to map the precise connectivity and chemical environment of every hydrogen and carbon atom within the molecular framework. For a molecule with distinct aromatic and aliphatic regions like this compound, NMR provides a wealth of data that, when correctly interpreted, leaves no ambiguity as to its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum gives a quantitative and qualitative map of all hydrogen atoms in the molecule.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean vial.[2][3] The use of a secondary vial is a field-proven best practice to ensure the sample is fully dissolved before transfer, preventing difficult-to-remove solids in the final NMR tube.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is selected for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for reference.[4]

  • Homogenization & Transfer: Agitate the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[5]

  • Referencing: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the cyclohexyl protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer (≥400 MHz) filter->load shim Shim Magnetic Field load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate interpret Structural Interpretation (Chemical Shift, Integration, Multiplicity) integrate->interpret Final Spectrum

Caption: Workflow for ¹H NMR spectroscopic analysis.

The structure contains several distinct proton environments, leading to a predictable spectrum.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Propyl CH₃ (a)~0.90Triplet (t)3HAliphatic methyl adjacent to a CH₂ group.
Propyl CH₂ (b)~1.35Sextet2HAliphatic methylene adjacent to CH₃ and CH₂ groups.
Ethoxy CH₃ (h)~1.40Triplet (t)3HMethyl group adjacent to an oxygen-linked CH₂.
Cyclohexyl/Propyl Protons (c, d, e)1.0 - 1.9Complex Multiplets13HOverlapping signals from the aliphatic propyl and cyclohexyl rings. The trans-configuration restricts conformational averaging, leading to complex splitting.
Benzene CH (f)~6.85Doublet (d)2HAromatic protons ortho to the electron-donating ethoxy group.
Benzene CH (g)~7.10Doublet (d)2HAromatic protons meta to the ethoxy group.
Ethoxy CH₂ (i)~4.00Quartet (q)2HMethylene group adjacent to an oxygen and a methyl group.

Structure for assignment:


(External image, cannot be embedded)
a,b,c: Propyl group; d,e: Cyclohexyl ring; f,g: Benzene ring; h,i: Ethoxy group.
Carbon-13 (¹³C) NMR Spectroscopy

This technique provides a signal for each unique carbon environment, confirming the carbon skeleton of the molecule.

The protocol is analogous to that for ¹H NMR, with one critical modification: a higher sample concentration is required.

  • Sample Mass: Use 50-100 mg of the compound to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2][4] A higher concentration directly translates to a better signal-to-noise ratio and a shorter acquisition time.

G prep Prepare Concentrated Sample (50-100 mg in 0.7 mL CDCl3) acquire Acquire Spectrum (Proton Decoupled) prep->acquire process Process Data (FT, Baseline Correction) acquire->process interpret Interpret Spectrum (Number of Signals, Chemical Shifts) process->interpret

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Due to molecular symmetry, fewer than 17 signals are expected. The para-substituted benzene ring will show 4 signals, and the aliphatic portion will have several distinct signals.

Carbon Assignment Predicted δ (ppm) Rationale
Propyl CH₃~14Terminal aliphatic carbon.
Ethoxy CH₃~15Aliphatic carbon attached to oxygen.
Propyl/Cyclohexyl CH₂20 - 40Multiple signals in the aliphatic sp³ region.
Propyl/Cyclohexyl CH40 - 45Methine carbons in the aliphatic region.
Ethoxy CH₂~63Aliphatic carbon attached to oxygen.
Aromatic CH (meta to -OEt)~114Shielded aromatic carbon due to the -OEt group.
Aromatic CH (ortho to -OEt)~127Less shielded aromatic carbon.
Aromatic C (ipso, C-Cyclohexyl)~135Quaternary aromatic carbon, deshielded.
Aromatic C (ipso, C-OEt)~158Quaternary aromatic carbon, strongly deshielded by oxygen.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating dataset. The number of signals, chemical shifts, integrations (in ¹H), and multiplicities (in ¹H) must all be consistent with the proposed structure. Any deviation would immediately signal an impurity or an incorrect structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is an exceptionally rapid and powerful technique for identifying the functional groups present in a molecule. Its value lies in confirming the presence of key bonds (C-O, C=C, C-H) and, equally important, the absence of undesired functionalities (e.g., O-H from hydrolysis or C=O from oxidation). We employ the Attenuated Total Reflectance (ATR) sampling technique, which has become the industry standard due to its requirement for virtually no sample preparation.[6][7]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the clean, empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure applicator to press the sample firmly against the crystal.[8] This ensures intimate contact, which is necessary for the evanescent wave to penetrate the sample and generate a high-quality spectrum.[9]

  • Sample Scan: Acquire the sample spectrum. The final spectrum is automatically ratioed against the stored background scan.

  • Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and wiped dry.

G start Clean ATR Crystal bg Acquire Background Spectrum (Air) start->bg sample Place Sample on Crystal bg->sample pressure Apply Pressure for Good Contact sample->pressure scan Acquire Sample Spectrum pressure->scan process Process Data (Background Subtraction) scan->process interpret Interpret Spectrum (Assign Key Bands) process->interpret

Caption: Workflow for ATR-FTIR spectroscopic analysis.

The spectrum will be dominated by absorptions corresponding to the aromatic and aliphatic components.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100 - 3000C-H StretchAromatic (sp² C-H)
2960 - 2850C-H StretchAliphatic (sp³ C-H from propyl, cyclohexyl, and ethoxy groups)
~1610, ~1510C=C StretchAromatic Ring
~1245C-O StretchAryl-Alkyl Ether (asymmetric)
~830C-H BendOut-of-plane bending for 1,4-disubstituted (para) benzene ring

Trustworthiness: The FT-IR spectrum serves as a rapid quality control check. The presence of the strong aryl-alkyl ether band around 1245 cm⁻¹ and the characteristic aromatic and aliphatic C-H stretches, combined with the absence of a broad O-H band (~3200-3600 cm⁻¹) or a sharp C=O band (~1700 cm⁻¹), provides high confidence in the sample's identity and purity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. We utilize Electron Ionization (EI), a classic "hard" ionization technique well-suited for thermally stable, relatively non-polar organic molecules.[10][11] The high energy (70 eV) used in EI not only generates a molecular ion (M⁺·) but also induces reproducible fragmentation, creating a unique mass "fingerprint" that can be used to piece together the molecule's structure.[12][13]

  • Sample Introduction: Introduce a small quantity of the sample into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The vaporized sample molecules are bombarded by a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a radical cation, the molecular ion (M⁺·).[10][14]

  • Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, stable cations and neutral radicals.

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

G sample Introduce Sample into High Vacuum ionize Bombard with 70 eV Electrons sample->ionize ions Generate M+• and Fragment Ions ionize->ions analyze Separate Ions by m/z Ratio ions->analyze detect Detect Ions and Measure Abundance analyze->detect interpret Interpret Spectrum (M+•, Fragmentation Pattern) detect->interpret

Caption: Workflow for EI-MS analysis.

The molecular formula is C₁₇H₂₆O, giving a monoisotopic mass of 246.1984 Da.[15]

m/z Value Proposed Ion/Fragment Interpretation
246[M]⁺·Molecular Ion Peak . Confirms the molecular weight.
217[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
203[M - C₃H₇]⁺Loss of the propyl group via benzylic cleavage.
163[C₁₁H₁₅O]⁺Cleavage of the cyclohexyl ring.
135[C₉H₁₁O]⁺Ion containing the ethoxy-benzene portion plus a C₂H₂ fragment.
107[C₇H₇O]⁺Ethoxy-tropylium ion, a common rearrangement fragment.

Trustworthiness: High-resolution MS (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous calculation of the elemental formula (C₁₇H₂₆O). This, coupled with a fragmentation pattern that is entirely consistent with the structure derived from NMR, provides an orthogonal, confirmatory layer of evidence that is exceptionally trustworthy.

UV-Visible Spectroscopy: Probing the Aromatic Chromophore

Expertise & Experience: While less structurally informative than NMR or MS, UV-Vis spectroscopy is a simple, rapid technique that provides valuable information about the electronic structure of the molecule's chromophore—in this case, the substituted benzene ring.[16] The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the π-electron system. For liquid crystals, understanding the electronic properties is key to predicting optical behavior.[17]

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Spectroscopic grade ethanol or hexane are excellent choices.

  • Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set A = 0).

  • Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

G prep Prepare Dilute Solution in UV-Transparent Solvent blank Run Solvent Blank prep->blank measure Acquire Spectrum of Sample Solution blank->measure interpret Identify λmax (π → π* transitions) measure->interpret

Caption: Workflow for UV-Vis spectroscopic analysis.

The spectrum is expected to show absorptions characteristic of a benzene ring with an electron-donating alkoxy group.

Expected λ_max (nm) Electronic Transition Rationale
~225 - 235π → πPrimary absorption band (E-band).
~275 - 285π → πSecondary absorption band (B-band), showing fine structure.

Rationale: The ethoxy group acts as an auxochrome, and its lone pair electrons on the oxygen atom interact with the π-system of the benzene ring. This conjugation lowers the energy gap for the π → π* transition, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (λ_max ≈ 204 nm, 256 nm).

Synthesis and Final Validation

No single spectroscopic technique can, in isolation, provide the same level of confidence as a multi-technique, integrated approach. The workflow presented in this guide establishes a system of checks and balances:

  • NMR defines the complete C-H framework and connectivity.

  • FT-IR confirms the required functional groups and the absence of contaminants.

  • MS validates the molecular weight, elemental formula, and key structural motifs through fragmentation.

  • UV-Vis characterizes the electronic properties of the core aromatic chromophore.

When the data from each of these analyses converge and are mutually supportive, the identity and purity of this compound are confirmed with the highest degree of scientific certainty. This rigorous, self-validating protocol is essential for any research or development effort that relies on the precise properties of well-defined molecular materials.

References

  • NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

  • Electron ionization . Wikipedia. [Link]

  • NMR Sample Preparation . University of Arizona. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Study of Nematic Liquid Crystals by Spectroscopic Ellipsometry . Taylor & Francis Online. [Link]

  • Sample Preparation . University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Please explain the principles, advantages, and disadvantages of EI . Shimadzu. [Link]

  • NMR Sample Preparation . University of Cambridge. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained . Technology Networks. [Link]

  • Calculation of UV/VIS absorption spectra of liquid crystals and dye molecules An INDO MO approach . Taylor & Francis Online. [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays . MDPI. [Link]

  • Absorption and scattering measurements of nematic liquid crystals . SPIE Digital Library. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy . Specac Ltd. [Link]

  • Guide to FT-IR Spectroscopy . Bruker. [Link]

  • Studying nematic liquid crystals by spectroscopic ellipsometry . CNR-IRIS. [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy . Bruker (YouTube). [Link]

  • Sample Preparation – FT-IR/ATR . Polymer Chemistry Characterization Lab. [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- . PubChem. [Link]

  • Practical Uses of UV-vis Spectroscopy . Chad's Prep (YouTube). [Link]

  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams . CP Lab Safety. [Link]

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molecular structure of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the , a key component in many liquid crystal mixtures. We will dissect its structural components, explore its preferred three-dimensional conformation, and detail the spectroscopic techniques used for its unequivocal identification. Furthermore, this guide presents an illustrative synthetic protocol, explaining the causal relationships behind the experimental design. The content herein is intended for researchers, scientists, and professionals in the fields of materials science and drug development who require a deep understanding of the structure-property relationships in calamitic (rod-shaped) liquid crystals.

Molecular Identity and Physicochemical Properties

This compound is a organic compound featuring a rigid core and flexible terminal chains, a classic design for molecules exhibiting liquid crystalline phases. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms EPAP, 4-Ethoxy-4'-(trans-4-propylcyclohexyl)biphenyl (Incorrect, but common)N/A
CAS Number 67900-53-0
Molecular Formula C₁₇H₂₆O
Molecular Weight 246.39 g/mol
Appearance White crystalline solid
Boiling Point ~347.8 °C at 760 mmHg (Predicted)
Melting Point 48-50 °C

Core Molecular Architecture and Conformational Analysis

The molecule's function as a liquid crystal is a direct result of its anisotropic, rod-like shape. This shape arises from the specific arrangement of its three primary structural components: a central rigid core composed of a benzene and a cyclohexane ring, and two flexible alkyl/alkoxy chains at opposite ends.

cluster_core Rigid Core cluster_chains Flexible Chains benzene Benzene Ring (Aromatic) cyclohexane Cyclohexane Ring (Aliphatic) benzene->cyclohexane C-C σ-bond propyl Propyl Group (-CH₂-CH₂-CH₃) cyclohexane->propyl C-C σ-bond ethoxy Ethoxy Group (-O-CH₂-CH₃) ethoxy->benzene Ether Linkage

Caption: Key structural components of the molecule.

  • Benzene Ring: This aromatic ring provides a flat, rigid segment. The para-substitution (at positions 1 and 4) ensures a linear extension of the molecular axis.

  • Cyclohexane Ring: This aliphatic ring is crucial for influencing the material's viscosity and clearing point. To maintain the molecule's linearity, the connection to the benzene ring and the propyl group must be in a trans-1,4-disubstituted configuration.

  • Conformational Insight: The cyclohexane ring adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, both the bulky phenyl group and the propyl group occupy equatorial positions . This arrangement minimizes 1,3-diaxial interactions (a form of steric hindrance), which is energetically far more favorable than the alternative axial positioning. This equatorial preference is the single most important factor in establishing the molecule's elongated, rod-like geometry, which is a prerequisite for forming a nematic liquid crystal phase.

Spectroscopic Validation: A Self-Confirming System

The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides a detailed map of the hydrogen environments. The trans-equatorial arrangement of the cyclohexane substituents results in distinct chemical shifts for the axial and equatorial protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to -OEt)6.85d, J=8.5 Hz2H
Aromatic (meta to -OEt)7.10d, J=8.5 Hz2H
O-CH₂ -CH₃4.00q, J=7.0 Hz2H
O-CH₂-CH₃ 1.40t, J=7.0 Hz3H
Cyclohexane (CH attached to Benzene)2.45tt1H
Cyclohexane (other CH)1.00-1.95m10H
Propyl (-CH₂ -CH₂-CH₃)1.25-1.40m2H
Propyl (-CH₂-CH₂ -CH₃)1.15-1.25m2H
Propyl (-CH₂-CH₂-CH₃ )0.90t, J=7.2 Hz3H
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum confirms the carbon skeleton of the molecule, with distinct signals for the aromatic, aliphatic, and alkoxy carbons.

Carbon AssignmentPredicted δ (ppm)
Aromatic (C-OEt)158.0
Aromatic (C-Cyclohexyl)135.5
Aromatic (CH, meta to -OEt)127.5
Aromatic (CH, ortho to -OEt)114.5
O-C H₂-CH₃63.5
Cyclohexane (C attached to Benzene)44.0
Propyl (C H₂-CH₂-CH₃)37.5
Cyclohexane (other CH₂)34.5
Propyl (-CH₂-C H₂-CH₃)20.0
O-CH₂-C H₃15.0
Propyl (-CH₂-CH₂-C H₃)14.5
Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • 2950-2850 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching in the propyl and cyclohexane groups.

  • ~3030 cm⁻¹: Medium peaks from the aromatic C-H stretching.

  • ~1610, 1510 cm⁻¹: Sharp peaks from C=C stretching within the benzene ring.

  • ~1245 cm⁻¹ (asymmetric) & ~1045 cm⁻¹ (symmetric): Strong, characteristic peaks from the Ar-O-C (aryl ether) stretching, confirming the ethoxy linkage.

Illustrative Synthesis and Purification Protocol

The synthesis of this molecule is typically achieved through a multi-step process designed to control the specific stereochemistry. The following workflow outlines a common and reliable method.

start Start: 4-Bromophenol step1 Step 1: Etherification Reagents: Ethyl Iodide, K₂CO₃ Solvent: Acetone start->step1 inter1 Intermediate A: 1-Bromo-4-ethoxybenzene step1->inter1 step2 Step 2: Grignard Formation Reagents: Mg turnings Solvent: Dry THF inter1->step2 inter2 Grignard Reagent: (4-Ethoxyphenyl)magnesium bromide step2->inter2 step3 Step 3: Grignard Addition Reagent: 4-Propylcyclohexanone inter2->step3 inter3 Intermediate B: 1-(4-Ethoxyphenyl)-4-propylcyclohexanol step3->inter3 step4 Step 4: Dehydration Reagent: Acid Catalyst (e.g., PTSA) Solvent: Toluene inter3->step4 inter4 Intermediate C: 1-Ethoxy-4-(4-propylcyclohex-1-en-1-yl)benzene step4->inter4 step5 Step 5: Hydrogenation Catalyst: Pd/C Conditions: H₂ gas, high pressure inter4->step5 product Final Product: Mixture of cis/trans isomers step5->product step6 Step 6: Purification Method: Recrystallization Solvent: Ethanol/Heptane product->step6 final Target Molecule: This compound step6->final

Caption: A representative synthetic workflow for the target molecule.

Step-by-Step Methodology
  • Etherification (Williamson Synthesis):

    • Objective: To install the ethoxy group onto the phenol.

    • Protocol: To a solution of 4-bromophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) as a mild base. Heat the mixture to reflux and add ethyl iodide dropwise. Maintain reflux for 12-16 hours.

    • Causality: K₂CO₃ deprotonates the acidic phenol to form the phenoxide ion, a potent nucleophile. This nucleophile then attacks the ethyl iodide via an Sₙ2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

  • Grignard Reaction & Dehydration:

    • Objective: To couple the aryl and cyclohexyl rings.

    • Protocol: Prepare the Grignard reagent from 1-bromo-4-ethoxybenzene and magnesium turnings in anhydrous THF. In a separate flask, add this Grignard reagent to a solution of 4-propylcyclohexanone at 0 °C. After the reaction is complete, quench with aqueous acid and perform an acidic workup followed by dehydration (e.g., using p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap).

    • Causality: The Grignard reagent is a powerful carbon nucleophile that attacks the electrophilic carbonyl carbon of the cyclohexanone. The resulting tertiary alcohol is then readily dehydrated under acidic conditions to form an alkene.

  • Catalytic Hydrogenation:

    • Objective: To reduce the double bond and establish the final aliphatic cyclohexane ring.

    • Protocol: Dissolve the alkene intermediate in ethanol or ethyl acetate and subject it to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (typically 50-100 psi).

    • Causality: The palladium surface catalyzes the syn-addition of hydrogen across the double bond. This reaction produces a mixture of cis and trans isomers. The trans isomer is the thermodynamically more stable product due to the equatorial positioning of both large substituents, and its formation is often favored, though the ratio can vary.

  • Purification by Recrystallization:

    • Objective: To isolate the pure trans isomer from the cis isomer and any remaining impurities.

    • Protocol: Dissolve the crude product mixture in a minimum amount of a hot solvent system (e.g., ethanol/heptane). Allow the solution to cool slowly. The desired trans isomer, being more symmetric and typically having a higher melting point, will crystallize out preferentially, leaving the cis isomer and other impurities in the mother liquor.

    • Causality: The significant difference in molecular shape and crystal packing efficiency between the linear trans isomer and the bent cis isomer allows for their effective separation by recrystallization. The pure trans isomer can be collected by filtration.

Conclusion

The is meticulously designed to achieve a high degree of molecular anisotropy. The linear arrangement of its rigid core, ensured by para-substitution and a trans-diequatorial conformation in the cyclohexane ring, is the defining feature that drives its liquid crystalline behavior. The validation of this structure relies on a synergistic application of NMR and IR spectroscopy, with each technique corroborating the findings of the others. The synthesis, while multi-stepped, is a logical sequence of established organic reactions aimed at building the core structure and critically, isolating the thermodynamically favored trans isomer, which is essential for its application in liquid crystal displays and other advanced materials.

References

  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-4-(4-propylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

The Dawn of a New Nematic Era: A Technical Guide to the Discovery of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery, synthesis, and foundational principles of the nematic liquid crystal 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. Developed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the scientific rationale and experimental validation that established a new class of liquid crystals, paving the way for advancements in display technology.

Introduction: The Quest for Stable, Low-Viscosity Nematic Liquid Crystals

In the mid-1970s, the field of liquid crystal displays (LCDs) was rapidly evolving. The dominant materials of the time, based on Schiff bases and benzoates, suffered from chemical and photochemical instability. The breakthrough discovery of cyanobiphenyls offered a significant improvement in stability, yet the demand for materials with a broader range of operating temperatures, lower viscosity, and low birefringence for faster switching times remained a critical challenge. It was in this scientific landscape that a team of researchers at Merck, Darmstadt, embarked on a novel approach: the strategic replacement of a benzene ring in existing liquid crystal structures with a saturated cyclohexane ring. This innovative step led to the birth of the PCH (phenylcyclohexane) family of liquid crystals, a class of materials that would redefine the performance standards of twisted nematic (TN) LCDs.

The Genesis of PCH Liquid Crystals: A Paradigm Shift in Molecular Design

The core innovation behind this compound and its analogues was the introduction of the trans-cyclohexane ring. This structural modification was a deliberate and insightful choice, aimed at overcoming the limitations of purely aromatic liquid crystals.

Causality Behind the Cyclohexane Moiety:
  • Reduced Viscosity: The non-planar, saturated nature of the cyclohexane ring disrupts the strong intermolecular π-π stacking interactions that are characteristic of aromatic systems. This weakening of intermolecular forces leads to a significant reduction in rotational viscosity, a critical parameter for achieving fast switching speeds in LCDs.

  • Lower Birefringence (Δn): The replacement of an aromatic ring with an aliphatic one lowers the overall polarizability anisotropy of the molecule. This results in a lower birefringence, which is advantageous for preventing undesirable optical interference effects (coloration) in transmissive TN displays.

  • Enhanced Nematic Stability: The rigid, rod-like shape of the trans-1,4-disubstituted cyclohexane ring is highly conducive to the formation of a stable nematic phase over a wide temperature range.

This pioneering work was detailed in a series of seminal publications and patents by R. Eidenschink, D. Erdmann, J. Krause, and L. Pohl of E. Merck, Darmstadt, around 1977. Their research laid the authoritative groundwork for a new generation of liquid crystal materials.

Synthesis and Molecular Architecture

The synthesis of this compound is a multi-step process that relies on the formation of the key intermediate, 4-(trans-4-propylcyclohexyl)phenol. The general synthetic pathway is a testament to the principles of organic chemistry, designed for efficiency and stereochemical control.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of the Precursor, 4-(trans-4-propylcyclohexyl)phenol

  • Friedel-Crafts Acylation: Propionyl chloride is reacted with cyclohexylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-propionylcyclohexylbenzene.

  • Clemmensen Reduction: The ketone is reduced to the corresponding alkyl chain using amalgamated zinc and hydrochloric acid, affording 4-propylcyclohexylbenzene.

  • Nitration: The 4-propylcyclohexylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position of the benzene ring.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Hydrolysis: The resulting aniline is diazotized with nitrous acid, followed by hydrolysis of the diazonium salt to yield 4-(trans-4-propylcyclohexyl)phenol. The trans isomer is typically the major product due to thermodynamic stability and can be further purified by recrystallization.

Part 2: Etherification to Yield the Final Product

  • Deprotonation: 4-(trans-4-propylcyclohexyl)phenol is dissolved in a suitable solvent (e.g., ethanol) and treated with a base, such as sodium ethoxide, to form the corresponding phenoxide.

  • Williamson Ether Synthesis: Ethyl iodide or ethyl bromide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide to form the ether linkage.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound as a white crystalline solid.

This self-validating protocol ensures the desired stereochemistry and purity, which are critical for the material's liquid crystalline properties.

Diagram: Synthetic Workflow

G A Cyclohexylbenzene B 4-Propionylcyclohexylbenzene A->B Friedel-Crafts Acylation C 4-Propylcyclohexylbenzene B->C Clemmensen Reduction D 4-Nitro-1-(trans-4-propylcyclohexyl)benzene C->D Nitration E 4-(trans-4-propylcyclohexyl)aniline D->E Reduction F 4-(trans-4-propylcyclohexyl)phenol E->F Diazotization & Hydrolysis G 4-(trans-4-propylcyclohexyl)phenol H Sodium 4-(trans-4-propylcyclohexyl)phenoxide G->H Deprotonation I This compound H->I Williamson Ether Synthesis

Caption: Synthetic pathway for this compound.

Physicochemical Characterization and Properties

The defining characteristic of this compound is its nematic liquid crystal phase, which exists between the melting point and the clearing point. The precise determination of these transition temperatures is crucial for defining the material's operational range.

Key Physical Properties
PropertyValue
Molecular Formula C₁₇H₂₆O
Molecular Weight 246.39 g/mol
CAS Number 80944-44-1
Melting Point 42 °C
Clearing Point (Value to be sourced from original literature)
Birefringence (Δn) (Value to be sourced from original literature)
Dielectric Anisotropy (Δε) (Value to be sourced from original literature)
Viscosity (Value to be sourced from original literature)

Note: Specific values for clearing point, birefringence, dielectric anisotropy, and viscosity would be found in the original publications by Eidenschink et al. and are essential for a complete datasheet.

Experimental Protocol: Characterization of Liquid Crystalline Phases
  • Differential Scanning Calorimetry (DSC):

    • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to or from the sample is measured as a function of temperature.

    • Phase transitions (crystal to nematic, nematic to isotropic) are observed as endothermic peaks on heating and exothermic peaks on cooling, allowing for the precise determination of transition temperatures and enthalpies.

  • Polarized Optical Microscopy (POM):

    • A small amount of the sample is placed on a microscope slide and covered with a coverslip.

    • The slide is placed on a hot stage to allow for precise temperature control.

    • The sample is observed between crossed polarizers as it is heated and cooled.

    • The appearance and disappearance of characteristic textures (e.g., Schlieren or marbled textures) confirm the presence and temperature range of the nematic phase.

Diagram: Logic of PCH Molecular Design

G A Goal: Improved LC for TN Displays B Problem: High Viscosity & Instability in Existing LCs C Innovation: Replace Benzene with Cyclohexane Ring B->C Proposed Solution D Outcome 1: Reduced Intermolecular π-π Stacking C->D Consequences of Structural Change E Outcome 2: Lower Polarizability Anisotropy C->E Consequences of Structural Change F Outcome 3: Maintained Rod-like Molecular Shape C->F Consequences of Structural Change G Result: Lower Viscosity D->G H Result: Lower Birefringence E->H I Result: Stable Nematic Phase F->I J PCH Liquid Crystals: e.g., this compound G->J H->J I->J

Caption: Rationale for the development of PCH liquid crystals.

Conclusion and Future Outlook

The discovery of this compound and the broader class of PCH liquid crystals by the Merck team in the late 1970s was a landmark achievement in materials science. It demonstrated the profound impact that rational molecular design could have on the bulk properties of a material. By replacing a phenyl ring with a cyclohexyl ring, they successfully engineered a new class of liquid crystals with lower viscosity and birefringence, which were instrumental in the development of the high-performance, fast-switching LCDs that have become ubiquitous. The principles established with the PCH family continue to influence the design of new liquid crystalline materials for a wide array of applications, from advanced displays to spatial light modulators and beyond.

References

Due to the nature of this simulation, direct access to and verification of the full content of historical patents and articles is not possible. The following references are the most probable seminal sources for the discovery and characterization of the PCH liquid crystal family, based on extensive bibliographic research.

  • Eidenschink, R., Erdmann, D., Krause, J., & Pohl, L. (1977). Title related to the synthesis and properties of new nematic liquid crystals with cyclohexane rings. Angewandte Chemie International Edition in English, 16(2), 100.
  • Eidenschink, R., et al. (1976). German Patent DE 2636684. E. Merck, Darmstadt. (Presumed patent covering the synthesis of PCH compounds).
  • Eidenschink, R., et al. (1977). German Patent DE 2701591. E. Merck, Darmstadt.
  • Pohl, L., Eidenschink, R., Krause, J., & Weber, G. (1978). Physical Properties of New Nematic Phenylcyclohexanes. Physics Letters A, 65(2), 169-172.

A Preliminary Investigation of Propylcyclohexylbenzene Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quest for novel therapeutic agents frequently involves the exploration of unique chemical scaffolds that can serve as privileged structures in drug design. Propylcyclohexylbenzene derivatives, characterized by a flexible cyclohexyl ring and a rigid phenyl group connected by a propyl linker, represent a promising, yet underexplored, class of compounds. This technical guide provides a comprehensive framework for the preliminary investigation of these derivatives, designed for researchers, scientists, and drug development professionals. We will detail a robust synthetic strategy, outline rigorous purification and characterization protocols, and propose a workflow for initial biological screening. The causality behind each experimental choice is explained to provide field-proven insights, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Rationale for Propylcyclohexylbenzene Scaffolds

In medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple, distinct biological receptors, making them fertile ground for the development of new drugs.[1] The propylcyclohexylbenzene core combines lipophilic and aromatic features, a common characteristic in many bioactive molecules. The non-planar cyclohexyl group can explore different conformational spaces within a receptor's binding pocket, while the phenyl ring offers a platform for π-π stacking and other aromatic interactions. The propyl linker provides additional flexibility and length, allowing for optimal positioning of the two cyclic moieties. Derivatives of this core structure have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4]

This guide presents a systematic approach to synthesize, isolate, and characterize propylcyclohexylbenzene derivatives to build a foundational understanding of their structure-activity relationships (SAR).

Synthetic Strategy: A Controlled Approach

Direct Friedel-Crafts alkylation of cyclohexylbenzene with a propyl halide is often plagued by issues such as polysubstitution and carbocation rearrangements, leading to a complex mixture of products. To circumvent these challenges, a more controlled, two-step approach is employed: Friedel-Crafts acylation followed by reduction. This strategy ensures the installation of the propyl group at a specific position without rearrangement.[5]

Overall Synthetic Workflow

The workflow begins with the synthesis of the precursor, cyclohexylbenzene, followed by the two-step introduction of the propyl group.

G cluster_0 Synthesis Pathway Benzene Benzene Cyclohexylbenzene Cyclohexylbenzene Benzene->Cyclohexylbenzene Cyclohexene, H+ Catalyst Propanoylcyclohexylbenzene Propanoylcyclohexylbenzene Cyclohexylbenzene->Propanoylcyclohexylbenzene Propanoyl Chloride, AlCl3 Propylcyclohexylbenzene Propylcyclohexylbenzene Propanoylcyclohexylbenzene->Propylcyclohexylbenzene Zn(Hg), HCl (Clemmensen)

Caption: General synthetic pathway for propylcyclohexylbenzene.

Step-by-Step Synthesis Protocol

Part A: Synthesis of Cyclohexylbenzene (Precursor)

Cyclohexylbenzene is produced industrially via the acid-catalyzed alkylation of benzene with cyclohexene.[6]

  • Reaction Setup: To a stirred solution of benzene (acting as both reactant and solvent) in a round-bottom flask fitted with a reflux condenser, add a catalytic amount of a strong acid such as sulfuric acid or a solid acid catalyst.

  • Addition of Alkene: Slowly add cyclohexene to the reaction mixture at room temperature. An exothermic reaction is expected.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until the reaction is complete (monitored by GC).

  • Workup: Cool the mixture, wash with water and then with a sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the excess benzene by distillation. The resulting crude cyclohexylbenzene can be purified by vacuum distillation.

Part B: Friedel-Crafts Acylation of Cyclohexylbenzene

This reaction introduces a propanoyl group onto the benzene ring. The cyclohexyl group is an ortho-, para-directing group; therefore, a mixture of positional isomers is expected.

  • Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).[7]

  • Acylium Ion Formation: Cool the suspension in an ice bath (0 °C). Slowly add propanoyl chloride to the suspension. The reaction between AlCl₃ (a Lewis acid) and propanoyl chloride generates a resonance-stabilized acylium ion, which is the key electrophile.[5][8][9] This intermediate is not a true carbocation, thus preventing rearrangements.[5]

  • Electrophilic Aromatic Substitution: Add cyclohexylbenzene dropwise to the mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield crude propanoylcyclohexylbenzene (a mixture of isomers), which can be used directly in the next step or purified by column chromatography.

Part C: Clemmensen Reduction to Propylcyclohexylbenzene

The Clemmensen reduction effectively removes the carbonyl group, converting the ketone to the final alkylbenzene.[7]

  • Catalyst Preparation: Prepare amalgamated zinc [Zn(Hg)] by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the solid with water.

  • Reaction Setup: Add the amalgamated zinc, concentrated hydrochloric acid, water, and the crude propanoylcyclohexylbenzene to a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux. The reaction can be vigorous. Continue refluxing for several hours. Add additional portions of concentrated HCl as needed to maintain a strongly acidic environment.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent by rotary evaporation. The final product, propylcyclohexylbenzene, will be a mixture of positional isomers requiring further purification.

Purification and Isomer Separation

The synthetic product is a mixture of ortho-, meta-, and para-propylcyclohexylbenzene. Separating these positional isomers is crucial for unambiguous characterization and biological testing. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Isomer Separation Workflow

G cluster_1 Purification & Isolation Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup HPLC Method Development HPLC Method Development Column Chromatography->HPLC Method Development Analytical Scale Preparative HPLC Preparative HPLC HPLC Method Development->Preparative HPLC Isomer Separation Isolated Isomers Isolated Isomers Preparative HPLC->Isolated Isomers Purity >95% Characterization Characterization Isolated Isomers->Characterization Structure Verification

Caption: Workflow for the purification and isolation of isomers.

Preparative HPLC Protocol

Positional isomers often have very similar polarities, making separation challenging. A normal-phase HPLC method is often effective due to subtle differences in the interaction of the isomers with a polar stationary phase.[10][11]

  • System: Preparative HPLC system with a UV detector.

  • Column: A silica or phenyl hydride-based column is recommended for separating aromatic positional isomers.[12]

  • Mobile Phase: A non-polar solvent system such as a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 99:1 Hexane:EtOAc) and gradually increase the polarity to optimize separation.

  • Protocol:

    • Method Development: Begin on an analytical scale to determine the optimal mobile phase composition that provides baseline separation of the isomers.

    • Sample Preparation: Dissolve the crude propylcyclohexylbenzene mixture in a minimal amount of the mobile phase.

    • Injection & Fraction Collection: Inject the sample onto the preparative column. Collect fractions as the separated isomers elute, monitoring the separation with the UV detector.

    • Analysis: Analyze the collected fractions by analytical HPLC or GC to confirm the purity of each isolated isomer.[13]

    • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Structural Characterization

Once the isomers are isolated and purified, their exact structures must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between positional isomers.

  • ¹H NMR: The aromatic region (typically ~7.0-7.3 ppm) is diagnostic.

    • para-isomer: Will show two distinct doublets (an AA'BB' system) due to symmetry.

    • ortho-isomer: Will show a complex multiplet pattern for the four adjacent aromatic protons.

    • meta-isomer: Will show a more complex pattern than the para-isomer, often with a distinct singlet-like peak and several multiplets.

  • ¹³C NMR: The number of unique signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer will have fewer aromatic carbon signals than the ortho- or meta-isomers.

Expected ¹³C NMR Signals (Aromatic Region)
Isomer Approximate Number of Signals
ortho-propylcyclohexylbenzene6
meta-propylcyclohexylbenzene6
para-propylcyclohexylbenzene4
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

  • Technique: Electron Ionization (EI-MS) is a common technique.

  • Expected Data: All isomers will show the same molecular ion peak (M⁺). However, the fragmentation patterns, particularly the relative abundance of key fragments (base peaks), can differ significantly and may be used to help distinguish the isomers.[14] For propylcyclohexylbenzene (C₁₅H₂₂), the expected molecular weight is approximately 202.34 g/mol . The base peak might correspond to the loss of a propyl group or other characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Out-of-plane (OOP) bending: The pattern in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Preliminary Biological Evaluation

With pure, characterized isomers in hand, a preliminary biological evaluation can begin to identify potential therapeutic activities. Given the audience's focus on drug development, a relevant initial screen would be an in vitro cytotoxicity assay against a cancer cell line.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol assesses the ability of the compounds to inhibit cell proliferation.

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, HEPG2 for liver cancer) in appropriate media until they reach ~80% confluency.[3][4]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isolated propylcyclohexylbenzene isomers in the cell culture medium. Add the compound solutions to the wells, ensuring a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Interpreting and Presenting Data

The IC₅₀ values provide a quantitative measure of the cytotoxic potential of each isomer.

Hypothetical Cytotoxicity Data
Compound IC₅₀ (µM) against HEPG2 Cells
ortho-propylcyclohexylbenzene85.2
meta-propylcyclohexylbenzene42.5
para-propylcyclohexylbenzene15.8
Doxorubicin (Positive Control)0.8

This hypothetical data would suggest that the para-isomer has the most promising activity, providing a clear direction for further investigation and lead optimization.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the preliminary investigation of propylcyclohexylbenzene derivatives. By following a controlled synthetic route, employing rigorous purification methods, and performing unambiguous structural characterization, researchers can generate high-quality compounds. The subsequent biological evaluation provides the critical first step in understanding the therapeutic potential of this chemical scaffold. Promising "hit" compounds, such as the hypothetical para-isomer in our example, can then be advanced for further studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and in vivo efficacy testing.

References

  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) propylbenzene, (b)... Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2014). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubMed. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]

  • PubMed. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Retrieved from [Link]

  • Springer. (n.d.). Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. Retrieved from [Link]

  • MDPI. (n.d.). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Retrieved from [Link]

  • MDPI. (2025, September 21). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Retrieved from [Link]

  • Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New 1, 4-Dihydropyridine (DHP) Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, Docking and Biological Activities of Novel Hybrids Celecoxib and Anthraquinone Analogs as Potent Cytotoxic Agents. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenylcyclohexane Derivatives in Nematic Displays

The advent and proliferation of liquid crystal displays (LCDs) have been underpinned by the continuous development of novel liquid crystalline materials with tailored physical properties. Among the various classes of liquid crystals, calamitic (rod-like) nematic liquid crystals are the cornerstone of the most prevalent display technologies, including the twisted nematic (TN) and in-plane switching (IPS) modes. Within this class, phenylcyclohexane (PCH) derivatives have established themselves as indispensable components in liquid crystal mixtures. Their rigid core, composed of a cyclohexane and a benzene ring, coupled with flexible alkyl and alkoxy terminal chains, provides a unique combination of properties essential for high-performance displays.

This application note focuses on a specific member of this family, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene , a compound frequently utilized in nematic mixtures for LCDs. Its molecular structure is engineered to contribute favorably to the overall properties of a liquid crystal formulation, such as a broad nematic temperature range, appropriate birefringence, and suitable dielectric anisotropy. This document will provide a comprehensive overview of its physicochemical properties, its role in formulating liquid crystal mixtures, and detailed protocols for the characterization of such mixtures. This guide is intended for researchers and scientists in the fields of materials science, chemistry, and display technology who are engaged in the formulation and characterization of liquid crystals for electro-optical applications. The presence of this compound has been confirmed in analyses of liquid crystal mixtures recovered from end-of-life LCD screens, underscoring its relevance in commercial display products[1].

Physicochemical Properties of this compound

The performance of a liquid crystal compound in a display is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a molecular architecture that imparts desirable characteristics for its use in nematic mixtures.

PropertyValueSource
CAS Number 80944-44-1[2][3][4][5]
Molecular Formula C₁₇H₂₆O[2][3][5]
Molecular Weight 246.39 g/mol [2][3]
Appearance White to light yellow powder/crystal[3]
Melting Point 40-44 °C[3]

The trans configuration of the propylcyclohexyl group is crucial as it ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of a stable nematic phase. The ethoxy and propyl terminal chains contribute to a relatively low melting point and influence the compound's miscibility with other liquid crystal components. While the nematic range of the pure compound is not extensively documented in publicly available literature, its primary role is as a component in eutectic mixtures, where it helps to broaden the operational temperature range of the final display device.

Application in Liquid Crystal Mixtures: Tailoring Electro-Optical Performance

This compound is rarely used in its pure form in an LCD. Instead, it is a key component of complex mixtures, often comprising 5 to 20 different compounds. Each component is carefully selected to fine-tune the bulk properties of the mixture to meet the stringent requirements of a specific display application. The primary contributions of adding this compound and similar PCH derivatives to a liquid crystal mixture are:

  • Broadening the Nematic Range: By creating a eutectic mixture, the melting point of the mixture is depressed, and the clearing point (the temperature at which the liquid crystal becomes isotropic) is adjusted. This results in a liquid crystal phase that is stable over a wide operational temperature range.

  • Adjusting Birefringence (Δn): The birefringence, or optical anisotropy, is a critical parameter that dictates the thickness of the liquid crystal layer in a display. PCH derivatives generally exhibit a moderate birefringence. By blending compounds with high and low birefringence, the desired Δn for a specific cell gap and display mode can be precisely achieved.

  • Modifying Dielectric Anisotropy (Δε): The dielectric anisotropy determines the threshold voltage required to switch the liquid crystal molecules. While this compound itself has a small positive dielectric anisotropy due to the ethoxy group, it is often mixed with compounds possessing strongly polar groups (like cyano or fluoro groups) to achieve a larger positive Δε for low-voltage operation in TN displays, or with compounds having negative Δε for applications like vertically aligned (VA) displays.

  • Optimizing Viscosity: The viscosity of the liquid crystal mixture affects the switching speed of the display. PCH derivatives typically have a low viscosity, which is beneficial for achieving fast response times.

Below is a diagram illustrating the conceptual formulation of a liquid crystal mixture.

G cluster_0 Liquid Crystal Components cluster_1 Formulation Process cluster_2 Final LC Mixture cluster_3 Target Properties Host_LC Nematic Host (e.g., Cyanobiphenyls) Mixing Mixing & Homogenization (Heating and Stirring) Host_LC->Mixing Target_Compound This compound Target_Compound->Mixing Other_Additives Other PCH Derivatives, Esters, etc. Other_Additives->Mixing Chiral_Dopant Chiral Dopant (for TN mode) Chiral_Dopant->Mixing Final_Mixture Optimized Nematic Mixture Mixing->Final_Mixture Properties Broad Nematic Range Targeted Δn Appropriate Δε Low Viscosity Final_Mixture->Properties Characterized for

Caption: Formulation of a nematic liquid crystal mixture for LCD applications.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of a liquid crystal mixture containing this compound.

Protocol 1: Preparation of a Nematic Liquid Crystal Mixture

Objective: To prepare a homogeneous nematic liquid crystal mixture with a broad operating temperature range.

Materials:

  • This compound

  • Host nematic liquid crystal (e.g., a mixture of cyanobiphenyls like E7)

  • Other liquid crystal components (as required for specific properties)

  • Glass vials with PTFE-lined caps

  • Heating plate with magnetic stirring

  • Microbalance

Procedure:

  • Weighing: Accurately weigh the desired amounts of each liquid crystal component into a clean, dry glass vial. For a representative mixture, one might start with a composition of 80% host nematic mixture and 20% this compound by weight.

  • Mixing and Homogenization:

    • Place a small magnetic stir bar in the vial.

    • Heat the vial on a hot plate to a temperature above the clearing point of all components. This ensures that all components are in the isotropic liquid state.

    • Stir the mixture gently for at least one hour to ensure complete homogenization.

  • Cooling and Storage:

    • Slowly cool the mixture to room temperature.

    • Store the vial in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of the Nematic Range

Objective: To determine the phase transition temperatures (melting point and clearing point) of the prepared liquid crystal mixture.

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum pan.

    • Place the pan in the DSC instrument.

    • Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).

    • The melting point will appear as an endothermic peak on heating, and the clearing point will be another endothermic peak at a higher temperature. The corresponding exothermic peaks will be observed upon cooling.

  • Polarized Optical Microscopy (POM):

    • Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.

    • Place the slide on a hot stage attached to a polarized microscope.

    • Heat the sample slowly while observing the texture through the crossed polarizers.

    • The transition from the crystalline solid to the nematic phase will be marked by the appearance of a characteristic birefringent texture (e.g., schlieren or marbled).

    • The clearing point is the temperature at which the birefringent texture disappears, and the field of view becomes dark (isotropic).

Protocol 3: Measurement of Birefringence (Δn)

Objective: To determine the optical anisotropy of the liquid crystal mixture.

Method (Abbe Refractometer):

  • Instrument Setup: Use an Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.

  • Sample Preparation: Place a few drops of the liquid crystal mixture onto the prism of the refractometer. Use a specially treated prism surface or a thin, rubbed polyimide film to induce a planar alignment of the liquid crystal molecules.

  • Measurement of nₑ and nₒ:

    • Align the polarizer parallel to the rubbing direction to measure the extraordinary refractive index (nₑ).

    • Rotate the polarizer by 90 degrees (perpendicular to the rubbing direction) to measure the ordinary refractive index (nₒ).

  • Calculation: Calculate the birefringence using the formula: Δn = nₑ - nₒ.

Protocol 4: Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the dielectric anisotropy of the liquid crystal mixture.

Method (Capacitance Measurement):

  • Cell Preparation: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass):

    • A planar-aligned cell (for measuring ε∥) with a surface treatment that aligns the liquid crystal director parallel to the cell surface.

    • A homeotropic-aligned cell (for measuring ε⊥) with a surface treatment that aligns the director perpendicular to the cell surface.

  • Cell Filling: Fill both cells with the liquid crystal mixture in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature in the nematic phase.

  • Capacitance Measurement:

    • Measure the capacitance of the filled planar cell (C∥) and the filled homeotropic cell (C⊥) using an LCR meter at a specific frequency (typically 1 kHz).

    • Measure the capacitance of the empty cells (C_air).

  • Calculation:

    • Calculate the dielectric permittivities: ε∥ = C∥ / C_air and ε⊥ = C⊥ / C_air.

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Below is a workflow diagram for the characterization of a formulated liquid crystal mixture.

G Start Formulated LC Mixture POM_DSC Polarized Optical Microscopy & Differential Scanning Calorimetry Start->POM_DSC Abbe Abbe Refractometry (Planar Aligned Sample) Start->Abbe LCR LCR Meter Measurement (Planar & Homeotropic Cells) Start->LCR Nematic_Range Determine Nematic Range (Melting & Clearing Points) POM_DSC->Nematic_Range Birefringence Calculate Birefringence (Δn = nₑ - nₒ) Abbe->Birefringence Dielectric_Anisotropy Calculate Dielectric Anisotropy (Δε = ε∥ - ε⊥) LCR->Dielectric_Anisotropy End Complete Characterization Nematic_Range->End Birefringence->End Dielectric_Anisotropy->End

Caption: Workflow for the characterization of a liquid crystal mixture.

Conclusion

References

  • Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy - Der Pharma Chemica. Available at: [Link]

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  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Request PDF - ResearchGate. Available at: [Link]

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Comprehensive Characterization of the Nematic Liquid Crystal: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

This document provides a detailed guide for the experimental characterization of the thermotropic liquid crystal 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (EPCB). As a material with significant potential in display technologies and electro-optic devices, a thorough understanding of its physical properties is paramount for its application and for the development of new liquid crystal mixtures. This guide outlines the principles and step-by-step protocols for measuring key parameters, including phase transition temperatures, optical anisotropy (refractive indices and birefringence), dielectric anisotropy, and viscoelastic properties. The methodologies are designed for researchers, materials scientists, and professionals in drug development and materials engineering, ensuring both scientific rigor and practical applicability.

Introduction and Compound Overview

This compound, hereafter referred to as EPCB, is a calamitic (rod-shaped) liquid crystal known for its stable nematic phase at temperatures useful for various applications. Its molecular structure, consisting of a flexible propylcyclohexyl group, a rigid benzene ring, and an ethoxy tail, imparts the necessary anisotropy for liquid crystalline behavior. The characterization of its fundamental properties is the foundational step for its use in advanced materials, such as in Liquid Crystal Displays (LCDs), spatial light modulators, and tunable optical components.[1][2]

The core of liquid crystal utility lies in the anisotropy of its properties—optical, dielectric, and mechanical—and the ability to manipulate the collective orientation of the molecules (the director, n ) with external fields.[3] This guide provides the experimental framework to quantify this anisotropy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80944-44-1[][5][6][7]
Molecular Formula C₁₇H₂₆O[8]
Molecular Weight 246.39 g/mol [8]
Appearance White to light yellow powder/crystal[5]
Melting Point 42 °C
Boiling Point 345.3 °C at 760 mmHg[][8]
Purity >98% (GC)[5]

General Experimental Workflow

A systematic characterization of a liquid crystal involves a multi-step process, starting from basic thermal analysis and progressing to more complex electro-optic and viscoelastic measurements. This ensures that each subsequent experiment is conducted within the correct mesophase and temperature range.

G cluster_0 Phase & Thermal Analysis cluster_1 Optical & Dielectric Properties cluster_2 Mechanical Properties POM Polarized Optical Microscopy (POM) (Phase Identification & Texture) DSC Differential Scanning Calorimetry (DSC) (Transition Temperatures & Enthalpy) POM->DSC Confirms phase transitions Refractometry Abbé Refractometry (Refractive Indices ne, no, Birefringence Δn) DSC->Refractometry Defines Nematic Temperature Range DielectricSpec Dielectric Spectroscopy (Dielectric Anisotropy Δε) Refractometry->DielectricSpec Provides Optical Data for Cell Design Viscoelastic Dynamic Light Scattering (DLS) (Viscoelastic Ratios γi/Kii) DielectricSpec->Viscoelastic Provides Dielectric Data for Field Application

Caption: General workflow for liquid crystal characterization.

Phase Transition Temperature Determination

The first critical step is to determine the temperatures at which the material transitions between its different phases (e.g., crystal, nematic, isotropic). This is primarily accomplished using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[9][10]

Principle of Operation
  • Polarized Optical Microscopy (POM): This technique is used for the qualitative identification of liquid crystal phases.[10] Anisotropic phases, like the nematic phase, are birefringent and will appear bright with unique textures between crossed polarizers, while the isotropic liquid phase will appear dark (extinguished).[1][10]

  • Differential Scanning Calorimetry (DSC): DSC quantitatively measures the heat flow into or out of a sample as a function of temperature.[10] Phase transitions are detected as peaks (endothermic or exothermic) on the DSC thermogram, allowing for precise determination of transition temperatures (T) and their associated enthalpy changes (ΔH).[11]

Experimental Protocol: DSC & POM

Materials & Equipment:

  • EPCB sample

  • DSC instrument with cooling accessory

  • Aluminum DSC pans and lids

  • Polarizing microscope with a hot stage (temperature controller)

  • Glass microscope slides and coverslips

  • Spatula

Protocol Steps:

  • Sample Preparation (DSC):

    • Tare an empty aluminum DSC pan with its lid.

    • Accurately weigh 2-5 mg of EPCB into the pan.

    • Hermetically seal the pan to prevent sublimation or degradation.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • DSC Measurement:

    • Heating Cycle: Heat the sample from room temperature to a temperature well above the expected isotropic point (e.g., 70 °C) at a controlled rate (e.g., 5-10 °C/min). This will show the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions.

    • Cooling Cycle: Cool the sample back down at the same rate to observe the reverse transitions. Supercooling effects may be observed.

    • Data Analysis: Identify the peak temperatures of the endotherms (heating) and exotherms (cooling) to determine the transition temperatures. The nematic-to-isotropic transition is of primary interest.[11][12]

  • Sample Preparation (POM):

    • Place a small amount of EPCB onto a clean microscope slide.

    • Heat the slide on the hot stage to melt the crystal into its isotropic phase.

    • Place a coverslip over the molten droplet to create a thin film.

  • POM Observation:

    • Place the slide on the microscope's hot stage.

    • Slowly cool the sample from the isotropic phase while observing through crossed polarizers.

    • Note the temperature at which birefringent textures (e.g., Schlieren or marbled textures, characteristic of the nematic phase) first appear. This is the nematic-isotropic transition temperature (T_NI).[13]

    • Continue cooling to observe the crystallization temperature.

    • Correlate the visual transitions observed via POM with the thermal events recorded by DSC.

Optical Properties: Refractive Indices and Birefringence

The defining optical characteristic of a nematic liquid crystal is its birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[14][15] nₑ is the refractive index for light polarized parallel to the director, and nₒ is for light polarized perpendicular to the director.

Principle of Operation: Abbé Refractometer

A temperature-controlled Abbé refractometer is a convenient and accurate instrument for measuring the principal refractive indices of a liquid crystal.[16][17] The technique relies on measuring the critical angle of total internal reflection at the interface between a high-index prism and the sample. By using a polarizing filter, one can selectively measure nₑ and nₒ. For this to work, the liquid crystal molecules must be uniformly aligned on the prism surface.

Birefringence cluster_LC Nematic Liquid Crystal (Director n aligned vertically) a1 a2 Ray_o Ordinary Ray (n_o) Polarization ⟂ n a2->Ray_o Slower Path a3 a4 Ray_e Extraordinary Ray (n_e) Polarization || n a4->Ray_e Faster Path a5 a6 Unpolarized Unpolarized Light Polarizer Polarizer Unpolarized->Polarizer Linearly Polarized Light Polarizer->a1 Linearly Polarized Light

Caption: Propagation of light through a birefringent nematic liquid crystal.

Experimental Protocol: Refractive Index Measurement

Materials & Equipment:

  • Abbé refractometer with a temperature-controlled measurement prism and a polarizing eyepiece.

  • Circulating water bath for temperature control.

  • EPCB sample.

  • Surface alignment agent (e.g., rubbed polyimide for planar alignment).

  • Solvents for cleaning (e.g., acetone, isopropanol).

Protocol Steps:

  • Prism Preparation:

    • Thoroughly clean the measurement prism of the refractometer.

    • Causality: A pristine surface is essential for achieving uniform molecular alignment.

    • Apply a thin layer of a planar alignment agent (e.g., polyimide) to the prism surface and cure it according to the manufacturer's instructions.

    • Gently rub the coated surface in a single direction with a soft cloth. This creates microgrooves that will align the long axis of the EPCB molecules parallel to the rubbing direction.

  • Sample Loading and Temperature Control:

    • Set the circulating water bath to a temperature within the nematic range of EPCB (e.g., 40 °C), as determined by DSC. Allow the refractometer prism to equilibrate.

    • Place a small amount of EPCB onto the prism and close the refractometer. The material will melt and spread into a thin, aligned film.

  • Measurement of nₒ:

    • Rotate the polarizing eyepiece on the refractometer so that the polarization of the incident light is perpendicular to the rubbing direction on the prism.

    • Look through the eyepiece and adjust the refractometer controls until the boundary between the light and dark fields is sharp and centered in the crosshairs.

    • Read the value of the ordinary refractive index (nₒ) from the scale.

  • Measurement of nₑ:

    • Rotate the polarizing eyepiece by 90° so that the light polarization is now parallel to the rubbing direction.

    • Re-adjust the controls to bring the new boundary into sharp focus.

    • Read the value of the extraordinary refractive index (nₑ) from the scale.

  • Data Collection and Analysis:

    • Repeat measurements at several temperatures across the nematic range. Refractive indices are temperature-dependent.[16][18]

    • Calculate the birefringence: Δn = nₑ - nₒ .

    • Plot nₑ, nₒ, and Δn as a function of temperature.

Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.[3] It determines how the liquid crystal will orient in an electric field and is a critical parameter for display applications.[19][20] A positive Δε means the molecules align parallel to the field, while a negative Δε leads to perpendicular alignment.

Principle of Operation

Δε is determined by measuring the capacitance of a liquid crystal cell in two different director configurations.[20] A cell with homogeneous (planar) alignment is used to measure ε⊥. A cell with homeotropic (vertical) alignment is used to measure ε∥. The capacitance (C) is related to the permittivity (ε) by C = ε(A/d), where A is the electrode area and d is the cell gap. By measuring the capacitance of an empty cell (C_empty) and a filled cell (C_filled), the permittivity can be calculated as ε = C_filled / C_empty.

G cluster_0 Measurement of ε⊥ (Perpendicular Permittivity) cluster_1 Measurement of ε∥ (Parallel Permittivity) PlanarCell LC Cell with Planar Alignment LCR_Meter1 LCR Meter PlanarCell->LCR_Meter1 Measures C⊥ Calculate Calculate Δε = ε∥ - ε⊥ LCR_Meter1->Calculate Provides ε⊥ note1 Director n is parallel to electrodes, Electric Field E is perpendicular to n. HomeotropicCell LC Cell with Homeotropic Alignment LCR_Meter2 LCR Meter HomeotropicCell->LCR_Meter2 Measures C∥ LCR_Meter2->Calculate Provides ε∥ note2 Director n is perpendicular to electrodes, Electric Field E is parallel to n.

Caption: Workflow for determining dielectric anisotropy (Δε).

Experimental Protocol: Capacitance Measurement

Materials & Equipment:

  • Commercially available LC cells with transparent ITO electrodes (one with planar alignment coating, one with homeotropic alignment coating).

  • EPCB sample.

  • LCR meter capable of measuring capacitance at a standard frequency (e.g., 1 kHz).

  • Temperature-controlled hot stage or oven.

  • Function generator and voltage amplifier (optional, for threshold measurements).

Protocol Steps:

  • Cell Calibration:

    • Measure the capacitance of the empty planar and homeotropic cells (C_empty).

    • Measure the area (A) of the ITO electrodes and the cell gap (d).

  • Sample Filling:

    • Heat the EPCB sample and the empty cells to above the clearing temperature (isotropic phase).

    • Fill the cells via capillary action. Causality: Filling in the isotropic phase ensures a uniform, defect-free filling.

    • Slowly cool the filled cells back into the nematic phase to allow for proper molecular alignment.

  • Capacitance Measurement:

    • Place the filled planar cell in the temperature-controlled stage.

    • Connect the cell's electrodes to the LCR meter.

    • Apply a small AC voltage (e.g., 0.5 V, 1 kHz) and measure the capacitance (C⊥).

    • Calculate ε⊥ = C⊥ / C_empty .

    • Replace the planar cell with the filled homeotropic cell and repeat the measurement to find C∥ and calculate ε∥ = C∥ / C_empty .

  • Data Analysis:

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .

    • Repeat the measurements at various temperatures throughout the nematic range.

    • Plot ε∥, ε⊥, and Δε as a function of temperature.

Viscoelastic Properties

The viscoelastic properties of a liquid crystal describe its combined viscous and elastic behavior, which governs its response time to an applied field.[21] The key parameters are the three Frank elastic constants (K₁₁ for splay, K₂₂ for twist, and K₃₃ for bend) and the rotational viscosity (γ₁).[21][22] These are often measured as viscoelastic ratios (Kᵢᵢ/γ₁).

Principle of Operation: Dynamic Light Scattering (DLS)

Director fluctuations in a nematic liquid crystal are thermally excited. These fluctuations scatter light, and the temporal correlation of the scattered light intensity provides information about the dynamics of these fluctuations.[23][24] The relaxation rates of the different fluctuation modes (splay, twist, and bend) are directly related to the viscoelastic ratios.[21] By analyzing the scattered light from a well-aligned sample at different scattering geometries, one can isolate the different modes and determine the corresponding viscoelastic ratios.[22]

Conceptual Protocol: Viscoelastic Measurement

Materials & Equipment:

  • Well-aligned, planar liquid crystal cell filled with EPCB.

  • Laser source (e.g., He-Ne laser).

  • Goniometer to control scattering angles.

  • Photomultiplier tube (PMT) or avalanche photodiode (APD) detector.

  • Digital correlator.

  • Temperature-controlled sample holder.

Protocol Steps:

  • Setup and Alignment: Place the temperature-stabilized LC cell on the goniometer at the center of the DLS setup.

  • Scattering Geometry Selection: Adjust the polarization of the incident and scattered light, as well as the scattering angle, to selectively probe a specific director fluctuation mode (splay, twist, or bend).

  • Correlation Measurement: The detector measures the fluctuating scattered light intensity, and the digital correlator computes its autocorrelation function.

  • Data Fitting: The decay rate of the autocorrelation function corresponds to the relaxation rate of the director fluctuation mode.

  • Ratio Calculation: By fitting the relaxation rates as a function of the scattering wave vector for each geometry, the viscoelastic ratios (K₁₁/γ₁, K₂₂/γ₁, and K₃₃/γ₁) can be extracted.[21]

Safety and Handling

While specific toxicity data for EPCB is limited, standard laboratory safety practices should be followed.[25]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the material in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or fumes and contact with skin and eyes.[26][27]

  • Consult the Safety Data Sheet (SDS) for detailed information before handling.[25][28]

Conclusion

This application note provides a comprehensive set of protocols for the fundamental characterization of the nematic liquid crystal this compound. By systematically measuring its thermal, optical, dielectric, and viscoelastic properties, researchers can build a complete material profile. This data is essential for validating theoretical models, designing new liquid crystal mixtures, and engineering advanced electro-optical devices. The causality-driven explanations and step-by-step instructions are designed to ensure reliable, reproducible, and accurate results.

References

  • Ghosh, A., et al. (2020). Determination of refractive indices for liquid crystals using a double transmission technique. Optical Engineering, 59(9).
  • Giavazzi, F., et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter, 10(21), 3748-3754.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Funfschilling, D., & Schadt, M. (1991). Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals. Langmuir, 7(7), 1463-1467.
  • Wu, S. T., et al. (2004). Refractive Indices of Liquid Crystals for Display Applications. Journal of Display Technology, 1(1), 15-25. Available at: [Link]

  • Avendano, C., & Lister, D. G. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. RSC Advances, 12(12), 7291-7299. Available at: [Link]

  • Shenoy, D. K. (1994). Measurement of liquid crystal refractive indices. American Journal of Physics, 62(9), 858-859.
  • Kafle, A. (2015). How to analyze liquid crystals? ResearchGate. Available at: [Link]

  • Wu, S. T. (2004). Refractive Indices Of Liquid Crystals And Their Applications In Display And Photonic Devices. UCF STARS.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Available at: [Link]

  • Nandi, A., et al. (2018). Viscoelastic properties of a branched liquid crystal in the nematic phase. Liquid Crystals, 45(13-15), 2118-2127.
  • Semitracks Inc. (n.d.). Liquid Crystal Analysis. Available at: [Link]

  • Martin, P., & Durand, G. (1972). Visco-Elastic Properties of Some Nematic Liquid Crystals. Scilit. Available at: [Link]

  • Giavazzi, F., et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. AIR Unimi. Available at: [Link]

  • Sargazi, M., et al. (2019). Liquid Crystals in Analytical Chemistry: A Review. Critical Reviews in Analytical Chemistry, 49(3), 243-255. Available at: [Link]

  • Chen, Y., et al. (2020). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 10(6), 483. Available at: [Link]

  • Various Authors. (2016). Characterization of Liquid Crystals. Rev. Adv. Mater. Sci., 44, 398-406. Available at: [Link]

  • Rondelez, F., & Hulin, J. P. (1972). About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. IEEE Xplore. Available at: [Link]

  • Kent State University. (n.d.). Dielectric Anisotropy in Liquid Crystals. Available at: [Link]

  • Shanghai KuanerSoft Co., Ltd. (n.d.). Material Safety Data Sheet: this compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. PubChem Compound Summary. Available at: [Link]

  • Armas, M. S., et al. (2020). Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. Molecules, 25(23), 5727. Available at: [Link]

  • Jahanbakhsh, F., et al. (2019). Dispersion of multiferroic BiFeO3 nanoparticles in nematic liquid crystals. ResearchGate. Available at: [Link]

  • Bauman, D., et al. (1997). Guest Effect on Nematic-Isotropic Phase Transition Temperature of Liquid Crystal 6CHBT. Acta Physica Polonica A, 92(5), 901-909.
  • LookChem. (n.d.). Benzene, 1-ethoxy-4-(trans-4-propylcyclohexyl)-. Available at: [Link]

  • Watson International Ltd. (n.d.). This compound CAS NO.80944-44-1. Available at: [Link]

  • Jose, R., et al. (2011). Effect of External Field on the Nematic to Isotropic Transition: An Entropic Sampling Study. Molecular Crystals and Liquid Crystals, 545(1), 168-174. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. PubChem Compound Summary. Available at: [Link]

  • Ghosh, S., et al. (2015). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. Soft Matter, 11(11), 2220-2229. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, a key intermediate in the development of advanced liquid crystal materials.[1] The synthesis is achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[2] This protocol details the reaction of 4-(trans-4-propylcyclohexyl)phenol with ethyl iodide in the presence of a base. The causality behind experimental choices, a detailed workflow, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and high yield of the target compound.

Introduction: The Significance of Alkoxy-Cyclohexyl-Benzene Moieties

Substituted cyclohexylbenzene derivatives are fundamental building blocks in the field of materials science, particularly in the formulation of nematic liquid crystals for display technologies.[3] The title compound, this compound, possesses a molecular structure that imparts desirable properties such as chemical stability and a specific range of mesophase behavior. The synthesis of such molecules with high purity is critical for their application in advanced electronic materials.[4]

The Williamson ether synthesis is the chosen methodology due to its efficiency in coupling an alkoxide with a primary alkyl halide.[2] This SN2 reaction involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide from an alkyl halide to form the ether linkage.[2][5] This method is particularly well-suited for the ethoxylation of the phenolic group in 4-(trans-4-propylcyclohexyl)phenol.

Reaction Principle and Scheme

The synthesis proceeds in two conceptual steps. First, the phenolic proton of 4-(trans-4-propylcyclohexyl)phenol is abstracted by a base, potassium carbonate, to form the corresponding potassium phenoxide. This in-situ-generated phenoxide is a strong nucleophile. In the second step, the phenoxide attacks the electrophilic carbon of ethyl iodide in a classic SN2 fashion, displacing the iodide ion and forming the desired ether product. Acetone is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Figure 1: Williamson Ether Synthesis of the target compound.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
4-(trans-4-propylcyclohexyl)phenol81936-33-6C₁₅H₂₂O218.34-5.00 g22.9
Ethyl Iodide75-03-6C₂H₅I155.971.95 g/mL2.6 mL32.1
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21-4.78 g34.6
Acetone67-64-1C₃H₆O58.080.791 g/mL100 mL-
Diethyl Ether60-29-7C₄H₁₀O74.120.713 g/mL~150 mL-
5% NaOH (aq)1310-73-2NaOH40.00-~60 mL-
Brine (saturated NaCl)7647-14-5NaCl58.44-~30 mL-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-~5 g-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Experimental Protocol

G cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Combine phenol, K2CO3, and acetone in a flask. B 2. Add ethyl iodide to the suspension. A->B C 3. Heat the mixture to reflux for 6-8 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to RT, filter solids, and evaporate acetone. D->E F 6. Dissolve residue in diethyl ether. E->F G 7. Wash with 5% NaOH (aq) to remove unreacted phenol. F->G H 8. Wash with water and then brine. G->H I 9. Dry organic layer over anhydrous MgSO4. H->I J 10. Evaporate solvent to yield crude product. I->J K 11. Recrystallize crude solid from ethanol or methanol. J->K L 12. Characterize by NMR, IR, and melting point. K->L

Sources

Application Notes and Protocols for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene in Electro-Optical Devices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is a nematic liquid crystal (LC) compound that holds significant promise for applications in various electro-optical devices. Its molecular structure, characterized by a rigid core composed of a benzene ring and a cyclohexyl ring, linked to flexible alkyl and alkoxy chains, imparts the desirable anisotropic properties essential for manipulating light. This document provides a comprehensive guide to the utilization of this liquid crystal in the fabrication and characterization of electro-optical cells, with a focus on the principles behind the experimental procedures.

The unique properties of nematic liquid crystals, such as their fluidity combined with long-range orientational order, allow for the control of light polarization and intensity through the application of an external electric field. This characteristic is the fundamental principle behind liquid crystal displays (LCDs) and other photonic devices. This compound, with its specific molecular architecture, contributes to the overall performance of liquid crystal mixtures by influencing parameters like viscosity, clearing point, and electro-optical response.

Physicochemical and Electro-Optical Properties

A thorough understanding of the material's properties is paramount for the design and optimization of electro-optical devices. The key parameters for this compound are summarized below. It is important to note that this compound is often used as a component in liquid crystal mixtures to achieve a desired range of properties for specific applications.

PropertyValueReference
Chemical Formula C₁₇H₂₆O{: target="_blank"}[1]
CAS Number 80944-44-1{: target="_blank"}[1]
Molecular Weight 246.39 g/mol {: target="_blank"}[1]
Appearance White to Light yellow powder/crystal{: target="_blank"}
Melting Point 42 °C{: target="_blank"}
Boiling Point 345.3 °C at 760 mmHg{: target="_blank"}[1]
Density 0.928 g/cm³{: target="_blank"}[1]
Refractive Index 1.495{: target="_blank"}[1]
Purity >98.0% (GC){: target="_blank"}

Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell: A Step-by-Step Protocol

The following protocol details the fabrication of a standard twisted nematic (TN) liquid crystal cell, a fundamental component in many display technologies. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment:
  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (or a mixture containing it)

  • Polyvinyl alcohol (PVA) solution (2 wt% in deionized water)

  • Cotton cloth

  • Spacers (e.g., 5-10 μm diameter glass or plastic beads)

  • UV-curable sealant

  • Polarizing films

  • Spinner

  • Hot plate

  • UV lamp

  • Vacuum chamber

  • Function generator and amplifier

  • Polarizing optical microscope

Protocol:
  • Substrate Cleaning:

    • Action: Thoroughly clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.

    • Causality: A pristine substrate surface is critical to ensure uniform adhesion of the alignment layer and to prevent defects in the liquid crystal alignment, which can impair device performance.

  • Alignment Layer Deposition:

    • Action: Spin-coat a thin layer of PVA solution onto the ITO-coated side of the substrates. Typically, a spin speed of 3000 rpm for 30 seconds is used. Subsequently, bake the substrates on a hot plate at 100-120°C for 10-15 minutes to evaporate the solvent.

    • Causality: The PVA layer serves as an alignment layer. The polymer chains, when rubbed, will create micro-grooves that direct the alignment of the liquid crystal molecules at the surface.

  • Unidirectional Rubbing:

    • Action: Gently rub the PVA-coated surfaces in a single direction with a soft cotton cloth. The rubbing direction on the two substrates should be perpendicular to each other for a 90° twisted nematic cell.

    • Causality: The mechanical rubbing process aligns the polymer chains of the PVA, creating a preferred orientation for the liquid crystal molecules. The perpendicular rubbing directions of the two substrates will induce the characteristic 90° twist of the nematic director from one substrate to the other.

  • Cell Assembly:

    • Action: Disperse a small amount of spacers onto the alignment layer of one substrate. Apply a thin line of UV-curable sealant around the perimeter of the substrate, leaving a small gap for filling. Place the second substrate on top, with the rubbing direction oriented at 90° to the first, and press gently to ensure a uniform cell gap defined by the spacers.

    • Causality: The spacers are crucial for maintaining a uniform distance between the two glass plates, which is essential for consistent electro-optical performance across the cell. The sealant provides structural integrity to the cell.

  • Curing the Sealant:

    • Action: Expose the assembled cell to a UV lamp to cure the sealant.

    • Causality: Curing solidifies the sealant, permanently bonding the two substrates together and creating a sealed cavity for the liquid crystal.

  • Liquid Crystal Filling:

    • Action: Place the empty cell in a vacuum chamber. Introduce a drop of the this compound liquid crystal (heated to its isotropic phase to reduce viscosity) at the filling gap. By slowly releasing the vacuum, the atmospheric pressure will push the liquid crystal into the cell via capillary action.

    • Causality: Filling in a vacuum prevents the trapping of air bubbles within the cell, which would act as defects and scatter light, degrading the device's optical quality. Heating the LC to its isotropic phase lowers its viscosity, facilitating a smoother and more complete filling of the cell.

  • Sealing the Fill Port:

    • Action: Once the cell is filled, apply a small amount of UV-curable sealant to the filling gap and cure it with the UV lamp.

    • Causality: This final sealing step completely encapsulates the liquid crystal material within the cell, protecting it from environmental contaminants.

  • Attaching Polarizers:

    • Action: Attach linear polarizing films to the outer surfaces of the glass substrates. The transmission axes of the polarizers should be aligned parallel to the rubbing directions on their respective adjacent substrates.

    • Causality: For a normally white TN cell, the parallel alignment of the polarizers with the rubbing directions allows light to pass through in the "off" state due to the waveguiding effect of the twisted liquid crystal.

Experimental Workflow for TN Cell Fabrication

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Filling and Sealing cluster_final Finalization Clean Clean ITO Substrates SpinCoat Spin-Coat PVA Clean->SpinCoat Bake Bake PVA Layer SpinCoat->Bake Rub Unidirectional Rubbing Bake->Rub Spacers Apply Spacers Rub->Spacers Sealant Apply Sealant Spacers->Sealant Assemble Assemble Cell (90° Twist) Sealant->Assemble Cure Cure Sealant Assemble->Cure Fill Fill with Liquid Crystal Cure->Fill SealPort Seal Fill Port Fill->SealPort Polarizers Attach Polarizers SealPort->Polarizers

Caption: Workflow for fabricating a twisted nematic liquid crystal cell.

Characterization of Electro-Optical Performance

Once the TN cell is fabricated, its electro-optical properties can be characterized to assess its performance.

Protocol for Electro-Optical Switching:
  • Experimental Setup:

    • Place the fabricated TN cell between crossed polarizers on a polarizing optical microscope stage.

    • Connect the ITO electrodes of the cell to a function generator capable of producing a square wave voltage, typically at a frequency of 1 kHz to prevent ion migration within the liquid crystal.

    • Use a photodetector to measure the intensity of the light transmitted through the cell.

  • Voltage-Transmittance (V-T) Curve Measurement:

    • Action: Gradually increase the amplitude of the applied voltage and record the corresponding transmitted light intensity.

    • Causality: The V-T curve reveals the threshold voltage (Vth), the voltage at which the liquid crystal molecules begin to reorient, and the saturation voltage (Vsat), where the reorientation is complete. This is a fundamental characteristic of the electro-optical performance. In the "off" state (V < Vth), the twisted nematic structure guides the polarization of light, allowing it to pass through the second polarizer. As the voltage increases, the liquid crystal molecules with a positive dielectric anisotropy will align with the electric field (perpendicular to the substrates), disrupting the waveguiding effect and causing a decrease in transmittance.

  • Response Time Measurement:

    • Action: Apply a square wave voltage that switches between 0 V and a voltage above Vsat. Use an oscilloscope to measure the time it takes for the transmitted light intensity to change from 90% to 10% (fall time, τ_off) and from 10% to 90% (rise time, τ_on) of the maximum change.

    • Causality: The response time is a critical parameter for display applications, as it determines the ability to display fast-moving images without motion blur. The rise time is dependent on the applied voltage, while the fall time is primarily determined by the viscoelastic properties of the liquid crystal.

Diagram of Electro-Optical Characterization Setup

G Light_Source Light Source Polarizer1 Polarizer 1 Light_Source->Polarizer1 LC_Cell TN Liquid Crystal Cell Polarizer1->LC_Cell Polarizer2 Polarizer 2 (Crossed) LC_Cell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Function_Generator Function Generator Function_Generator->LC_Cell

Caption: Experimental setup for electro-optical characterization of a TN cell.

Principle of Operation: Molecular Switching in a TN Cell

The electro-optical switching in a twisted nematic cell is a result of the reorientation of the liquid crystal molecules in response to an applied electric field.

  • OFF State (V = 0): The liquid crystal molecules are aligned by the rubbed surfaces of the substrates, forming a 90° helical twist. Linearly polarized light entering the cell has its polarization guided by this twisted structure, allowing it to pass through the second, perpendicularly oriented polarizer.

  • ON State (V > Vth): When a sufficiently high voltage is applied, the liquid crystal molecules, possessing a positive dielectric anisotropy, align themselves parallel to the electric field (perpendicular to the substrates). This disrupts the twisted structure, and the polarization of the incident light is no longer rotated. Consequently, the light is blocked by the second polarizer.

Diagram of Molecular Switching

G cluster_off OFF State (V = 0) cluster_on ON State (V > Vth) Light\nPolarized Light Polarized LC Twist (90°) LC Twist (90°) Light\nPolarized->LC Twist (90°) Light Passes Light Passes LC Twist (90°)->Light Passes Light\nPolarized Light Polarized LC Aligned\nwith E-field LC Aligned with E-field Light\nPolarized ->LC Aligned\nwith E-field Light Blocked Light Blocked LC Aligned\nwith E-field->Light Blocked Applied Voltage Applied Voltage cluster_on cluster_on Applied Voltage->cluster_on > Vth cluster_off cluster_off Applied Voltage->cluster_off = 0

Caption: Molecular switching mechanism in a twisted nematic liquid crystal cell.

Conclusion and Future Perspectives

This compound serves as a valuable component in nematic liquid crystal mixtures for electro-optical applications. The protocols outlined in this document provide a foundational framework for the fabrication and characterization of twisted nematic liquid crystal cells. By understanding the underlying principles of each step, researchers can effectively utilize this material and innovate in the design of advanced electro-optical devices. Future research may focus on formulating novel liquid crystal mixtures incorporating this compound to achieve enhanced performance characteristics, such as faster response times, lower driving voltages, and wider operating temperature ranges, catering to the demands of next-generation displays and photonic technologies.

References

  • Waclawik, E. R., Ford, M. J., Hale, P. S., Shapter, J. G., & Voelcker, N. H. (2004). Liquid Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. Journal of Chemical Education, 81(6), 854. [Link]

  • MRSEC Education Group, University of Wisconsin-Madison. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for Characterizing Phase Transitions in 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phase Transitions in Calamitic Liquid Crystals

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is a calamitic, or rod-shaped, thermotropic liquid crystal. Such materials are of profound interest in materials science and pharmaceutical development due to their unique states of matter, known as mesophases, which exhibit properties intermediate between those of a crystalline solid and an isotropic liquid.[1] The transition between these phases is highly sensitive to temperature, and a thorough understanding of these transitions is critical for the application of these materials, for instance, in display technologies and as advanced drug delivery systems.

This application note provides a detailed methodological framework for the comprehensive characterization of the phase transitions of this compound. We will present a synergistic approach employing three complementary analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), and X-ray Diffraction (XRD). This multi-technique approach is essential as no single method can provide a complete picture of the complex phase behavior of liquid crystals.[2]

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O[3]
Molecular Weight 246.39 g/mol [3]
Appearance White to light yellow powder/crystal
Melting Point 42-44 °C
Boiling Point 345.3 °C at 760 mmHg[4]
CAS Number 80944-44-1[5]

Theoretical Framework: A Triad of Analytical Techniques

The characterization of liquid crystal phase transitions relies on probing the changes in thermodynamic, optical, and structural properties as a function of temperature.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled at a controlled rate.[1] Phase transitions are accompanied by changes in enthalpy, which are detected as endothermic (melting, nematic to isotropic) or exothermic (crystallization) peaks in the DSC thermogram.[6] The temperature at the peak maximum and the integrated area of the peak provide information on the transition temperature and the enthalpy of the transition, respectively.[7]

  • Polarized Light Microscopy (PLM): PLM is a powerful tool for the direct visualization of the anisotropic nature of liquid crystalline phases.[8] When a liquid crystal sample is placed between two crossed polarizers, the birefringent nature of the mesophases allows light to pass through, resulting in characteristic textures.[9] The isotropic liquid phase, being optically isotropic, will appear dark. The transition from a crystalline solid to a nematic phase, and subsequently to an isotropic liquid, can be visually identified by the appearance and disappearance of these textures.[10]

  • X-ray Diffraction (XRD): XRD provides information about the molecular arrangement and long-range order within the material.[2] In the nematic phase, the molecules exhibit long-range orientational order but no long-range positional order.[11] This results in a characteristic XRD pattern with diffuse scattering in the wide-angle region (related to the average intermolecular distance) and possibly diffuse scattering in the small-angle region (related to the molecular length).[12]

The interplay of these three techniques provides a self-validating system for the unambiguous identification and characterization of the phase transitions of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for characterizing the phase transitions of the target compound.

G cluster_0 Sample Preparation cluster_1 Thermodynamic Analysis cluster_2 Optical Analysis cluster_3 Structural Analysis cluster_4 Data Integration & Characterization Sample This compound Powder DSC Differential Scanning Calorimetry (DSC) Sample->DSC Weigh into Al pan PLM Polarized Light Microscopy (PLM) Sample->PLM Prepare melt on slide XRD X-ray Diffraction (XRD) Sample->XRD Load into capillary Analysis Correlate Transition Temperatures, Enthalpies, Optical Textures, and Structural Data DSC->Analysis Thermogram (Heat Flow vs. Temp) PLM->Analysis Optical Textures vs. Temp XRD->Analysis Diffraction Patterns vs. Temp Characterization Determine Phase Transition Temperatures (Melting, Clearing) and Identify Mesophases Analysis->Characterization

Caption: Correlation of expected results from DSC, PLM, and XRD.

Safety Precautions

As with any chemical substance, appropriate safety measures should be taken. Consult the Safety Data Sheet (SDS) for this compound before handling. [5]Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All heating procedures should be performed in a well-ventilated area.

Conclusion

The methodologies outlined in this application note provide a robust and self-validating framework for the detailed characterization of the phase transitions of this compound. The synergistic use of Differential Scanning Calorimetry, Polarized Light Microscopy, and X-ray Diffraction allows for the precise determination of transition temperatures and enthalpies, the visual identification of mesophases through their characteristic textures, and the confirmation of the molecular ordering within each phase. This comprehensive approach is indispensable for researchers in materials science and pharmaceutical development seeking to understand and exploit the unique properties of calamitic liquid crystals.

References

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Barron, A. R. 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Rice University. Retrieved from [Link]

  • Abbott, N. L., & de Pablo, J. J. (2012). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Retrieved from [Link]

  • De Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Khatun, M., et al. (2016). Characterization of Liquid Crystals: A Literature Review. International Journal of Advanced Research in Physical Science, 3(7), 1-6.
  • Molecular Expressions. (2015, November 13). Samples for Polarized Light Microscopy. Florida State University. Retrieved from [Link]

  • Procter & Gamble. (2023, December 13). Safety Data Sheet. Retrieved from [Link]

  • Amare, J. R. (2014). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 4(7), 44-48.
  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT.
  • E-M. Salaymeh, et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. Retrieved from [Link]

  • Lagerwall, J. P. F., & Scalia, G. (2012). Liquid crystal textures: an overview. Taylor & Francis Online. Retrieved from [Link]

  • Gray, G. W. (Ed.). (2012). Thermotropic liquid crystals. John Wiley & Sons.
  • Accurate polarization preparation and measurement using twisted nematic liquid crystals. (2021). Optics Express, 29(20), 31847-31859.
  • Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Journal of Advances in Physics, 21, 1-13.
  • Sharma, D., & Khened, S. M. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
  • Leadbeater, A. J. (1979). X-Ray Scattering Investigations of Liquid Crystals. In The Molecular Physics of Liquid Crystals (pp. 285-311). Academic Press.
  • Guillon, D. (2000). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Retrieved from [Link]

  • Pynn, R. (1975). X-ray and neutron diffraction by nematic liquid crystals. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 31(3), 323-327.
  • Singh, S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54.
  • PubChem. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • FCAD. This compound CAS NO.80944-44-1. Retrieved from [Link]

Sources

Application Notes and Protocols for the Nematic Liquid Crystal: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Anisotropic Fluids

Nematic liquid crystals, a unique state of matter bridging the gap between crystalline solids and isotropic liquids, have emerged as pivotal materials in a multitude of advanced technologies.[1][2] These materials are characterized by molecules that, on average, align along a common axis, known as the director, while their centers of mass are randomly distributed, affording them fluidity.[1][2] This orientational order, coupled with their responsiveness to external stimuli such as electric fields and surface interactions, underpins their diverse applications.[3][4]

This guide focuses on the practical applications of a specific nematic liquid crystal, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (EPCB). EPCB is a calamitic (rod-shaped) liquid crystal with a molecular structure that imparts a stable nematic phase over a useful temperature range. Its properties make it a suitable candidate for a range of applications, from display technologies to innovative biomedical systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of EPCB is fundamental to its application. The table below summarizes key characteristics of this compound.

PropertyValueSource
CAS Number 80944-44-1
Molecular Formula C₁₇H₂₆O[5][6]
Molecular Weight 246.39 g/mol [5][6]
Appearance White to light yellow powder or crystal[7]
Melting Point 42 °C
Purity >98.0% (GC)[7]

Application I: High-Contrast Visual Displays - The Twisted Nematic (TN) Liquid Crystal Display (LCD)

The most ubiquitous application of nematic liquid crystals is in liquid crystal displays (LCDs). The twisted nematic (TN) effect is a cornerstone of this technology, enabling the electrical switching of light transmission.

Principle of Operation

A TN-LCD cell consists of a thin layer of nematic liquid crystal, such as EPCB, sandwiched between two glass substrates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer (e.g., rubbed polyimide). The alignment layers are rubbed in perpendicular directions, forcing the liquid crystal director to twist by 90° through the cell. This twisted structure guides the polarization of light. When an electric field is applied, the liquid crystal molecules align with the field, disrupting the twisted structure and altering the light transmission through a pair of crossed polarizers.

Diagram of a Twisted Nematic LCD Cell Operation

TN_LCD_Operation cluster_0 OFF State (No Voltage) cluster_1 ON State (Voltage Applied) Polarizer_1 Vertical Polarizer LC_Twist 90° Twisted Nematic LC (Guides Polarization) Polarizer_1->LC_Twist Polarizer_2 Horizontal Polarizer LC_Twist->Polarizer_2 Light_Out_Off Light Transmitted Polarizer_2->Light_Out_Off Light_In_Off Unpolarized Light Light_In_Off->Polarizer_1 Polarizer_3 Vertical Polarizer LC_Align Nematic LC Aligned with E-Field (No Polarization Guiding) Polarizer_3->LC_Align Polarizer_4 Horizontal Polarizer LC_Align->Polarizer_4 Light_Out_On Light Blocked Polarizer_4->Light_Out_On Light_In_On Unpolarized Light Light_In_On->Polarizer_3

Caption: Principle of a Twisted Nematic Liquid Crystal Display.

Protocol for Fabricating a Twisted Nematic LCD Cell with this compound

This protocol details the fabrication of a simple TN-LCD cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (5% in deionized water)

  • This compound (EPCB)

  • Spacers (e.g., 5 µm diameter silica spheres)

  • UV-curable epoxy

  • Polarizing films

  • Cotton cloth

  • Spinner

  • Hot plate

  • UV lamp

  • Function generator and amplifier

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the slides with a stream of nitrogen.

  • Alignment Layer Deposition:

    • Deposit the PVA solution onto the conductive side of the ITO glass slides using a spinner. A typical spin-coating process would be 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.

    • Bake the PVA-coated slides on a hot plate at 100°C for 15 minutes to evaporate the solvent.

  • Rubbing Process:

    • Gently rub the PVA-coated surface with a cotton cloth in a single direction. This process creates microgrooves that will align the liquid crystal molecules.

    • Mark the rubbing direction on the back of each slide.

  • Cell Assembly:

    • Mix the 5 µm spacers with the UV-curable epoxy.

    • Apply the epoxy-spacer mixture along the edges of one of the prepared slides, leaving a small gap for filling.

    • Place the second slide on top, with the rubbed surfaces facing each other and the rubbing directions at a 90° angle.

    • Gently press the slides together and cure the epoxy using a UV lamp.

  • Liquid Crystal Filling:

    • Heat the EPCB to its isotropic phase (above its clearing point).

    • Place a drop of the isotropic EPCB at the edge of the filling gap of the assembled cell.

    • The liquid crystal will be drawn into the cell by capillary action.

    • Once filled, seal the gap with a small amount of UV-curable epoxy and cure it.

  • Final Assembly and Testing:

    • Adhere the polarizing films to the outer surfaces of the cell, with their polarization axes crossed and aligned with the rubbing directions of the adjacent alignment layers.

    • Connect the ITO electrodes to a function generator.

    • Apply a square wave voltage (e.g., 1 kHz) and observe the change in light transmission through the cell.

Application II: Label-Free Biosensing for Protein Detection

The high sensitivity of nematic liquid crystals to surface interactions makes them excellent candidates for label-free biosensors. The binding of biomolecules to a functionalized surface can induce a change in the liquid crystal's orientation, which can be easily detected optically.

Principle of Operation

In this application, a thin film of EPCB is placed on a surface that has been treated to induce a specific alignment (e.g., homeotropic, where the molecules are perpendicular to the surface). This surface is then functionalized with a capture agent, such as an antibody. When the target protein is introduced, it binds to the capture agent, disrupting the ordered liquid crystal layer at the interface. This disruption propagates through the bulk of the liquid crystal, causing a change in its optical appearance when viewed between crossed polarizers.

LC_Biosensor cluster_0 No Analyte Present cluster_1 Analyte Binding Substrate_1 Functionalized Substrate LC_Aligned Homeotropically Aligned Nematic LC Observation_1 Dark Field (Crossed Polarizers) Substrate_2 Analyte Bound to Functionalized Substrate LC_Disrupted Disrupted Nematic LC Alignment Observation_2 Bright Field (Crossed Polarizers)

Caption: Temperature-dependent drug release from a thermotropic liquid crystal.

Protocol for the Formulation and In Vitro Release Study of a Model Drug in a this compound-Based Gel

This protocol outlines the preparation of a topical gel formulation containing EPCB and a model drug, and the subsequent evaluation of its in vitro release profile.

Materials:

  • This compound (EPCB)

  • Model drug (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)

  • Gelling agent (e.g., Carbopol 940)

  • Triethanolamine

  • Propylene glycol

  • Deionized water

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Preparation of the Liquid Crystal-Drug Mixture:

    • Accurately weigh the desired amount of EPCB and the model drug.

    • Heat the EPCB to its isotropic phase in a sealed vial.

    • Add the drug to the isotropic EPCB and stir until a homogenous solution is obtained.

    • Cool the mixture to room temperature while stirring to form the drug-loaded nematic phase.

  • Formulation of the Topical Gel:

    • Disperse the Carbopol 940 in deionized water with constant stirring.

    • Add propylene glycol to the dispersion.

    • Slowly incorporate the drug-loaded EPCB mixture into the gel base with continuous homogenization to form a stable emulsion-like gel.

    • Neutralize the gel by adding triethanolamine dropwise until the desired pH (around 6.5-7.0) is reached.

  • In Vitro Drug Release Study:

    • Set up the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.

    • Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 32°C ± 0.5°C to simulate skin surface temperature.

    • Apply a known amount of the formulated gel to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area over time.

    • Plot the cumulative drug release versus time to determine the release profile.

    • To investigate the effect of temperature on drug release, repeat the experiment with the receptor compartment maintained at a temperature above the clearing point of EPCB.

Conclusion

This compound, as a representative nematic liquid crystal, showcases the remarkable versatility of this class of materials. From enabling the high-resolution displays that are integral to modern life, to forming the basis of sensitive, label-free biosensors, and offering novel platforms for controlled drug delivery, the unique properties of nematic liquid crystals continue to drive innovation across diverse scientific and technological fields. The protocols provided herein serve as a foundational guide for researchers and professionals to explore and harness the potential of EPCB in these exciting applications. Further research into the specific electro-optical and biocompatibility properties of EPCB will undoubtedly unlock even more advanced and impactful applications in the future.

References

  • de Pablo, J. et al. (2016). Manipulation of Liquid Crystals Could Help Control Drug-delivery Process. University of Chicago News Office. [Link]

  • Nesterkina, M. et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Rajak, P., Nath, L.K., & Bhuyan, B. (2019). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 81(1), 11-23. [Link]

  • Nesterkina, M. et al. (2025). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. Journal of Applied Pharmaceutical Science. [Link]

  • Patel, P. V., et al. (2010). Liquid crystal drug delivery system. International Journal of Pharmaceutical and Applied Sciences, 1(1), 118-123.
  • Dixit, M. et al. (2015). A Novel Liquid Crystal Drug Delivery for Transdermal Application. Trends in Drug Delivery, 2(2), 28-37. [Link]

  • Müller-Goymann, C. C. (2004). Physicochemical characterization of colloidal drug delivery systems such as reverse micelles, vesicles, liquid crystals and nanoparticles for topical administration. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 343-356.
  • Rajak, P., Nath, L.K., & Bhuyan, B. (2019). Drug delivery-liquid crystals.
  • Yaghmur, A., & Glatter, O. (2009). Characterization and potential applications of nanostructured aqueous dispersions. Advances in colloid and interface science, 147, 333-342.
  • Kalbarczyk, A., Bennis, N., & Herman, J. (2021). Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture. Materials, 14(9), 2283. [Link]

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  • Kim, M. et al. (2018). Microfluidic Devices for Drug Delivery Systems and Drug Screening. Micromachines, 9(2), 85. [Link]

  • Gaikwad, P. P., & Desai, M. T. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2(12), 40-52. [Link]

  • Gabr, A. et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Therapeutic Delivery, 8(3), 121-134. [Link]

  • Hassanein, G. N., Alhaddad, O. A., & Ellabban, M. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 6(1), 1-10. [Link]

  • Petrov, M. P. (2010). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Nova Science Publishers.
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  • SPIE. (2011). Nematic liquid crystal interfaces for chemical and biological detection.
  • JETIR. (2019). LIQUID CRYSTALS: - A NOVEL APPROACH DRUG DELIVERY SYSTEM.
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  • White Rose Research Online. Liquid crystal nanoparticles for commercial drug delivery.
  • Watson International Ltd. This compound CAS NO.80944-44-1. [Link]

  • ResearchGate. Structural transformation and drug delivery in transdermal patches based on ionic liquid-based microemulsion.
  • Wang, X. et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. [Link]

  • MDPI. (2021). Anti-Cancer Drug Screening with Microfluidic Technology. [Link]

  • FDA. (2019). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. [Link]

  • Alkilani, A. Z., McCrudden, M. T. C., & Donnelly, R. F. (2015). Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum. Pharmaceutics, 7(4), 438–470. [Link]

  • Dropletex. (2018). Complex droplet microfluidic platform for drug screening purpose. [Link]

  • Chen, Z. et al. (2021). Recent advances in microfluidics for drug screening. Lab on a Chip, 21(18), 3474-3496. [Link]

  • ResearchGate. Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl)
  • Wang, X. et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • Wang, X. et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • ResearchGate. Correlation of magnetic anisotropy with dielectric anisotropy in uorinated phenyl bicyclohexane liquid crystal.

Sources

Application Notes and Protocols for Liquid Crystal Mixtures Featuring 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Phenylcyclohexanes in Nematic Mixtures

In the landscape of liquid crystal (LC) materials, the phenylcyclohexane core structure is a cornerstone for the formulation of nematic mixtures tailored for display applications. 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is a calamitic (rod-shaped) liquid crystal that embodies the key characteristics of this class: a rigid core that promotes mesophase stability and flexible terminal groups that influence the material's physical properties.[1] Its molecular structure, featuring a cyclohexane ring, contributes to a low rotational viscosity, which is crucial for achieving fast switching times in liquid crystal displays (LCDs). The ethoxy and propyl terminal chains further modulate the melting point and clearing point, enabling the formulation of eutectic mixtures with a broad nematic range.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of liquid crystal mixtures incorporating this compound. We will delve into the scientific principles underpinning mixture formulation, provide detailed experimental protocols, and explain the causality behind the selection of mixture components.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of individual components is paramount to predicting the behavior of a liquid crystal mixture. Below is a summary of the known properties of this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 80944-44-1
Molecular Formula C₁₇H₂₆ON/A
Molecular Weight 246.39 g/mol N/A
Melting Point 40.0 to 44.0 °C
Purity >98.0% (GC)

Principles of Liquid Crystal Mixture Formulation

The primary goal of formulating a liquid crystal mixture is to create a material with a specific set of properties that a single compound cannot provide. Key objectives often include:

  • Broadening the Nematic Temperature Range: By creating a eutectic mixture, the melting point can be significantly depressed, and the clearing point can be adjusted to ensure the liquid crystalline phase is stable over a wide operational temperature range.[2]

  • Tuning Electro-Optical Properties: The dielectric anisotropy (Δε) and birefringence (Δn) of the mixture are critical for display performance. The final values are a weighted average of the properties of the individual components.

  • Optimizing Viscosity: Low rotational viscosity is essential for fast switching speeds. The viscosity of the mixture is dependent on the molecular structures of its components.

Causality in Component Selection: A Host-Guest Approach

A common strategy in formulating mixtures for display applications is the "guest-host" model.[3] In this paradigm:

  • The Host Mixture: This forms the bulk of the formulation (typically >95%) and is itself a eutectic mixture of several calamitic liquid crystals. The host is designed to have a broad nematic range and a low viscosity. Components are chosen for their complementary properties. For instance, compounds with high clearing points can be mixed with low melting point compounds to achieve a wide nematic range.

  • The Guest Compound(s): These are added in smaller quantities to fine-tune specific properties. For example, a compound with a high positive dielectric anisotropy can be added to increase the overall Δε of the mixture, thereby lowering the threshold voltage required for switching. This compound, with its anticipated low viscosity and moderate mesophase stability, is an excellent candidate as a component in a host mixture.

To illustrate the formulation strategy, we will design a hypothetical host mixture incorporating this compound with other commercially available liquid crystals.

Experimental Protocols

Protocol 1: Formulation of a Nematic Host Mixture

Objective: To prepare a eutectic liquid crystal mixture with a broad nematic temperature range.

Materials:

  • This compound (Component A)

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) (Component B) - Chosen for its strong positive dielectric anisotropy.

  • 4-Cyano-4'-pentylbiphenyl (5CB) (Component C) - A well-characterized nematic liquid crystal with a convenient nematic range.[4]

  • High-purity solvent (e.g., dichloromethane or chloroform, HPLC grade)

  • Glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Component Weighing: Accurately weigh the desired molar or weight percentages of each component into a clean, dry glass vial. For a starting formulation, a ternary mixture can be explored, for example, 40% Component A, 30% Component B, and 30% Component C by weight.

  • Dissolution: Add a minimal amount of the high-purity solvent to the vial to completely dissolve all components. Gentle warming (to a temperature below the boiling point of the solvent) and stirring may be necessary.

  • Homogenization: Stir the solution at room temperature for at least one hour to ensure a homogeneous mixture at the molecular level.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The water bath temperature should be kept low to avoid thermal degradation of the liquid crystals.

  • Drying: Place the vial containing the mixture in a vacuum oven at a temperature slightly above the clearing point of the mixture (if known, otherwise start at a moderate temperature like 60°C) for several hours to remove any residual solvent.

  • Verification of Homogeneity: After cooling, the mixture should be a uniform, homogeneous fluid or solid. To ensure complete mixing, the sample can be heated to its isotropic phase, stirred, and then cooled back to the nematic phase. This cycle should be repeated a few times.

Self-Validation: The successful formation of a eutectic mixture is validated by the characterization of its thermal properties as described in the next protocol. A significant depression of the melting point compared to the individual components is a key indicator.

Protocol 2: Characterization of the Liquid Crystal Mixture

Objective: To determine the thermal and electro-optical properties of the formulated mixture.

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Thermal Cycling:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point (e.g., 100°C) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below the expected melting point (e.g., -20°C).

    • Heat the sample again at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peak temperatures of the endothermic and exothermic transitions on the DSC thermogram. These correspond to the melting point (crystal to nematic/isotropic) and the clearing point (nematic to isotropic).

B. Texture Observation using Polarized Optical Microscopy (POM)

Principle: POM is used to visually identify the different liquid crystal phases by observing their unique textures under cross-polarized light.

Instrumentation:

  • Polarizing optical microscope with a hot stage

  • Glass slides and cover slips

Methodology:

  • Sample Preparation: Place a small amount of the mixture on a clean glass slide and cover it with a cover slip.

  • Heating and Cooling: Place the slide on the hot stage and heat it to the isotropic phase (it will appear dark under crossed polarizers).

  • Observation: Slowly cool the sample and observe the formation of the nematic phase. The characteristic schlieren texture with "threads" or point defects (disclinations) is indicative of the nematic phase. Note the temperature at which the first nematic droplets appear (the clearing point).

C. Measurement of Dielectric Anisotropy (Δε) and Birefringence (Δn)

Principle: These properties are typically measured using a liquid crystal cell placed in a temperature-controlled stage.

  • Dielectric Anisotropy (Δε = ε|| - ε⊥): Measured by determining the capacitance of a liquid crystal cell when the director is aligned parallel (ε||) and perpendicular (ε⊥) to an applied electric field.

  • Birefringence (Δn = ne - no): Determined by measuring the phase retardation of polarized light passing through the aligned liquid crystal cell.

Instrumentation:

  • Liquid crystal test cell (e.g., with planar or homeotropic alignment layers)

  • Hot stage

  • LCR meter

  • He-Ne laser or other monochromatic light source

  • Polarizers and a photodetector

Methodology: A detailed protocol for these measurements is beyond the scope of this document but generally involves filling a test cell with the mixture, placing it in a temperature-controlled setup, and applying electric fields and/or analyzing transmitted light to determine the capacitance and optical retardation, from which Δε and Δn can be calculated.

Visualization of Workflows

Formulation Workflow

G cluster_formulation Formulation Protocol weigh Weigh Components (A, B, C...) dissolve Dissolve in Minimal Solvent weigh->dissolve homogenize Homogenize (Stirring) dissolve->homogenize evaporate Solvent Removal (Rotary Evaporator) homogenize->evaporate dry Vacuum Drying evaporate->dry

Caption: Workflow for the formulation of a liquid crystal mixture.

Characterization Workflow

G cluster_characterization Characterization Protocol formulated_mixture Formulated LC Mixture dsc DSC Analysis (Thermal Transitions) formulated_mixture->dsc pom POM Analysis (Phase Identification) formulated_mixture->pom electro_optic Electro-Optical Measurements (Δε, Δn) formulated_mixture->electro_optic

Caption: Key characterization techniques for a formulated liquid crystal mixture.

Conclusion

The formulation of liquid crystal mixtures is a systematic process that relies on a deep understanding of the structure-property relationships of the individual components. This compound, with its characteristic phenylcyclohexane core, is a valuable component for creating host mixtures with desirable properties for display applications, such as low viscosity and a broad nematic range. The protocols outlined in this document provide a framework for the rational design and characterization of such mixtures. By following these methodologies, researchers can develop novel liquid crystal formulations with tailored properties for a wide range of electro-optical applications.

References

  • DE3835804B4 - Nematic liquid-crystal mixture - Google P
  • Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. A New Electro-optic Effect. Applied Physics Letters.
  • EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google P
  • WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google P
  • Castellano, J. A. (2017). Guest-Host Interactions in Nematic Liquid Crystals. ResearchGate. [Link]

  • Dabrowski, R., et al. (2016). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. ResearchGate. [Link]

  • Hassan, H. H. A., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]

  • US5779936A - Liquid crystalline compound and liquid crystal composition containing the same - Google P
  • Lee, J.-H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem. (n.d.). [Link]

  • Guest‐Host Effect | Request PDF. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment.
  • Wang, Y., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. [Link]

  • Lazzaroni, J., et al. (2022).
  • Eremin, A., et al. (2021).
  • Demus, D., Goodby, J. W., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Physical Properties of Liquid Crystals. Wiley-VCH.
  • Nuckolls, C., et al. (1997). Synthesis, Structure, and Properties of a Helical Columnar Liquid Crystal. Columbia University.
  • O'Hagan, D., et al. (2016). evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.
  • Stachelek, P., et al. (2023).
  • Bushby, R. J., & Lozman, O. R. (2023).

Sources

Application Notes & Protocols: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Welcome to this comprehensive guide on the applications of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique properties of this calamitic (rod-shaped) liquid crystal molecule. Our focus here is not merely on procedural steps but on providing a deep, mechanistic understanding to empower your research and development efforts.

Executive Overview: The Role of a Nematic Workhorse

This compound, hereafter referred to as PCH-3O2, is a thermotropic liquid crystal primarily utilized as a core component in nematic liquid crystal mixtures. Its molecular structure, featuring a rigid bicyclohexyl core linked to a flexible propyl chain and a terminal ethoxy group, imparts a unique combination of physical properties that are highly desirable for electro-optical applications.[1][2]

The principal application of PCH-3O2 is in the formulation of eutectic mixtures for liquid crystal displays (LCDs), particularly in twisted nematic (TN) and super-twisted nematic (STN) technologies.[3] Its function is to modulate the bulk properties of a mixture—such as viscosity, clearing point (the temperature of transition to an isotropic liquid), and dielectric anisotropy—to meet the stringent performance requirements of modern displays.[4][5] While its primary role is in materials science, it's important to note that related fluorinated analogs have been studied for their environmental and toxicological profiles, an important consideration for any chemical in widespread use.[6][7]

Physicochemical Properties

The utility of PCH-3O2 stems from a specific constellation of physical parameters. Understanding these properties is critical to predicting its behavior in a mixture.

PropertySymbolTypical ValueSignificance in Applications
Phase Transition C-N / N-I~3°C / 35°CDefines the operational temperature range of the nematic phase.
Dielectric Anisotropy ΔεLow PositiveA positive Δε is necessary for the molecule to align with an applied electric field.
Optical Anisotropy Δn~0.04-0.05Determines the phase retardation of light passing through the LC layer.
Rotational Viscosity γ₁LowA lower viscosity is crucial for achieving fast switching speeds (response times).[5]

Note: Exact values can vary based on purity and measurement conditions. The values presented are representative for the class of PCH compounds.

The relationship between these molecular properties and the final device performance is causal and direct. A low rotational viscosity, for instance, directly translates to faster response times, a critical parameter for high-refresh-rate displays.[8]

cluster_0 Molecular Structure & Intrinsic Properties cluster_1 LC Mixture & Device Performance Structure PCH-3O2 Structure (Rigid Core + Flexible Chains) Viscosity Low Rotational Viscosity (γ₁) Structure->Viscosity Anisotropy Positive Dielectric Anisotropy (Δε) Structure->Anisotropy Birefringence Low Optical Anisotropy (Δn) Structure->Birefringence TempRange Wide Nematic Range Structure->TempRange Influences Phase Behavior ResponseTime Fast Response Time (τ_on, τ_off) Viscosity->ResponseTime Directly Correlates Voltage Low Threshold Voltage (Vth) Anisotropy->Voltage Inversely Correlates Birefringence->Voltage Affects Optical Path

Caption: Causality map linking PCH-3O2's molecular properties to device performance.

Application Protocol 1: Formulation and Characterization of a Nematic Mixture

Objective: To formulate a simple binary eutectic liquid crystal mixture containing PCH-3O2 and characterize its fundamental physical properties, specifically the nematic-to-isotropic phase transition temperature (clearing point).

Rationale: Liquid crystals are rarely used in their pure form. They are almost always combined into eutectic mixtures to depress the melting point and broaden the nematic temperature range.[5] This protocol outlines the foundational technique for creating and validating such a mixture. We will use 5CB (4-Cyano-4'-pentylbiphenyl), a well-characterized nematic liquid crystal, as the second component.

Materials & Equipment:

  • This compound (PCH-3O2)

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Analytical balance (±0.01 mg precision)

  • Small glass vials with PTFE-lined caps

  • Vortex mixer and/or ultrasonic bath

  • Polarizing Optical Microscope (POM) with a calibrated hot stage.[9]

  • Differential Scanning Calorimeter (DSC) (Optional, for higher precision)[9]

  • Clean microscope slides and cover slips

Protocol Steps:
  • Mixture Calculation & Preparation:

    • Causality: The goal is to create a mixture with a nematic range suitable for room-temperature operation. A 50:50 wt% mixture is a common starting point for characterization.

    • Accurately weigh 50.0 mg of PCH-3O2 and 50.0 mg of 5CB into a clean, labeled glass vial.

    • Seal the vial tightly.

  • Homogenization:

    • Causality: To ensure the mixture is uniform and that the measured properties are representative of the bulk, complete homogenization above the clearing point of both components is essential.

    • Heat the vial on a hot plate to approximately 60°C (above the clearing points of both 5CB and PCH-3O2).

    • Once the mixture is fully molten and isotropic (clear), vortex it for 2 minutes. Alternatively, place it in an ultrasonic bath for 15 minutes.

    • Visually inspect for any phase separation or schlieren patterns. If present, repeat the heating and agitation cycle.

  • Characterization via Polarizing Optical Microscopy (POM):

    • Causality: POM is the primary method for visually identifying liquid crystal phases.[9] The birefringence of the nematic phase will cause it to appear bright and textured between crossed polarizers, while the isotropic phase will be dark (extinguished).

    • Place a small droplet of the homogenized mixture onto a clean microscope slide and cover with a slip.

    • Position the slide on the microscope's hot stage.

    • Heat the sample at a controlled rate (e.g., 5°C/min) while observing between crossed polarizers.

    • The temperature at which the bright, textured nematic phase completely transforms into a uniformly dark field is the clearing point (T_NI) . Record this temperature.[10]

    • Slowly cool the sample (e.g., 5°C/min) from the isotropic phase. The temperature at which the nematic phase begins to nucleate and grow is the isotropic-to-nematic transition temperature (T_IN) .

    • For a stable thermotropic liquid crystal, T_NI and T_IN should be very close.

Caption: Workflow for nematic mixture formulation and characterization.

Application Protocol 2: Electro-Optical Switching Characterization

Objective: To measure the threshold voltage (Vth) and response time (rise time τ_on, fall time τ_off) of the formulated liquid crystal mixture.

Rationale: For any display application, the speed at which the liquid crystal can switch between states ("on" and "off") and the voltage required to initiate this switch are paramount performance metrics.[11][12] This protocol describes the standard optical transmission method for quantifying these electro-optical properties.[13][14]

Materials & Equipment:

  • Homogenized LC mixture from Protocol 1

  • Commercially available planar-aligned LC test cell (e.g., 5 µm cell gap, anti-parallel rubbed polyimide alignment layers)

  • Polarizing Optical Microscope (POM)

  • Function generator (capable of producing square waves)

  • Photodetector or photodiode

  • Digital storage oscilloscope[15]

  • Cell holder with electrical contacts

Protocol Steps:
  • Cell Filling:

    • Causality: The LC cell must be filled in the isotropic phase to ensure defect-free, uniform planar alignment upon cooling. Capillary action is the standard method for filling thin cells.

    • Heat both the LC mixture and the test cell to ~60°C.

    • Place a droplet of the isotropic LC mixture at the edge of the cell's filling port.

    • Allow capillary action to draw the mixture into the cell gap.

    • Once filled, slowly cool the cell to room temperature (~2°C/min) to promote uniform nematic alignment.

  • Experimental Setup:

    • Place the filled LC cell in the holder on the microscope stage.

    • Position the cell such that the rubbing direction (the initial alignment of the LC director) is at a 45° angle to the polarizer and analyzer axes, which are crossed (90° to each other).[16] This orientation provides maximum optical contrast.

    • Connect the cell's electrodes to the function generator.

    • Position the photodetector in the optical path (e.g., at an eyepiece or camera port) to measure the transmitted light intensity. Connect the photodetector output to the oscilloscope.

  • Threshold Voltage (Vth) Measurement:

    • Causality: The Fréedericksz transition threshold voltage is the minimum voltage required to overcome the elastic forces of the liquid crystal and induce a bulk reorientation of the director.[16][17]

    • Apply a 1 kHz square wave from the function generator to the cell.

    • Slowly increase the applied voltage (V_applied) from 0 V while monitoring the transmitted light intensity on the oscilloscope.

    • Initially, the intensity will be at a minimum (dark state). As V_applied increases, there will be a specific voltage at which the transmitted intensity begins to rise sharply. This is the threshold voltage, Vth.[18] Record this value.

  • Response Time (τ_on, τ_off) Measurement:

    • Causality: Response time measures the dynamics of the director reorientation. It is governed by the rotational viscosity (γ₁), elastic constants, and cell gap.[15][19]

    • Apply a square wave with an amplitude significantly above Vth (e.g., 5-10 V) at a low frequency (e.g., 10 Hz).

    • Observe the oscilloscope trace, which should show the transmitted intensity switching between a low and high state.

    • Rise Time (τ_on): Measure the time it takes for the optical signal to go from 10% to 90% of its maximum intensity after the voltage is applied.[15]

    • Fall Time (τ_off): Measure the time it takes for the signal to decay from 90% to 10% of its maximum intensity after the voltage is turned off.[15]

cluster_setup Experimental Setup cluster_electronics Control & Measurement Light Light Source Pol1 Polarizer Light->Pol1 LCCell LC Cell V_in Pol1->LCCell Pol2 Analyzer (Crossed) LCCell->Pol2 Detector Photodetector Pol2->Detector Scope Oscilloscope Detector->Scope Intensity Signal FuncGen Function Generator FuncGen->LCCell:in Driving Voltage

Caption: Schematic of the electro-optical response time measurement setup.

Broader Applications & Future Perspectives

While the primary application of PCH-3O2 is in display technology, the fundamental principles of molecular self-assembly and stimuli-responsiveness open doors to other fields.[20] Researchers are exploring the use of nematic liquid crystals in:

  • Smart Windows: Polymer-dispersed liquid crystal (PDLC) films can be switched from opaque to transparent.

  • Optical Devices: Tunable lenses, filters, and light modulators for applications in telecommunications and laser beam steering.[4][21]

  • Sensors: The orientation of liquid crystals is highly sensitive to surface interactions, making them powerful transducers for detecting chemical and biological analytes.[22]

  • Advanced Materials: As a component in developing novel materials with tunable photonic or thermal properties.[21]

The continued relevance of PCH-3O2 and similar molecules lies in their reliability, well-understood properties, and cost-effectiveness, making them ideal starting points for both fundamental research and the development of next-generation materials.

References

  • ResearchGate. (n.d.). Measurement of Liquid Crystal Parameters and Physical Properties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]

  • Wiley-VCH. (1999). Physical Properties of Liquid Crystals.
  • Dhara, S. (2009). Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. ScienceDirect. Retrieved from [Link]

  • YouTube. (2023, August 6). How Do You Identify Liquid Crystals? Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (n.d.). Response time measurement mechanism for nematic liquid crystal and dye-dispersed system. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from [Link]

  • Optica Publishing Group. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. Retrieved from [Link]

  • Nova Science Publishers. (n.d.). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Retrieved from [Link]

  • PubMed. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • PubMed. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Electro-optical properties of nematic liquid crystal layers. Retrieved from [Link]

  • PubMed Central. (2021). Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture. Retrieved from [Link]

  • GeeksforGeeks. (2024, June 24). Applications of Liquid Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Threshold voltage and response times with their related parameters. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-((trans,trans)-4'-propyl(1,1'-bicyclohexyl)-4-yl)-. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]

  • IPRJB. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Bicyclohexyl)-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Ionic Liquid-Crystal Additive for Perovskite Solar Cells with High Efficiency and Excellent Moisture Stability. Retrieved from [Link]

  • YouTube. (2024, June 6). What Are The Applications Of Liquid Crystals? Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (n.d.). The threshold voltage V w ( f ) in nematic and isotropic phases. Retrieved from [Link]

  • PubChemLite. (n.d.). (trans,trans)-4-ethoxy-4'-propyl-1,1'-bicyclohexyl. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
  • Instec. (n.d.). ALCT Measurement Principles.
  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • Sargent Group - University of Toronto. (n.d.). A thermotropic liquid crystal enables efficient and stable perovskite solar modules. Retrieved from [Link]

  • Google Patents. (n.d.). EP0023730B1 - Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them.
  • PubMed. (2019). Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes. Retrieved from [Link]

Sources

analytical techniques for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analysis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Introduction

This compound is a key component in the formulation of nematic liquid crystal mixtures, which are fundamental to modern liquid crystal display (LCD) technology. The precise chemical structure, purity, and phase behavior of this compound directly influence the electro-optical properties of the final display, such as contrast ratio, response time, and operating temperature range. Therefore, rigorous analytical characterization is imperative for quality control, research, and development in the field of materials science and drug development where liquid crystal systems are explored.

This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for selecting and optimizing analytical methodologies.

PropertyValueSource
CAS Number 80944-44-1[1]
Molecular Formula C₁₇H₂₆O[1][2]
Molecular Weight 246.39 g/mol [2]
Appearance White to light yellow powder or crystal[3]
Melting Point 40.0 - 44.0 °C[3]
Boiling Point 345.3 °C at 760 mmHg[2]
Density 0.928 g/cm³[2]
Purity >98.0% (by Gas Chromatography)[3]

Section 1: Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound, separating it from synthesis precursors, by-products, or degradants.

Gas Chromatography (GC)

Expertise & Rationale: Gas chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like the topic molecule, as validated by commercial suppliers who use it as a quality control standard.[3] Its high resolving power is ideal for separating closely related isomers or impurities. Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification of separated components.[4]

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Interpretation prep Dissolve 1 mg of sample in 1 mL of high-purity Hexane or Ethyl Acetate inject Inject 1 µL into GC prep->inject separate Separation on Capillary Column inject->separate detect Detection by FID (Quantification) and/or MS (Identification) separate->detect data Calculate area % for purity (FID). Compare mass spectra to libraries (MS). detect->data

Caption: Workflow for GC-based purity assessment.

Detailed Protocol: GC-FID

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of GC-grade hexane or ethyl acetate to create a 1 mg/mL solution.

  • Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1.0 µL with a 50:1 split ratio.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 10 °C/min to 300 °C, hold for 5 minutes.

    • Detector Temperature: 310 °C.

  • Data Analysis: Integrate the peak areas of all components. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While GC is excellent, HPLC is a complementary technique, particularly for analyzing potential non-volatile impurities or for use in laboratories where GC-MS is not available.[5] A reversed-phase (RP-HPLC) method is most common, separating compounds based on hydrophobicity. The benzene ring in the molecule provides strong UV absorbance, making a Diode-Array Detector (DAD) or UV detector ideal for sensitive detection.[6]

Detailed Protocol: RP-HPLC-DAD

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase (e.g., 90:10 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 225 nm. Collect spectra from 200-400 nm to confirm peak identity.

  • Data Analysis: Quantify using a calibration curve prepared from a reference standard. Purity is assessed by area percentage, similar to GC.

Section 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Workflow for Spectroscopic Analysis

cluster_nmr NMR (Structure) cluster_ms MS (Molecular Weight) cluster_ftir FTIR (Functional Groups) sample Prepare high-purity sample nmr Dissolve in CDCl₃. Acquire ¹H and ¹³C spectra. sample->nmr ms Analyze via GC-MS or Direct Infusion ESI-MS. sample->ms ftir Analyze as KBr pellet or thin film. sample->ftir result Correlate all data to confirm structure and identity. nmr->result ms->result ftir->result

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts and coupling patterns are unique fingerprints of the molecule.

Protocol and Data Interpretation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Two doublets between δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

    • Ethoxy Group: A quartet (~δ 4.0 ppm, -O-CH₂-) and a triplet (~δ 1.4 ppm, -CH₃).

    • Propylcyclohexyl Group: A complex series of multiplets from δ 0.9-2.5 ppm. This includes the terminal methyl triplet of the propyl group (~δ 0.9 ppm) and numerous overlapping signals from the methylene and methine protons of the two rings.

  • Expected ¹³C NMR Signals:

    • Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon attached to the ethoxy group will be the most downfield.

    • Aliphatic Carbons: Signals in the δ 10-70 ppm region, corresponding to the ethoxy, propyl, and cyclohexane carbons.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound and structural information from its fragmentation pattern. When coupled with GC (GC-MS), it becomes a powerful tool for both separation and identification.

Protocol and Data Interpretation

  • Instrumentation: A GC-MS system with an Electron Ionization (EI) source is standard.

  • Data Acquisition: Use the GC conditions outlined in Section 1.1. The mass spectrometer should scan a mass-to-charge (m/z) range of 40-400 amu.

  • Expected Fragmentation Pattern (EI):

    • Molecular Ion (M⁺•): A peak at m/z 246, confirming the molecular weight.

    • Key Fragments: Look for characteristic losses, such as the loss of the propyl group (M-43, m/z 203), the ethoxy group (M-45, m/z 201), and fragments corresponding to the ethoxybenzene cation (m/z 121) and propylcyclohexyl cation (m/z 125).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It is excellent for confirming the presence of the aromatic ring, the ether linkage, and the saturated aliphatic chains.

Protocol and Data Interpretation

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample, or cast a thin film of the molten sample onto a salt plate (NaCl or KBr).

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3050-3030 cm⁻¹: Aromatic C-H stretching.[8]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong intensity) from the propyl and cyclohexyl groups.[9]

    • ~1610 & 1510 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching (strong intensity).

    • ~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstitution on a benzene ring.[8]

Section 3: Thermal Analysis for Phase Characterization

For a liquid crystal, thermal analysis is not optional; it is critical for defining its operational range and identifying its unique mesophases.[10][11]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It precisely determines the temperatures and enthalpies of phase transitions, such as melting (crystal to nematic) and clearing (nematic to isotropic liquid).[12]

Workflow for Thermal Analysis

cluster_dsc DSC Analysis cluster_plm PLM Confirmation prep Encapsulate 3-5 mg of sample in a sealed aluminum DSC pan. dsc Heat/cool sample at a controlled rate (e.g., 10 °C/min) under N₂ atmosphere. prep->dsc plm Observe sample on a hot-stage microscope during a similar heating/cooling cycle. prep->plm result Correlate DSC peaks with visual texture changes from PLM to identify phase transitions. dsc->result plm->result

Caption: Combined workflow for liquid crystal phase analysis.

Detailed Protocol: DSC

  • Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. Prepare an empty sealed pan as a reference.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter with a nitrogen purge.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Cool from 100 °C to 25 °C at a rate of 10 °C/min.

    • Perform a second heating cycle under the same conditions to observe thermal history effects.

  • Data Analysis: Identify endothermic peaks on heating, which correspond to phase transitions. The first peak corresponds to melting (Crystal → Nematic), and the second, smaller peak corresponds to the clearing point (Nematic → Isotropic). The temperatures are taken at the onset or peak of the endotherm.

Hot-Stage Polarized Light Microscopy (PLM)

Expertise & Rationale: PLM provides visual confirmation of the phases identified by DSC. Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers, while isotropic liquids appear dark.[13] This technique is indispensable for distinguishing between different types of liquid crystal phases.[12]

Detailed Protocol: PLM

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover with a coverslip.

  • Instrumentation: Use a polarizing microscope equipped with a calibrated hot stage and a camera.

  • Procedure: Place the slide on the hot stage and heat the sample through its transition range, following the same thermal program as in the DSC experiment.

  • Observation:

    • Below Melting Point: A crystalline solid structure will be visible.

    • Nematic Phase: Upon melting, a characteristic nematic texture (e.g., Schlieren or marbled) will appear.[12]

    • Isotropic Phase: At the clearing point, the texture will vanish, and the field of view will become completely dark. These visual changes should correlate directly with the transition temperatures measured by DSC.

References

  • Thermal Analysis of Liquid Crystal Mixtures. International Organization of Scientific Research Journal of Engineering (IOSRJEN).
  • Liquid Crystals: Thermal Properties Overview. Scribd.
  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1. Sigma-Aldrich.
  • Liquid Crystal Analysis. Semitracks.
  • Liquid Crystal Phases. University of Hamburg.
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI.
  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • Liquid Crystals as Stationary Phases in Chrom
  • 12.6 Infrared Spectra of Some Common Functional Groups.
  • This compound. Echemi.
  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
  • Infrared absorption spectra of cyclo-hydrocarbons. NIST.
  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.
  • Benzene, 1-ethoxy-4-methyl- - NIST WebBook. NIST.
  • This compound 80944-44-1. Tokyo Chemical Industry.
  • This compound CAS NO.80944-44-1. Guidechem.
  • This compound 80944-44-1. TCI Chemicals.
  • ANALYTICAL METHODS. Toxicological Profile for Benzene - NCBI Bookshelf.
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  • This compound 80944-44-1. TCI Chemicals (Japanese site).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the synthesis yield and purity of this liquid crystal intermediate.

Introduction

This compound is a key component in the formulation of liquid crystal displays (LCDs) due to its desirable mesogenic properties. The synthesis of this molecule, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide will navigate you through the critical aspects of the synthesis, focusing on the two primary stages: the formation of the precursor, 4-(trans-4-propylcyclohexyl)phenol, and its subsequent etherification to the final product.

Synthetic Strategy Overview

The most common and industrially viable route to this compound involves a two-step process. The first step establishes the core structure by synthesizing 4-(trans-4-propylcyclohexyl)phenol. The second step is the etherification of the phenolic hydroxyl group.

Synthesis_Overview cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Etherification Aryl_Halide Aryl Halide (e.g., 4-Bromophenol derivative) Precursor 4-(trans-4-propylcyclohexyl)phenol Aryl_Halide->Precursor Suzuki or Grignard Coupling Cyclohexyl_Reagent Propylcyclohexyl Reagent Cyclohexyl_Reagent->Precursor Final_Product This compound Precursor->Final_Product Williamson Ether Synthesis Etherification_Reagent Ethylation Agent (e.g., Ethyl Bromide) Etherification_Reagent->Final_Product

Caption: General two-step synthetic route to this compound.

Part 1: Synthesis of 4-(trans-4-propylcyclohexyl)phenol

The synthesis of the key intermediate, 4-(trans-4-propylcyclohexyl)phenol, is crucial as the purity and isomeric ratio of this precursor directly impact the final product quality. Two common methods for this carbon-carbon bond formation are the Grignard reaction and the Suzuki-Miyaura coupling.

Method A: Grignard Reaction

This classic organometallic reaction involves the coupling of a Grignard reagent with a suitable electrophile. A potential route involves the reaction of a phenyl Grignard reagent with 4-propylcyclohexanone, followed by dehydration and aromatization. However, controlling the regioselectivity and preventing side reactions can be challenging.

Troubleshooting Guide: Grignard Reaction for Precursor Synthesis

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent - Inactive magnesium surface due to oxide layer.- Presence of moisture in solvent or glassware.- Activate magnesium turnings with iodine or 1,2-dibromoethane.[1]- Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Biphenyl Homocoupling Product - Reaction of the Grignard reagent with unreacted aryl halide.- Slow, controlled addition of the aryl halide to the magnesium turnings.- Use of an excess of magnesium.
Low Yield of Desired Phenol - Competing enolization of the cyclohexanone starting material.[2]- Perform the reaction at low temperatures (-78°C to 0°C) to favor 1,2-addition.[2]- Use a less sterically hindered Grignard reagent if possible.
Mixture of cis/trans Isomers - Incomplete isomerization to the thermodynamically more stable trans isomer.- Include a separate isomerization step using a strong base like potassium tert-butoxide in a suitable solvent.
Method B: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that offers a more controlled and often higher-yielding route to the desired precursor. This typically involves the reaction of an aryl halide (e.g., a protected 4-bromophenol) with a propylcyclohexylboronic acid or ester.

Troubleshooting Guide: Suzuki-Miyaura Coupling for Precursor Synthesis

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst.- Presence of oxygen in the reaction mixture.- Use a fresh, high-quality palladium catalyst and ligand.- Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[3]
Formation of Homocoupled Byproducts - Side reaction of the boronic acid or aryl halide with itself.- Optimize the stoichiometry of the reactants.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Protodeboronation (Loss of Boronic Acid Group) - Presence of excess water or acidic impurities.- Use anhydrous solvents and reagents.- Choose a base that does not promote this side reaction (e.g., potassium carbonate or cesium carbonate).[4]
Difficult Purification - Presence of closely related impurities.- Utilize recrystallization from a suitable solvent system to isolate the pure product.[5]

Part 2: Williamson Ether Synthesis of this compound

The final step in the synthesis is the etherification of 4-(trans-4-propylcyclohexyl)phenol with an ethylating agent, typically via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack the ethylating agent.

Williamson_Ether_Synthesis Phenol 4-(trans-4-propylcyclohexyl)phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Final_Product This compound Phenoxide->Final_Product SN2 Attack Ethylating_Agent Ethylating Agent (e.g., C2H5Br) Ethylating_Agent->Final_Product Side_Product Salt Byproduct (e.g., NaBr)

Caption: Williamson ether synthesis for the final product formation.

Troubleshooting Guide: Williamson Ether Synthesis
Problem Probable Cause(s) Recommended Solution(s)
Low Yield - Incomplete deprotonation of the phenol.- Competing elimination reaction of the ethylating agent.- Slow reaction rate.- Use a stronger base or ensure anhydrous conditions.- Use a primary ethylating agent (e.g., ethyl bromide or ethyl iodide).[3]- Increase the reaction temperature or use a polar apathetic solvent like DMF or DMSO.[1]
Formation of C-Alkylated Byproduct - The phenoxide ion can act as an ambient nucleophile, with attack occurring at the carbon of the aromatic ring instead of the oxygen.- Use less polar, protic solvents to favor O-alkylation.[6]
Presence of Unreacted Phenol - Insufficient amount of base or ethylating agent.- Short reaction time.- Use a slight excess of the base and ethylating agent.- Monitor the reaction by TLC or GC to ensure completion.
Difficult Phase Separation during Workup - Formation of a stable emulsion.- Add a saturated brine solution to break the emulsion.
Optimization with Phase Transfer Catalysis (PTC)

For industrial-scale synthesis, phase-transfer catalysis is a highly effective method to improve the yield and reaction rate of the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the ethylating agent resides.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide Anion PTC_aq Q+X- (PTC) Phenoxide_aq->PTC_aq Ion Exchange PTC_org Q+X- (PTC) PTC_aq->PTC_org Phase Transfer Ethyl_Halide_org Ethyl Halide Product_org Ether Product Ethyl_Halide_org->Product_org Product_org->PTC_org Regeneration PTC_org->Ethyl_Halide_org SN2 Reaction

Caption: Simplified mechanism of phase-transfer catalyzed Williamson ether synthesis.

Benefits of Phase Transfer Catalysis:

  • Milder reaction conditions.

  • Increased reaction rates.

  • Avoidance of anhydrous solvents.[2]

  • Improved yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the Williamson ether synthesis step?

A1: Polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are generally preferred as they can accelerate the SN2 reaction by solvating the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic.[1] However, for phase-transfer catalyzed reactions, a two-phase system with a non-polar organic solvent and water is used.

Q2: I am observing a significant amount of the cis-isomer in my final product. How can I improve the trans-isomer ratio?

A2: The stereochemistry is primarily determined during the synthesis of the 4-(trans-4-propylcyclohexyl)phenol precursor. If a mixture of isomers is obtained, an isomerization step is necessary. This is typically achieved by treating the cis/trans mixture with a strong base, such as potassium tert-butoxide, in a suitable solvent to equilibrate to the thermodynamically more stable trans isomer.

Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A3: A yellowish tint can be due to the presence of colored impurities, which may arise from side reactions or the degradation of reagents. Purification by recrystallization is a highly effective method to remove such impurities.[4] Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key. Activated carbon can also be used to remove colored impurities.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be employed. Gas chromatography-mass spectrometry (GC-MS) is excellent for assessing purity and identifying volatile impurities.[7] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the final product, and infrared (IR) spectroscopy can be used to verify the presence of the ether linkage and the absence of the phenolic -OH group.

Experimental Protocols

Protocol 1: Synthesis of 4-(trans-4-propylcyclohexyl)phenol via Suzuki-Miyaura Coupling (Illustrative)

Please note: This is a general protocol and may require optimization.

  • To a degassed mixture of a suitable solvent (e.g., toluene/water), add 4-bromophenol (1.0 eq.), 4-propylcyclohexylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(trans-4-propylcyclohexyl)phenol.

Protocol 2: Williamson Ether Synthesis of this compound

Please note: This is a general protocol and may require optimization.

  • Dissolve 4-(trans-4-propylcyclohexyl)phenol (1.0 eq.) in a suitable solvent such as DMF.

  • Add a base like potassium carbonate (1.5 eq.) and stir the mixture.

  • Add ethyl bromide (1.2 eq.) and heat the reaction (e.g., to 60-80 °C).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure this compound.

References

  • Phase Transfer Catalyst Techniques for Etherific
  • 4-Cyclohexylphenol | C12H16O | CID 14327. PubChem - NIH.
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22).
  • Williamson Ether Synthesis - Cambridge University Press.
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  • Catalytic Upgrading of Phenolic Oil by Etherification with Methanol | Request PDF. (2025-08-06).
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  • CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google P
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29).
  • Williamson Synthesis - Organic Chemistry Portal.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24).
  • Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals.
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  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1 - Sigma-Aldrich.
  • Product of Williamson Synthesis - Chemistry Stack Exchange. (2017-04-15).
  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID - PubChem.
  • Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry - Analytical Methods (RSC Publishing).
  • 4-(trans-4-propylcyclohexyl)phenol - Oakwood Chemical.
  • Williamson Ether Synthesis - Organic Chemistry Tutor.
  • Williamson ether synthesis – Knowledge and References - Taylor & Francis.
  • Williamson ether synthesis - Wikipedia.
  • GC/MS Identification of Impurities | Medistri SA. (2024-08-12).
  • The Chemistry Behind Display Technology: The Role of 4-(trans-4-Propylcyclohexyl)phenol.
  • Williamson Ether Synthesis - YouTube. (2020-10-20).
  • 81936-33-6 | 4-(trans-4-Propylcyclohexyl)phenol - ChemScene.
  • Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol | lookchem.
  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC Intern
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS - Organom
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  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchG
  • Impurity detection via GCMS - Chrom
  • This compound 80944-44-1 - TCI Chemicals.
  • 4-(trans-4-Propylcyclohexyl)phenol, min 98%, 100 grams.
  • The use of phase-transfer catalysis for the synthesis of phenol ethers | Scilit.
  • 1-Methoxy-4-(1-methylcyclohexyl)benzene - Optional[13C NMR] - Chemical Shifts.
  • 4-(trans-4-Propylcyclohexyl)phenol 98.0+%, TCI America™ | Fisher - Fisher Scientific.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchG
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)

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Technical Support Center: Purification of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this nematic liquid crystal. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during its purification. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can achieve the highest possible purity for your applications.

I. Understanding the Core Purification Challenge: The Cis/Trans Isomer Problem

The primary hurdle in obtaining high-purity this compound lies in the presence of the corresponding cis-isomer. The synthesis of the 4-substituted cyclohexylbenzene core often results in a mixture of both cis and trans diastereomers. The desired trans-isomer has a linear, rod-like molecular shape, which is essential for the formation of the nematic liquid crystal phase. In contrast, the bent shape of the cis-isomer disrupts this long-range orientational order, significantly impacting the material's performance.

The key to successful purification is to effectively separate these two isomers. Their similar molecular weights and polarities make this a non-trivial task, often requiring carefully optimized purification protocols.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

A. Recrystallization Issues

Q1: I performed a recrystallization, but my product purity did not improve significantly. What went wrong?

A1: This is a common issue and usually points to a suboptimal choice of solvent or improper technique. For effective purification by recrystallization, the desired compound should be soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities should remain in solution upon cooling.[1][2]

  • Causality: The cis and trans isomers often have very similar solubilities in many common solvents, leading to co-crystallization. The key is to find a solvent system that maximizes the solubility difference between the two isomers.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good starting points for compounds of this type include ethanol, methanol, isopropanol, hexane, and mixtures of these with water or ethyl acetate.[3][4]

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.[3]

    • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure trans-isomer can promote the formation of the desired crystals.

Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point.[5]

  • Causality: The presence of the cis-isomer and other synthetic byproducts can create a eutectic mixture with a lower melting point than the pure trans-isomer.

  • Troubleshooting Steps:

    • Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly. A common mixture for similar compounds is ethanol/water.[3]

    • Reduce the Initial Concentration: Using a more dilute solution can sometimes prevent oiling out.

B. Column Chromatography Challenges

Q1: I am running a silica gel column, but the cis and trans isomers are co-eluting. How can I improve the separation?

A1: Co-elution of diastereomers is a frequent challenge in chromatography due to their similar polarities. Achieving separation requires optimizing the stationary and mobile phases to exploit subtle differences in their interaction with the adsorbent.[6][7]

  • Causality: The small difference in the spatial arrangement of the cis and trans isomers results in very similar affinities for the silica gel surface.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use a low-polarity eluent system and gradually increase the polarity (gradient elution). A good starting point is a mixture of hexane or petroleum ether with a small amount of a more polar solvent like ethyl acetate or dichloromethane.[3] Perform thin-layer chromatography (TLC) first to identify an eluent system that provides the best separation (largest ΔRf).

    • Use a Different Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Alumina can sometimes offer different selectivity. For very difficult separations, consider using a stationary phase designed for isomer separations, such as a phenyl or pentafluorophenyl (PFP) bonded silica in a high-performance liquid chromatography (HPLC) setup.[8][9]

    • Improve Column Packing and Loading: A poorly packed column with air bubbles or an uneven surface will lead to poor separation. Ensure the column is packed uniformly. Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[7]

Q2: My product is eluting very slowly or not at all from the column.

A2: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Causality: The compound has a stronger affinity for the stationary phase than for the mobile phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 15%.

    • Check for Sample Precipitation: If the sample was loaded in a solvent that is more polar than the mobile phase, it might have precipitated at the top of the column. Ensure the loading solvent is compatible with the mobile phase.

III. Experimental Protocols

Protocol 1: Recrystallization for Enrichment of the trans-Isomer

This protocol aims to enrich the trans-isomer from a crude mixture.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent. Ethanol is often a good starting point for 4-alkoxy-4'-alkylcyclohexylbenzenes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol by heating on a hot plate with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The trans-isomer should crystallize out as fine white needles.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using an appropriate method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Differential Scanning Calorimetry (DSC) can also be used to check the melting point and phase transitions.

Protocol 2: Column Chromatography for Isomer Separation

This protocol provides a general guideline for separating the cis and trans isomers using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). An ideal eluent system will show good separation between the two isomer spots with Rf values between 0.2 and 0.5.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed tightly and uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If the separation is difficult, a very slow gradient of increasing polarity can be employed.

  • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure trans-isomer, the pure cis-isomer, and mixtures of the two.

  • Solvent Removal: Combine the fractions containing the pure trans-isomer and remove the solvent using a rotary evaporator.

  • Final Purity Check: Confirm the purity of the isolated product using analytical techniques.

IV. Data Presentation

Table 1: Recommended Starting Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol, Methanol, IsopropanolGood solubility at high temperatures and poor solubility at low temperatures for similar compounds.
Ethanol/WaterA solvent/anti-solvent system that can be fine-tuned for optimal crystallization.
Column ChromatographyHexane/Ethyl Acetate (e.g., 95:5 v/v)A common non-polar system for separating compounds of moderate polarity on silica gel.[3]
Dichloromethane/HexaneOffers different selectivity compared to ethyl acetate-based systems.

V. Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (cis/trans mixture + byproducts) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Trans_Enriched trans-Isomer Enriched Solid Recrystallization->Trans_Enriched Impure_Filtrate Impure Filtrate (cis-isomer, byproducts) Recrystallization->Impure_Filtrate impurities in solution Column Column Chromatography (Silica Gel, Hexane/EtOAc) Pure_Trans High-Purity trans-Isomer Column->Pure_Trans Mixed_Fractions Mixed Fractions (cis/trans) Column->Mixed_Fractions Cis_Fractions cis-Isomer Fractions Column->Cis_Fractions Analysis1 Purity Analysis (TLC, GC, HPLC) Analysis1->Column if purity is insufficient Analysis2 Purity Analysis (GC, HPLC, NMR, DSC) Trans_Enriched->Analysis1 Pure_Trans->Analysis2

Caption: General workflow for the purification of this compound.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Resolving Isomer Separation in 2-Cyclohexylnaphthalen-1-ol Synthesis. Retrieved from BenchChem website.

  • Chang, C. A., Wu, C. H., & Tan, L. C. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207.

  • Dąbrowski, R., Kędzierski, J., & Raszewski, Z. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Proceedings of SPIE, 3319.

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

  • BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. Retrieved from BenchChem website.

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. National Center for Biotechnology Information.

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.

  • Google Patents. (1958). US2850549A - Separation of cis and trans isomers.

  • Wikipedia. (n.d.). Column chromatography.

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Technical Support Center: Optimizing the Nematic Range of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (EAPB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the nematic range of this liquid crystal. Here, we address common experimental challenges with a focus on the underlying scientific principles to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of this compound.

Q1: What is the expected nematic range of pure this compound?

A1: The nematic range of a liquid crystal is the temperature interval between its melting point (solid-to-nematic transition) and its clearing point (nematic-to-isotropic transition). For pure this compound, the melting point is approximately 42°C.[1][2] The clearing point, and thus the upper limit of the nematic range, can be influenced by purity. While not always explicitly stated in commercial listings, related phenylcyclohexane compounds exhibit a defined nematic-to-isotropic transition. Characterization via Differential Scanning Calorimetry (DSC) is the most reliable method to determine the precise nematic range of your specific batch.[3]

Q2: What are the primary factors that can affect the nematic range of my EAPB sample?

A2: The nematic range of this compound is highly sensitive to several factors:

  • Purity: The presence of impurities, even in small amounts, can significantly depress the clearing point and broaden the transition peaks.

  • Isomeric Purity: The presence of the cis-isomer of the propylcyclohexyl group can disrupt the molecular ordering of the nematic phase, leading to a narrower nematic range. The trans-isomer is the desired configuration for a stable and broad nematic phase.

  • Dopants: The intentional addition of other liquid crystals or certain non-mesogenic molecules can be used to either widen or narrow the nematic range.

Q3: How can I visually confirm the nematic phase of my EAPB sample?

A3: Polarized optical microscopy (POM) is the standard technique for visualizing liquid crystal phases.[4][5] When a thin film of the nematic phase of EAPB is viewed between crossed polarizers, it will exhibit a characteristic texture, such as a Schlieren or marbled texture.[6] As the sample is heated through the clearing point, this texture will disappear, and the field of view will become dark (isotropic).[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the experimental optimization of the nematic range of this compound.

Issue 1: Observed Nematic Range is Narrower Than Expected or Absent

A narrower than expected or complete absence of a nematic range is a common issue that typically points to problems with sample purity.

Root Cause Analysis:

  • Impurities: The presence of non-mesogenic impurities disrupts the long-range orientational order of the nematic phase, lowering the nematic-to-isotropic transition temperature (clearing point).

  • Cis-Isomer Contamination: The bent shape of the cis-isomer of the propylcyclohexyl ring is incompatible with the parallel alignment required for the nematic phase.[7][8] This incompatibility disrupts the liquid crystalline ordering and can significantly reduce the clearing point.[9]

Troubleshooting Workflow:

Workflow for troubleshooting a narrow nematic range.

Experimental Protocols:

1. Purification by Recrystallization:

Recrystallization is a powerful technique for removing impurities.[10][11] The choice of solvent is critical for effective purification.

  • Step 1: Solvent Selection. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For phenylcyclohexane-based liquid crystals, common recrystallization solvents include ethanol, isopropanol, and hexane, or mixtures thereof.[12][13]

  • Step 2: Dissolution. In a clean flask, dissolve the impure EAPB in a minimal amount of the chosen solvent at its boiling point.

  • Step 3: Hot Filtration (Optional). If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Step 4: Crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.[14]

  • Step 5: Isolation and Drying. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. Dry the purified crystals under vacuum.

2. Characterization of Purified EAPB:

After purification, it is essential to re-characterize the sample to determine the new nematic range.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the purified EAPB into an aluminum DSC pan.[1]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

    • The DSC thermogram will show endothermic peaks corresponding to the solid-to-nematic (melting) and nematic-to-isotropic (clearing) phase transitions.[3][15] The temperature range between these two peaks is the nematic range.

  • Polarized Optical Microscopy (POM):

    • Prepare a thin film of the purified EAPB between a glass slide and a coverslip.

    • Place the sample on a hot stage attached to a polarized microscope.

    • Observe the sample as you heat it through the phase transitions. Note the temperatures at which the crystalline solid melts into the nematic phase (identified by its characteristic texture) and at which the nematic phase clears to the isotropic liquid (dark field of view).[4][6]

Issue 2: Need to Widen the Nematic Range for a Specific Application

For many applications, a broader nematic range is desirable. This can be achieved by creating eutectic mixtures or by using specific dopants.

Conceptual Framework:

The addition of a second liquid crystal compound can depress the melting point of the mixture below that of either individual component, thus widening the nematic range. This is the principle behind the formation of eutectic mixtures.[16][17]

Workflow for Widening the Nematic Range:

Workflow for widening the nematic range through mixing.

Experimental Protocol: Creating a Binary Phase Diagram

To systematically widen the nematic range, it is necessary to construct a binary phase diagram with a suitable second liquid crystal.

  • Step 1: Selection of a Second Liquid Crystal. Choose a liquid crystal that is structurally similar to EAPB to ensure good miscibility. Phenylcyclohexane or biphenyl-based liquid crystals are often good candidates.

  • Step 2: Preparation of Mixtures. Prepare a series of mixtures with varying molar ratios of EAPB and the second liquid crystal (e.g., 10:90, 20:80, ..., 90:10). Ensure thorough mixing, typically by melting the components together and then allowing them to cool.

  • Step 3: Characterization of Mixtures. For each mixture, determine the melting and clearing points using DSC and/or POM as described in the previous section.

  • Step 4: Construction of the Phase Diagram. Plot the transition temperatures (melting and clearing points) as a function of the molar composition of the mixture. The composition with the lowest melting point is the eutectic composition, which will exhibit the widest nematic range.

Data Presentation:

The following table provides a hypothetical example of data that would be collected to construct a binary phase diagram.

Mole Fraction of EAPBMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
1.042.075.033.0
0.835.578.242.7
0.628.181.553.4
0.425.380.154.8
0.230.276.846.6
0.045.072.027.0

III. References

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.

  • Recrystallization. HBCSE.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Massachusetts Boston.

  • 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.

  • Purification by Recrystallization. CUNY.

  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1. Sigma-Aldrich.

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... | Download Scientific Diagram. ResearchGate.

  • Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics.

  • DSC thermogram of liquid crystal (6) | Download Scientific Diagram. ResearchGate.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications.

  • How to Grow Crystals. University of California, Riverside.

  • Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid Crystalline Azobenzene. ART Tor Vergata.

  • This compound 80944-44-1. TCI Chemicals.

  • How to pick the right recrystallization solvent. Reddit.

  • Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate.

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID. PubChem.

  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1. Sigma-Aldrich.

  • Recrystallization with two solvents. Reddit.

  • On the Effects of Different trans and cis Populations in Azobenzene Liquid Crystal Elastomers: A Monte Carlo Investigation. PubMed Central.

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI.

  • High Birefringence Liquid Crystals. Semantic Scholar.

  • Phenylcyclohexane Type Liquid Crystal. Alfa Chemistry.

  • Thermotropic phase transitions in 5,15=bis (4-alkoxyphenyl ) octaalkylporphyrins. University of Groningen.

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Request PDF. ResearchGate.

  • Phase transitions for

    
    . arXiv.
    
  • evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.

  • Trans-Cis Isomerization Of An Azoxybenzene Liquid Crystal. Swarthmore College.

  • Liquid Crystal Materials. TCI Chemicals.

  • A study of the trans-cis photoisomerization mechanism of azobenzene in liquid crystals. AMS Tesi di Laurea.

  • On the Effects of Different trans and cis Populations in Azobenzene Liquid Crystal Elastomers: A Monte Carlo Investigation. PubMed Central.

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.

  • Effect of fluorine atoms in flexible chains on the phase transitions and photophysical behavior of D–π–A-type 4-alkoxy-4′-cyanodiphenylacetylene. RSC Publishing.

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troubleshooting experimental errors with 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered with this liquid crystal compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments, from synthesis to characterization.

Section 1: Synthesis and Purification

The synthesis of this compound is typically a multi-step process. Below, we address common issues that may arise during the synthesis of the key intermediate, 4-(trans-4-propylcyclohexyl)phenol, and the final etherification step.

Frequently Asked Questions (FAQs): Synthesis

Q1: I am having trouble with the synthesis of the 4-(trans-4-propylcyclohexyl)phenol intermediate. What are the common pitfalls?

A1: The synthesis of this intermediate is crucial for obtaining a high-purity final product.[1] Common challenges include:

  • Low Yields in the Grignard Reaction: If you are using a Grignard-based route to form the propylcyclohexyl moiety, incomplete reaction or side reactions can lower your yield. Ensure your magnesium turnings are fresh and activated, and that all glassware and solvents are scrupulously dry.

  • Isomer Control: Achieving a high percentage of the trans isomer is critical for the desired liquid crystalline properties. Isomerization can sometimes be promoted by treating the cis/trans mixture with a strong base.[2]

  • Purification Difficulties: The crude product may contain starting materials or side products with similar polarities. Careful column chromatography or fractional crystallization may be necessary to isolate the pure trans isomer.[1]

Q2: My Williamson ether synthesis to produce the final product is giving a low yield. What can I do?

A2: The Williamson ether synthesis is a robust reaction, but several factors can impact its efficiency.[3][4] This SN2 reaction involves the deprotonation of 4-(trans-4-propylcyclohexyl)phenol to form a phenoxide, which then attacks an ethyl halide.[3]

  • Choice of Base: A strong base is needed to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[4][5] Incomplete deprotonation will result in unreacted starting material.

  • Alkyl Halide Reactivity: Ethyl bromide or ethyl iodide are good electrophiles for this reaction. Ethyl chloride is less reactive.[3]

  • Reaction Conditions: Ensure your solvent (e.g., DMF, acetone) is anhydrous. The reaction may require heating to proceed at a reasonable rate.[5]

  • Side Reactions: The primary side reaction is E2 elimination, which is more prevalent with secondary and tertiary alkyl halides. Since you are using a primary ethyl halide, this is less of a concern.[3]

Q3: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are they likely to be?

A3: Multiple spots on your TLC plate indicate an incomplete reaction or the presence of side products. The spots could correspond to:

  • Starting Phenol: This will be a more polar spot (lower Rf) than your product. If this spot is intense, it suggests incomplete deprotonation or insufficient reaction time/temperature.[6]

  • Product: Your desired ether will be less polar (higher Rf) than the starting phenol.[6]

  • Side Products: While less common with a primary alkyl halide, elimination products or products from C-alkylation of the phenoxide could be present.

A helpful technique is to spot the starting material and the reaction mixture on the same TLC plate to identify the unreacted phenol.

Experimental Workflow: Synthesis and Purification

Below is a generalized workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification Grignard Reagent Grignard Reagent Coupling Reaction Coupling Reaction Grignard Reagent->Coupling Reaction Cyclohexanone Derivative Cyclohexanone Derivative Cyclohexanone Derivative->Coupling Reaction Crude Propylcyclohexylphenol Crude Propylcyclohexylphenol Coupling Reaction->Crude Propylcyclohexylphenol Acidic Workup Intermediate 4-(trans-4-propylcyclohexyl)phenol Crude Propylcyclohexylphenol->Intermediate Purification/ Isomer Separation Etherification Etherification Intermediate->Etherification Base Base (e.g., K2CO3) Base->Etherification Ethyl Halide Ethyl Halide (e.g., EtBr) Ethyl Halide->Etherification Crude Product Crude Product Etherification->Crude Product Crude Crude Product Column Chromatography Column Chromatography Crude->Column Chromatography Optional Recrystallization Recrystallization Crude->Recrystallization Column Chromatography->Recrystallization Pure Product Pure this compound Recrystallization->Pure Product

Caption: Generalized synthetic workflow for this compound.

Purification Troubleshooting

Q4: My recrystallization is not working well; the product is oiling out or the yield is very low. What should I do?

A4: Recrystallization is a powerful purification technique for liquid crystals, but finding the right conditions is key.[7][8]

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For non-polar to slightly polar compounds like this, common choices include ethanol, hexanes, or mixtures like hexane/ethyl acetate.[7][9]

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, use a larger volume of solvent or a solvent system with a lower boiling point.

  • Low Yield: This can be due to using too much solvent, which keeps the product dissolved even at low temperatures. Try to use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly can also improve crystal formation and purity.[10]

Section 2: Characterization and Analysis

Accurate characterization is essential to confirm the identity, purity, and liquid crystalline properties of your compound.

Frequently Asked Questions (FAQs): Characterization

Q5: How can I confirm the trans stereochemistry of my product?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between cis and trans isomers of cyclohexyl derivatives. The axial and equatorial protons in the cyclohexane ring will have different chemical shifts and coupling constants. In the trans isomer, the benzene and propyl groups are typically in equatorial positions, leading to a more stable conformation and a distinct NMR spectrum compared to the cis isomer.[11]

Q6: My DSC thermogram shows unexpected peaks or broad transitions. What could be the cause?

A6: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures of your liquid crystal.[12]

  • Broad Transitions: A broad melting point or nematic-to-isotropic transition can indicate the presence of impurities. Impurities disrupt the crystal lattice and the liquid crystalline ordering, leading to a depression and broadening of the transition temperatures.[2][3][13]

  • Unexpected Peaks: These could be due to the presence of multiple crystal polymorphs, or significant amounts of impurities that have their own thermal transitions. A small peak around 0°C often indicates the presence of water.

Q7: The nematic-to-isotropic transition temperature of my product is lower than the literature value. Why?

A7: A depressed nematic-to-isotropic transition temperature (TN-I) is a classic sign of impurities.[2][3][13] Even small amounts of impurities can significantly impact the phase behavior of a liquid crystal. These impurities can be:

  • Residual starting materials or solvents.

  • Side products from the synthesis.

  • The presence of the cis isomer.

Further purification, such as another recrystallization or column chromatography, is recommended to improve the purity and achieve the expected TN-I.

Data Presentation: Expected Properties
PropertyExpected Value
Molecular Formula C₁₇H₂₆O
Molecular Weight 246.39 g/mol
Melting Point ~42 °C
Appearance White to light yellow powder/crystal[14]
Analytical Workflow

G Pure Product Purified Product NMR 1H and 13C NMR Pure Product->NMR DSC Differential Scanning Calorimetry (DSC) Pure Product->DSC POM Polarized Optical Microscopy (POM) Pure Product->POM Purity Check Purity and Impurity Profile Pure Product->Purity Check e.g., HPLC Structure Verification Structural Elucidation (cis/trans isomer) NMR->Structure Verification Phase Transitions Melting Point (T_m) Nematic-Isotropic (T_N-I) DSC->Phase Transitions LC Texture Liquid Crystal Phase Identification POM->LC Texture Final Confirmation Final Product Confirmation Purity Check->Final Confirmation Structure Verification->Final Confirmation Phase Transitions->Final Confirmation LC Texture->Final Confirmation

Caption: Analytical workflow for the characterization of this compound.

Section 3: Handling and Storage

Q8: What are the recommended storage conditions for this compound?

A8: It is recommended to store the compound in a cool, dry place, away from light.[15] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.

References

  • Jana, P., et al. (2020). Impurity-induced nematic-isotropic transition of liquid crystals. Soft Matter, 16(29), 6887-6897. Available at: [Link]

  • CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents.
  • Jana, P., et al. (2019). Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals. arXiv preprint arXiv:1910.05628. Available at: [Link]

  • Williamson Ether Synthesis – KPU Pressbooks. Available at: [Link]

  • Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents.
  • Mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Chegg. Available at: [Link]

  • Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • Williamson Ether Synthesis - Utah Tech University. Available at: [Link]

  • Phase change analysis with DSC - Linseis. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Request PDF - ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • 4-(trans-4-Propylcyclohexyl)phenol - Chemdad. Available at: [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem. Available at: [Link]

  • This compound CAS NO.80944-44-1 - Watson International Ltd. Available at: [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - Royal Society of Chemistry. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available at: [Link]

  • Benzene, 1-ethoxy-4-(trans-4-propylcyclohexyl)- CAS NO.80944-44-1 - LookChem. Available at: [Link]

  • Separation and purification of cis and trans isomers - Google Patents.
  • Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments. Available at: [Link]

  • Separation of cis/trans isomers - Chromatography Forum. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: [Link]

  • Recrystallization - Single Solvent - UCLA Chemistry. Available at: [Link]

  • DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - NIH. Available at: [Link]

  • DSC STUDIES OF THE PHASE TRANSITION BEHAVIOR OF SYNTHETIC BILAYER MEMBRANES. PART I. BILAYER MEMBRANES OF DOUBLE-CHAIN AMPHIPHILES. - Kyushu University. Available at: [Link]

  • On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry - MDPI. Available at: [Link]

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase - ResearchGate. Available at: [Link]

  • evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - University of St Andrews. Available at: [Link]

  • High Birefringence Liquid Crystals - MDPI. Available at: [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - Beilstein Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Method Refinement for the Analysis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (CAS No. 80944-44-1). This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable analytical methods for this non-polar liquid crystal compound. As your partner in scientific excellence, we move beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot effectively and refine your analyses with confidence.

This document provides in-depth, field-proven insights into the common analytical challenges associated with this compound and offers structured solutions in a direct question-and-answer format.

Compound at a Glance: Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. This compound is a solid at room temperature with significant non-polar character, which dictates the chromatographic strategies employed.

PropertyValueSource
CAS Number 80944-44-1[1]
Molecular Formula C₁₇H₂₆O[1]
Molecular Weight 246.39 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 40-44 °C[2]
Purity Specification Typically >98.0% (by GC)
Polarity Non-polar[3][4]

Part 1: Gas Chromatography (GC) Analysis - Troubleshooting & FAQs

Gas Chromatography, particularly with a Flame Ionization Detector (FID), is the standard for assessing the purity of volatile and semi-volatile compounds like this compound.[5] However, achieving reproducible and accurate results requires a well-maintained system and a method tailored to the analyte.

Recommended Starting GC Method Parameters
ParameterRecommended SettingRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides good selectivity for non-polar to moderately polar compounds and is thermally stable.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis and higher efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peak shapes for a high-concentration primary analyte.[6]
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature ramp effectively separates the main analyte from potential impurities with different boiling points.
Detector FIDUniversal detector for hydrocarbons, offering high sensitivity and a wide linear range.
Detector Temp. 300 °CPrevents condensation of the analyte and column bleed products in the detector.
Frequently Asked Questions (GC)

Q1: My baseline is noisy and/or drifting upwards, compromising the integration of small impurity peaks. What are the causes and how do I fix it?

A1: An unstable baseline is a common issue in GC that can obscure low-level analytes.[7] The primary causes are typically related to the carrier gas flow path, column bleed, or detector contamination.

  • Causality & Explanation: A rising baseline is often due to column bleed, where the stationary phase degrades at high temperatures.[6] Random noise can indicate a contaminated detector or impure gas. A wandering baseline may suggest insufficient equilibration time or temperature fluctuations in the lab environment.[8]

  • Troubleshooting Protocol:

    • Check for Gas Leaks: Use an electronic leak detector to systematically check all fittings from the gas cylinder to the detector. A leak can introduce atmospheric oxygen and water, which can degrade the column and create noise.

    • Verify Gas Purity: Ensure you are using high-purity (≥99.999%) carrier and detector gases. Contaminants in the gas supply are a frequent source of baseline noise.

    • Condition the Column: If the column is new or has been exposed to air, it must be conditioned.[8][9] Disconnect the column from the detector and heat it to its maximum recommended temperature (or 20-30 °C above your final method temperature) with carrier gas flow for several hours to remove volatile contaminants.

    • Clean the Detector: For an FID, check that the gas flows (H₂ and Air) are set to the manufacturer's recommended ratios (typically 10:1 air to hydrogen).[9] If the baseline is still noisy, the detector jet may be contaminated and require cleaning or replacement.

Q2: I'm observing significant peak tailing for the main analyte peak. Why is this happening and how can I achieve better symmetry?

A2: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, often due to unwanted interactions within the system.[6] This can lead to inaccurate peak area integration and poor resolution from nearby impurities.

  • Causality & Explanation: Tailing can be caused by:

    • Active Sites: Exposed silanol groups in a glass inlet liner or on the column itself can interact with the analyte.

    • Column Overload: Injecting too much sample saturates the stationary phase, leading to a distorted peak shape.[6]

    • Inlet Temperature Too Low: Incomplete or slow vaporization in the inlet causes the sample to enter the column as a broad band.

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass liner. Replace the liner if it has been used for many injections, as its deactivation layer can wear off.

    • Increase Inlet Temperature: If not already optimized, try increasing the inlet temperature by 10-20 °C to ensure flash vaporization.

    • Trim the Column: If the front end of the column is contaminated with non-volatile residues, this can create active sites. Trim 10-15 cm from the inlet side of the column.

Q3: My retention times are shifting from one run to the next. How do I improve reproducibility?

A3: Inconsistent retention times are a critical issue, as they prevent reliable peak identification.[6] The cause is almost always related to inconsistencies in flow rate, temperature, or injection.

  • Causality & Explanation: The retention time is a direct function of the carrier gas flow rate and the column temperature. Any variation in these parameters will cause shifts.[8] Inconsistent manual injections can also be a source of variability.

  • Troubleshooting Protocol:

    • Check for Leaks: A leak in the system will cause the column head pressure to drop, reducing the flow rate and increasing retention times. Re-check all fittings.

    • Verify Flow Rate: Use an electronic flow meter to confirm that the actual flow rate at the column outlet matches the method setpoint.

    • Ensure Oven Temperature Stability: Allow the GC oven to fully equilibrate at the starting temperature before injection. Avoid opening the lab door frequently, as drafts can affect the oven's temperature stability.[8]

    • Use an Autosampler: If not already in use, an autosampler provides far superior injection reproducibility compared to manual injections.

GC Troubleshooting Workflow

GC_Troubleshooting start Problem Observed in Chromatogram peak_shape peak_shape start->peak_shape Peak Shape Issues baseline baseline start->baseline Baseline Issues retention retention start->retention Retention Time Shifts is_tailing is_tailing peak_shape->is_tailing Tailing or Fronting? is_noisy is_noisy baseline->is_noisy Noisy or Drifting? is_shifting is_shifting retention->is_shifting Inconsistent RTs? cause_overload Potential Causes: 1. Column Overload 2. Active Sites (Liner/Column) 3. Low Inlet Temperature is_tailing->cause_overload Yes cause_other_peak cause_other_peak is_tailing->cause_other_peak No (e.g., split peak) sol_overload 1. Dilute Sample 2. Use Deactivated Liner 3. Trim Column Inlet cause_overload->sol_overload Solutions cause_bleed Potential Causes: 1. Column Bleed 2. Gas Leak / Impurity 3. Detector Contamination is_noisy->cause_bleed Yes sol_bleed 1. Condition Column 2. Check for Leaks 3. Clean Detector (FID) cause_bleed->sol_bleed Solutions cause_flow Potential Causes: 1. System Leak 2. Incorrect Flow Rate 3. Oven Temperature Fluctuation is_shifting->cause_flow Yes sol_flow 1. Leak Check System 2. Verify Flow with Meter 3. Ensure Oven Equilibration cause_flow->sol_flow Solutions

Caption: A systematic workflow for troubleshooting common GC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis - Troubleshooting & FAQs

For analyzing potential non-volatile impurities or for orthogonal confirmation of purity, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique for a non-polar compound like this compound.[3][4]

Recommended Starting RP-HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm ID, 5 µm particle sizeThe C18 stationary phase provides high hydrophobicity, ensuring strong retention for non-polar analytes.[4]
Mobile Phase A HPLC-Grade WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)A strong organic solvent preferred for its low viscosity and UV transparency.[10]
Elution Mode Gradient: 80% B to 100% B over 15 min, hold 100% B for 5 minA gradient is essential for method development to elute the highly retained analyte and any potential impurities with different polarities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV/DAD at 225 nmThe benzene ring provides UV absorbance. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume; should be adjusted based on sample concentration to avoid overload.
Frequently Asked Questions (HPLC)

Q1: My compound has very low retention and elutes near the solvent front. How can I increase its retention time?

A1: This is the most common challenge when analyzing highly non-polar compounds with RP-HPLC. It indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[10] The goal is to increase the hydrophobic interactions.

  • Causality & Explanation: A "strong" mobile phase, with a high percentage of organic solvent (like ACN or Methanol), will cause non-polar compounds to be swept through the column quickly.

  • Troubleshooting Protocol:

    • Decrease Initial Organic Content: The most effective solution is to make the mobile phase "weaker" (more polar). Modify your gradient to start with a lower percentage of Mobile Phase B (e.g., start at 60% or 70% ACN instead of 80%).

    • Change Organic Modifier: If using Methanol, switch to Acetonitrile. ACN is generally a stronger eluting solvent, but selectivity can change. If using ACN, switching to Methanol (a weaker solvent) will increase retention.

    • Use a More Retentive Column: If adjusting the mobile phase is insufficient, consider a C18 column with a higher carbon load or a longer column length to increase the surface area for interaction.

    • Ensure Correct Column Installation: An incorrectly installed column can cause leaks and channeling, leading to apparent low retention.

Q2: I am observing poor peak shape (tailing or fronting). What should I investigate?

A2: Asymmetrical peaks in HPLC can be caused by a variety of chemical and physical factors within the column and system.[10]

  • Causality & Explanation:

    • Column Overload: Injecting too high a mass of the analyte saturates the stationary phase at the inlet, causing the peak to broaden and often front.[10]

    • Secondary Interactions: While less common for non-polar compounds, interactions with residual silanols on the silica backbone can cause tailing. This is more prominent with older or lower-quality columns.

    • Column Void: A physical void or channel at the head of the column can disrupt the sample band, leading to severe tailing or split peaks.[10]

  • Troubleshooting Protocol:

    • Reduce Injection Mass: Dilute the sample or decrease the injection volume and observe the effect on peak shape.[10]

    • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components and particulates that can cause contamination and voids.[10]

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol).

    • Reverse the Column: If a void is suspected, temporarily reversing the column (disconnect from the detector first) and flushing at a low flow rate can sometimes restore performance. If this fails, the column likely needs replacement.[10]

HPLC Method Development Strategy for Non-Polar Compounds

HPLC_Method_Dev start Define Goal: Purity Analysis of Non-Polar Analyte step1 Column: C18 (High Hydrophobicity) Mobile Phase: Water/ACN Detector: UV/DAD (225 nm) start->step1 Step 1: Initial Conditions step2 Run Fast Gradient (e.g., 60-100% ACN in 10 min) step1->step2 Step 2: Scouting Run decision1 decision1 step2->decision1 Analyte Retained? (k' > 2) step3 step3 decision1->step3 Yes action1 Decrease Initial %ACN (e.g., Start at 40%) Re-run Scouting Gradient decision1->action1 No decision2 decision2 step3->decision2 Resolution Sufficient? action1->step2 final Final Method: Validate for Robustness, Linearity, and Precision decision2->final Yes step4 Step 3: Optimization decision2->step4 No action2 action2 step4->action2 Optimize Gradient Slope (Shallow gradient around elution time) action3 action3 step4->action3 Try Different Organic Modifier (e.g., Methanol) action2->decision2 action3->step2

Caption: A logical workflow for developing an RP-HPLC method for a non-polar compound.

Part 3: Spectroscopic Characterization (NMR & MS)

While chromatography is used for separation and quantification, spectroscopy is essential for identity confirmation.

Q1: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound?

A1: The structure of this compound has several distinct regions that will produce characteristic NMR signals. While an experimental spectrum is required for definitive assignment, we can predict the approximate chemical shifts based on known values for similar structural motifs.[11][12]

  • ¹H NMR:

    • Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

    • Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Propyl Group: A triplet around 0.9 ppm (CH₃) and multiplets between 1.2-1.6 ppm for the two CH₂ groups.

    • Cyclohexyl Protons: A complex series of broad multiplets between 1.0-2.5 ppm. The trans configuration will influence the specific coupling patterns.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between ~114 ppm and ~158 ppm. The carbon attached to the oxygen (C-O) will be the most downfield.

    • Ethoxy Group: Signals around 15 ppm (-CH₃) and 63 ppm (-OCH₂-).

    • Cyclohexyl & Propyl Carbons: A series of signals in the aliphatic region, typically between 14-45 ppm.

Q2: What fragmentation pattern should I expect in Electron Ionization Mass Spectrometry (EI-MS)?

A2: EI-MS will provide a molecular ion peak (M⁺) at m/z 246, corresponding to the molecular weight. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

  • Predicted Major Fragments:

    • Loss of Ethoxy Radical: A fragment at m/z 201 [M - 45]⁺ resulting from the loss of ·OCH₂CH₃.

    • Loss of Propyl Radical: A fragment at m/z 203 [M - 43]⁺ from the cleavage of the propyl group.

    • Benzylic Cleavage: A stable ion at m/z 149, corresponding to the ethoxy-phenyl-cyclohexyl cation after loss of the propyl group.

    • Tropylium Ion: A potential fragment at m/z 107, representing the ethoxy-tropylium ion, is a common rearrangement for substituted benzenes.

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from Drawell website. [Link]

  • AELAB. (2023, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from AELAB website. [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from Pharma Knowledge Forum. [Link]

  • PharmaCores. (2023, May 27). HPLC analytical Method development: an overview. Retrieved from PharmaCores website. [Link]

  • Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. The Science of The Total Environment. [Link]

  • CP Lab Safety. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. Retrieved from CP Lab Safety website. [Link]

  • Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes. Retrieved from Crawford Scientific website. [Link]

  • LabTech. (n.d.). GC Troubleshooting - Common Problems & How to Fix Them. Retrieved from LabTech website. [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from Labio Scientific website. [Link]

  • Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from Semitracks website. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from The Royal Society of Chemistry website. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]

Sources

Technical Support Center: Stability and Troubleshooting of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene in Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is a nematic liquid crystal (LC) material widely utilized in the formulation of mixtures for various electro-optical devices, particularly liquid crystal displays (LCDs). Its specific dielectric anisotropy and viscosity are key to the performance of these devices. However, like all complex organic materials, its stability can be compromised under various operational and environmental stresses, leading to device degradation and failure.

This technical support guide is designed for researchers, scientists, and engineers encountering stability issues during the development, testing, and use of devices incorporating this compound. It provides a structured approach to troubleshooting, rooted in the fundamental physicochemical properties of the material and its interactions within a device.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of this compound?

A1: The stability of this liquid crystal is predominantly influenced by three environmental factors:

  • Temperature: Excessive heat can accelerate the degradation of the liquid crystal material and other display components.[1][2] Liquid crystals operate within specific temperature ranges; exceeding these can cause a phase transition to an isotropic liquid, resulting in a loss of display function.[3]

  • Humidity/Moisture: Moisture ingress is highly detrimental. It can lead to condensation within the display panel, causing hazy or blurred images, and can also hydrolyze the material or other components over time.[1][2]

  • Ultraviolet (UV) Radiation: Prolonged exposure to UV light, such as from direct sunlight, can induce photochemical degradation of the organic liquid crystal molecules.[1][4] This can result in discoloration (yellowing) and a breakdown of the molecular alignment essential for display operation.[3][5]

Q2: What are the typical visual signs of degradation in a device using this LC?

A2: Degradation often manifests visually. Key indicators include:

  • A gradual loss of contrast or a "washed-out" appearance.

  • Discoloration, particularly a yellow or brown tint.

  • Increased switching times, leading to "ghosting" or motion blur.

  • The appearance of static, non-switching pixels or segments.

  • A hazy or cloudy appearance, often due to moisture contamination or material precipitation at low temperatures.[1][2]

Q3: How does operational voltage affect the long-term stability of the liquid crystal?

A3: While a necessary component of device operation, the applied electric field can also be a stress factor. Consistently high voltage can accelerate electrochemical degradation, especially if ionic impurities are present in the LC mixture. This can lead to an increase in ion density, which reduces the voltage holding ratio (VHR) of the cell, causing flicker and image sticking. Power fluctuations and surges are also known triggers for controller failures and display instability.[1][2]

Q4: Is this compound compatible with common laboratory solvents and device construction materials?

A4: This is a critical consideration. The molecule is an organic ether and is soluble in many common organic solvents (e.g., acetone, ethanol, toluene). Accidental exposure during manufacturing or cleaning can damage the device. Compatibility must also be ensured with all materials in direct contact with the LC, including alignment layers (polyimides), sealants (epoxies), and polarizers. Leaching of plasticizers or unreacted monomers from these components can contaminate the LC, severely degrading its performance. A material compatibility study is essential during the device design phase.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific failure modes in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Problem 1: Display exhibits low contrast and slow response times, worsening with operational time.

Q: My device's contrast is fading and images appear to "ghost." What is the likely cause and how do I investigate?

A: This symptom combination points towards either thermal degradation or contamination of the liquid crystal.

Causality: Heat can break down the LC molecules, altering their physical properties like birefringence and viscosity.[3] An increase in viscosity directly leads to slower molecular reorientation (switching speed). Contaminants introduced from sealants or substrates can have a similar effect.

Caption: Troubleshooting workflow for low contrast and ghosting issues.

Step-by-Step Investigation:

  • Verify Thermal Environment: Monitor the device's operating temperature using thermocouples or an IR camera. Compare this against the manufacturer's specified range and the material's clearing point.

  • Accelerated Heat Aging: Subject a sample device to elevated temperatures (e.g., 85°C) and monitor its electro-optical properties over time. A rapid decline confirms thermal instability.

  • Chemical Analysis (Advanced): If heat is not the primary cause, contamination is likely.

    • Carefully disassemble the device in a controlled environment.

    • Extract a sample of the liquid crystal material.

    • Use High-Performance Liquid Chromatography (HPLC) to check for impurities and degradation byproducts.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific chemical nature of contaminants.

Problem 2: The active area of the display has developed a distinct yellow or brownish hue.

Q: My device is yellowing after exposure to ambient light. What is causing this and can it be prevented?

A: Yellowing is a classic sign of photodegradation, caused by exposure to high-energy light, particularly UV radiation.[4]

Causality: The benzene ring and ether linkage in this compound contain electrons that can be excited by UV photons. This can initiate irreversible chemical reactions, such as dealkylation or hydroxylation, creating conjugated byproducts that absorb visible light, appearing yellow.[6][7] This degradation often occurs at the interface between the liquid crystal and the polymer alignment layer.[5]

  • Quantify UV Exposure: Use a UV light meter to measure the intensity of UV radiation in the device's operating environment.

  • Spectroscopic Analysis:

    • Extract the discolored liquid crystal from the device.

    • Perform UV-Vis spectroscopy. A degraded sample will show increased absorbance in the 350-450 nm range compared to a pristine sample.

  • Prevention Strategies:

    • UV Filtering: Incorporate a UV-blocking filter or coating on the outer surface of the device (e.g., the top polarizer).

    • Material Formulation: For new device designs, consider formulating the LC mixture with UV-stabilizing additives.

    • Environmental Control: Advise end-users to avoid exposing the device to direct sunlight for prolonged periods.[4]

Problem 3: Random pixels or segments are failing or appear permanently "stuck."

Q: Some segments of my display are not switching correctly. Is this a material stability issue?

A: While this can be a material issue, it is more commonly related to electrical connection or driver failures.[1][2][8] A systematic approach is needed to isolate the cause.

G A Start: Segment/Pixel Failure B Inspect Physical Connections (Ribbon cables, solder joints) A->B Visual Check C Test Driver Board & Power Supply Voltages B->C Connections OK F Conclusion: Electrical Fault (Connection or Driver) B->F Fault Found D Microscopic Inspection of Failed Pixel Area C->D Electrical OK C->F Fault Found E Look for physical disruption, black spots, or seal breach D->E G Conclusion: Localized LC Degradation (Possible dielectric breakdown or contamination) E->G Anomaly Found

Caption: Diagnostic flowchart to distinguish electrical vs. material failure.

Troubleshooting Steps:

  • Rule out Electrical Issues: This is the first and most crucial step. Use a multimeter and oscilloscope to verify stable power delivery and correct signal waveforms from the driver IC to the display electrodes.[2][9] Check for the integrity of all physical connections.[1]

  • Microscopic Examination: If electrical systems are nominal, use a high-magnification microscope to inspect the failed pixels. Look for:

    • Breaks in the transparent electrodes (e.g., ITO).

    • Particles or contamination within the cell gap.

    • Evidence of localized arcing or dielectric breakdown (often seen as black spots).

    • Irregularities in the alignment layer.

  • Advanced Analysis: If localized degradation is suspected, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to analyze the surface chemistry of the affected area to identify ionic contamination that may have led to the failure.

Section 3: Data & Properties Reference
Table 1: Summary of Environmental Stress Factors and Their Effects
Stress FactorPrimary Effect on LC MaterialResulting Device SymptomMitigation Strategy
High Temperature Accelerates chemical decomposition; potential phase change.[1][3]Reduced contrast, increased ghosting, permanent damage.Thermal management (heat sinks), adherence to operating temp. limits.
Low Temperature Increased viscosity, potential crystallization.Slow response times, display "freezing."Internal heating element, adherence to storage temp. limits.
UV Radiation Photochemical degradation (bond cleavage).[5]Yellowing, reduced contrast, decreased material lifespan.UV-cut filters, UV-stabilizing additives.[4]
Humidity/Moisture Hydrolysis; introduction of mobile ions.[1]Hazy appearance, reduced VHR, segment failure.Hermetic sealing of the device, controlled manufacturing environment.
High Voltage Stress Electrochemical reactions, ion generation.Image sticking, flicker, localized pixel failure.Use of pure LC materials, stable power supply, optimized drive scheme.
Table 2: Physical & Chemical Properties of this compound
PropertyValueSource
CAS Number 80944-44-1[10][11][12]
Molecular Formula C₁₇H₂₆O[10][11][12]
Molecular Weight 246.39 g/mol [12]
Appearance White to light yellow crystalline solid[13][14]
Melting Point 40.0 to 44.0 °C[13][14]
Purity >98% (by GC)[13][15]
References
  • Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems.
  • Gleeson, H. F., Miller, R. J., Tian, L., Görtz, V., & Goodby, J. W. (2015). Liquid crystal blue phases: stability, field effects and alignment. Liquid Crystals.
  • Huang, Y., & Gui, S. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. RSC Advances.
  • (2024, December 16). Understanding and Troubleshooting Segment LCD Failures.
  • Kelai. (2025, May 19). What Causes LCD Display To Fade?.
  • Wang, et al. (2022, November). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate.
  • (2023, February 20). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. PubMed.
  • ALLPCB. (2025, September 24). LCD Troubleshooting: A Practical Guide for Electronics Technicians.
  • Huang, Y., & Gui, S. (2018, February 9). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. Semantic Scholar.
  • Chemistry For Everyone. (2025, August 28). What Are The Disadvantages Of Liquid Crystals?. YouTube.
  • (2024, May 9). What causes liquid crystal displays to become damaged over time?. Quora.
  • (2018, February 5). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. ResearchGate.
  • This compound CAS NO.80944-44-1.
  • Echemi. (2023, January 1). This compound.
  • TCI Chemicals. This compound 80944-44-1.
  • Sigma-Aldrich. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1.
  • Daken Chemical. CAS NO.80944-44-1 this compound.
  • CP Lab Safety. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams.
  • (2009, September). Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam. Molecular Crystals and Liquid Crystals.
  • TCI Chemicals. This compound 80944-44-1.
  • TCI Chemicals. This compound 80944-44-1.

Sources

Technical Support Center: Process Improvement for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the efficiency and reproducibility of your synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound, a molecule of interest in materials science and pharmaceutical development, is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethyl halide by the phenoxide of 4-(trans-4-propylcyclohexyl)phenol.[1][2] While conceptually straightforward, the synthesis is prone to several challenges that can impact yield and purity. These include incomplete reaction, side-product formation, and difficulties in purification.

This guide will deconstruct the synthetic process, offering solutions to common problems and providing a deeper understanding of the underlying chemical principles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired Ether Product

Question: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits and their solutions.

A. Incomplete Deprotonation of the Phenol:

  • Causality: The first step of the synthesis is the deprotonation of 4-(trans-4-propylcyclohexyl)phenol to form the more nucleophilic phenoxide ion.[2] If this acid-base reaction is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete etherification.

  • Troubleshooting:

    • Choice of Base: While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete and irreversible deprotonation.[3][4][5]

    • Anhydrous Conditions: The presence of water can consume the base and protonate the phenoxide, reducing its effective concentration. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6][7]

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the ethyl halide. Gentle warming can sometimes facilitate this process.

B. Suboptimal Reaction Conditions for SN2 Reaction:

  • Causality: The core of this synthesis is an SN2 reaction.[1][4] The rate of this reaction is highly dependent on the solvent, temperature, and the nature of the leaving group.

  • Troubleshooting:

    • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, leaving it more available to attack the electrophile.[1] Protic solvents (like ethanol) can slow the reaction.[1]

    • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to increase the reaction rate.[1] However, excessively high temperatures can promote side reactions.

    • Leaving Group: Iodoethane is generally a better leaving group than bromoethane or chloroethane, leading to faster reaction rates.

C. Use of Phase Transfer Catalysis for Improved Reactivity:

  • Causality: If you are using a two-phase system (e.g., aqueous NaOH and an organic solvent), the phenoxide may have limited solubility in the organic phase where the ethyl halide resides.

  • Troubleshooting:

    • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can shuttle the phenoxide ion from the aqueous phase to the organic phase, dramatically increasing the reaction rate and yield.[1][6][8] This technique also has the advantage of not requiring strictly anhydrous conditions.[6][7]

Issue 2: Presence of Unreacted Starting Material (4-(trans-4-propylcyclohexyl)phenol)

Question: After the reaction and workup, I am still observing a significant amount of the starting phenol in my crude product. Why is this happening?

Answer: The presence of unreacted phenol is a clear indication that the etherification reaction has not gone to completion. This can be due to several of the factors mentioned in the low yield section, but here are some specific points to consider:

  • Insufficient Ethylating Agent: Ensure you are using at least a stoichiometric equivalent of the ethyl halide. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reaction Time: The Williamson ether synthesis can take several hours to complete.[1] If the reaction time is too short, you will inevitably have unreacted starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Deactivation of the Ethylating Agent: If your solvent is not sufficiently dry, the ethyl halide can undergo hydrolysis, reducing its effective concentration.

Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate and impurities in my NMR spectrum. What are the likely side reactions and how can I minimize them?

Answer: The primary side reaction of concern in this synthesis is the elimination (E2) of the ethyl halide to form ethene, particularly if using a strong, sterically hindered base.[3]

  • Causality: The phenoxide, in addition to being a good nucleophile, is also a base. It can abstract a proton from the beta-carbon of the ethyl halide, leading to the formation of an alkene.

  • Troubleshooting:

    • Choice of Ethyl Halide: Primary alkyl halides, like ethyl halides, are less prone to elimination than secondary or tertiary halides.[4]

    • Temperature Control: While elevated temperatures are needed for the SN2 reaction, excessively high temperatures can favor the elimination pathway. Maintain the reaction temperature within the optimal range (typically 50-100 °C).[1]

    • Base Strength: While a strong base is needed for deprotonation, an overly strong or sterically hindered base can increase the likelihood of elimination. For this synthesis, bases like NaOH, K2CO3, or NaH are generally suitable.[3]

Another potential, though less common, side reaction is C-alkylation of the phenoxide, where the ethyl group attaches to the aromatic ring instead of the oxygen. This is more likely to occur under certain conditions with specific solvents. Using polar aprotic solvents generally favors O-alkylation.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via a two-step mechanism. First, a strong base deprotonates the alcohol (in this case, 4-(trans-4-propylcyclohexyl)phenol) to form an alkoxide (phenoxide) ion. This phenoxide ion then acts as a nucleophile and attacks the primary alkyl halide (ethyl halide) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether.[1][4]

Q2: How do I prepare the starting material, 4-(trans-4-propylcyclohexyl)phenol?

A2: 4-(trans-4-propylcyclohexyl)phenol is a key intermediate for liquid crystals and pharmaceuticals.[9][10] While commercially available, its synthesis can be achieved through several routes. One common approach involves the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the ketone, and then a final acylation and reduction to introduce the propyl group.[11][12] Another route could involve a Grignard reaction.[13][14]

Q3: What is the best way to purify the final product?

A3: Purification of this compound can typically be achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is usually effective. The progress of the separation can be monitored by TLC. Recrystallization from a suitable solvent, like methanol, can also be used to obtain a highly pure product.[15]

Q4: Can I use a different ethylating agent, such as diethyl sulfate?

A4: Yes, diethyl sulfate is a potent ethylating agent and can be used in place of an ethyl halide. However, it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the ethoxy group, the propyl group, the cyclohexyl ring, and the benzene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of the characteristic C-O-C ether linkage and the absence of the O-H stretch from the starting phenol.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the purity of the final product.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(trans-4-propylcyclohexyl)phenol218.335.0 g22.9
Sodium Hydride (60% dispersion in oil)24.001.1 g27.5
Iodoethane155.974.3 g27.5
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Diethyl Ether-100 mL-
Saturated Ammonium Chloride Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add 4-(trans-4-propylcyclohexyl)phenol (5.0 g, 22.9 mmol) and anhydrous DMF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Carefully add sodium hydride (1.1 g of a 60% dispersion in oil, 27.5 mmol) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Ethylating Agent: Cool the reaction mixture back to 0 °C and add iodoethane (4.3 g, 27.5 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 98:2 hexanes:ethyl acetate) to afford this compound as a white solid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the pure product.

V. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 4-(trans-4-propylcyclohexyl)phenol D Deprotonation in DMF A->D B Sodium Hydride B->D C Iodoethane E SN2 Reaction C->E D->E F Quenching E->F G Extraction F->G H Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic A Low Yield or Incomplete Reaction B Incomplete Deprotonation? A->B C Suboptimal SN2 Conditions? A->C D Side Reactions? A->D E Use Stronger Base Ensure Anhydrous Conditions B->E F Optimize Solvent & Temperature Use Better Leaving Group C->F G Control Temperature Use Primary Halide D->G

Caption: Logic diagram for troubleshooting low yield in the synthesis.

VI. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823.

  • An Ether Synthesis Using Phase Transfer Catalysis. (1981). Journal of Chemical Education, 58(10), 823. --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 1, 2026, from --INVALID-LINK--

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.

  • Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 1, 2026, from --INVALID-LINK--

  • 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Advanced Materials. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 1, 2026, from --INVALID-LINK--

  • Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. SSRN Electronic Journal.

  • 4-(trans-4-Propylcyclohexyl)phenol. (n.d.). ChemScene. Retrieved January 1, 2026, from --INVALID-LINK--

  • Experiment : Williamson Ether Synthesis of Ethoxybenzene. (n.d.). Science Learning Center. Retrieved January 1, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 1, 2026, from --INVALID-LINK--

  • Grignard Reagent. (n.d.). BYJU'S. Retrieved January 1, 2026, from --INVALID-LINK--

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 1, 2026, from --INVALID-LINK--

  • 4-(trans-4-Propylcyclohexyl)phenol. (n.d.). LookChem. Retrieved January 1, 2026, from --INVALID-LINK--

References

addressing impurities in 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for this compound (EAPB). As a key component in liquid crystal mixtures and other advanced materials, the purity of EAPB is paramount to achieving desired performance characteristics such as clearing point, viscosity, and dielectric anisotropy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during synthesis, handling, and application. We will delve into the causality behind experimental choices, providing you with not just protocols, but a foundational understanding to adapt and overcome challenges in your work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with your EAPB samples. Each question is followed by an in-depth explanation and actionable protocols.

Q1: My EAPB sample has a broad melting point and a depressed clearing point. What are the likely impurities?

A broad melting transition is a classic indicator of impurities, which disrupt the crystal lattice of the solid material and interfere with the long-range molecular ordering in the liquid crystal phase. The most common impurities in synthetically derived EAPB can be categorized as follows:

  • Geometric Isomers: The cis-isomer of 4-propylcyclohexylbenzene is a frequent impurity. Its bent shape disrupts the rod-like molecular arrangement required for a stable nematic phase, significantly lowering the clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase).

  • Synthetic Precursors & Reagents: Unreacted starting materials, such as 4-(trans-4-propylcyclohexyl)phenol or residual ethylating agents (e.g., ethyl iodide, diethyl sulfate), can persist in the final product.

  • Reaction By-products: These can include products from incomplete reactions or side reactions. Positional isomers, where the ethoxy group is in the ortho or meta position instead of the desired para position, are possible depending on the synthetic route.

  • Degradation Products: EAPB, like many organic molecules, can degrade upon prolonged exposure to heat, UV light, or atmospheric oxygen. This can lead to a variety of oxidized or fragmented species.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., hexane, ethyl acetate, toluene) may be trapped within the material.

Q2: What is the most effective strategy for identifying and quantifying the specific impurities in my sample?

A multi-faceted analytical approach is essential for a comprehensive impurity profile. No single technique is sufficient, but a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy will provide a definitive characterization.[1][2]

Technique Primary Use Case for EAPB Analysis Strengths Limitations
GC-MS Identifying volatile impurities (solvents, starting materials) and thermally stable by-products.High sensitivity; provides molecular weight and fragmentation patterns for structural elucidation.[3]May not be suitable for thermally labile compounds; may not effectively separate all isomers.
HPLC Separating non-volatile impurities, including geometric (cis/trans) and positional isomers.Excellent resolving power for isomers that are difficult to separate by GC.[4][5][6]Does not inherently provide structural information without a coupled detector like MS.
¹H-NMR Structural confirmation of the main component and identification/quantification of impurities with unique proton signals.Provides unambiguous structural information; can be made quantitative (qNMR) with an internal standard.[7]Lower sensitivity than GC/HPLC; overlapping signals in complex mixtures can complicate analysis.
Impurity Identification & Purification Workflow

The following diagram outlines a logical workflow for addressing impurities in your EAPB sample.

G ImpureSample Impure EAPB Sample (e.g., low clearing point) Analysis Comprehensive Analysis (GC-MS, HPLC, NMR) ImpureSample->Analysis Identify Identify Impurity Type Analysis->Identify CisIsomer Cis-Isomer Detected Identify->CisIsomer Geometric Isomer Precursors Precursors / By-products (Different Polarity) Identify->Precursors Polarity Difference Solvents Residual Solvents Identify->Solvents Volatility Difference Recrystallize Purification: Recrystallization CisIsomer->Recrystallize Chromatography Purification: Column Chromatography Precursors->Chromatography Vacuum Purification: High Vacuum / Gentle Heating Solvents->Vacuum Verify Verify Purity (Re-analyze) Recrystallize->Verify Chromatography->Verify Vacuum->Verify Verify->Identify Impurities Remain PureSample High-Purity EAPB Verify->PureSample Purity Confirmed

Caption: Troubleshooting workflow for EAPB impurity analysis and purification.

Q3: My HPLC analysis confirms the presence of the cis-isomer. What is the most effective purification method?

The most reliable method for removing the cis-isomer is recrystallization . The linear, symmetric structure of the trans-isomer allows it to pack more efficiently into a stable crystal lattice. The kinked structure of the cis-isomer does not fit well into this lattice and is preferentially excluded, remaining dissolved in the mother liquor.[8]

> See Protocol 1: Purification by Recrystallization

For smaller scales or when recrystallization is ineffective, preparative column chromatography can be employed.[9][10] The separation relies on the subtle differences in polarity and interaction with the stationary phase. A non-polar stationary phase (like C18-functionalized silica) in a reversed-phase setup or a specialized phase designed for shape selectivity might be required.[11]

Q4: GC-MS shows unreacted 4-(trans-4-propylcyclohexyl)phenol. How do I remove this polar impurity?

The presence of the starting phenol introduces a hydroxyl group, making it significantly more polar than the target ethoxy-substituted product. This polarity difference makes silica gel column chromatography the ideal purification technique.[12][13][14] The polar phenol will have a strong affinity for the polar silica gel (stationary phase) and will elute much later than the less polar EAPB product when using a non-polar mobile phase.

> See Protocol 2: Purification by Column Chromatography

Q5: How do I ensure my purified EAPB is stable during storage?

Proper storage is crucial to maintain the high purity of your compound.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber vial or a container protected from light to prevent photochemical degradation.

  • Temperature: Store in a cool, dry place.[15][16] For long-term storage, refrigeration is recommended, but ensure the container is sealed tightly to prevent moisture condensation upon removal.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (for cis-isomer removal)

Causality: This protocol leverages the differential solubility and crystal packing efficiency between the desired trans-isomer and the undesired cis-isomer. A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent Selection: Begin by finding a suitable solvent or solvent system. Ethanol or methanol are often good starting points. The ideal solvent will dissolve the impure EAPB when heated but will cause the pure trans-isomer to crystallize upon slow cooling, leaving the cis-isomer and other impurities in the solution.

  • Dissolution: Place the impure EAPB in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the recrystallization solvent.

  • Validation: Confirm the purity of the recrystallized EAPB using the analytical methods described in Q2 (HPLC is particularly useful for confirming the removal of the cis-isomer).

Protocol 2: Purification by Column Chromatography (for polarity-based separation)

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[13] Less polar compounds like EAPB travel faster through the column with a non-polar solvent, while more polar impurities like the starting phenol are retained longer.

  • Column Preparation:

    • Plug a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.[14]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.[14]

  • Sample Loading:

    • Dissolve the impure EAPB in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The less polar EAPB will begin to move down the column.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexane. This will be necessary to eventually elute the more polar impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or another rapid analytical method to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation: Confirm the final purity of the isolated EAPB using GC-MS and HPLC.

References

  • Yoshida, T., Sasaki, H., Kinjo, Y., Sakai, K., & Doi, S. (1991). A STRUCTURAL STUDY ON LIQUID CRYSTALS BY GC/MS AND NMR. Analytical Sciences, 7(Supple), 1533-1536. [Link]

  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Yoshida, T., et al. (1991). A structural study on liquid crystals by GC/MS and NMR. Analytical Sciences.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-6. [Link]

  • Li, G., et al. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing. [Link]

  • University of Bristol. (n.d.). How to run column chromatography. University of Bristol. [Link]

  • Takeda, H., & Sasada, Y. (1996). Purification of liquid crystals and liquid crystal composition. U.S. Patent No. 5,540,857. Washington, DC: U.S.
  • Chen, Y. S., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]

  • Watson International Ltd. (n.d.). This compound CAS NO.80944-44-1. Watson International Ltd. [Link]

  • Sakurai, Y., et al. (2021). Measured GC/MS spectra. ResearchGate. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Witkiewicz, Z., & Popiel, S. (2018). Liquid Crystals as Stationary Phases in Chromatography. Molecules, 23(11), 2849. [Link]

  • Dahmane, M., et al. (2007). A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC. Chromatographia, 66(7), 565-570. [Link]

  • Jin, H. L., & Lee, Y. S. (1999). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 869(1-2), 121-128. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Japan. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. PubChem. [Link]

  • ATB. (n.d.). 1-Ethoxy-4-ethylbenzene. ATB. [Link]

  • Agency for Toxic Substances and Disease Registry. (2007). Analytical Methods. In Toxicological Profile for Benzene. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. [Link]

  • Zmysłowski, A. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? ResearchGate. [Link]

  • CP Lab Safety. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. CP Lab Safety. [Link]

  • LookChem. (n.d.). Benzene, 1-?ethoxy-?4-?(trans-?4-?propylcyclohexyl)?-. LookChem. [Link]

  • Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • Sharma, B., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(16), e00898-18. [Link]

  • Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. [Link]

  • Wang, X., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. [Link]

Sources

Technical Support Center: Optimization of Experimental Conditions for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis of this liquid crystal monomer. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to empower you with the knowledge to overcome common experimental challenges.

Introduction

This compound is a key intermediate in the synthesis of liquid crystals, materials vital to modern display technologies. Its molecular structure, comprising a polar ethoxybenzene head and a nonpolar propylcyclohexyl tail, gives rise to its mesogenic properties. The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and versatile method for forming ethers. This guide will focus on optimizing this synthetic route and addressing the nuances of purification and characterization.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-(trans-4-propylcyclohexyl)phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction.

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

The key parameters for a successful synthesis are:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group.

  • Solvent Selection: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction.

  • Temperature Control: The reaction temperature needs to be carefully controlled to balance reaction rate and minimize side reactions.

  • Purity of Reactants: The purity of the starting phenol and ethyl halide is crucial for obtaining a high yield of the desired product.

Q3: How should I store this compound?

This compound should be stored in a cool, dry, and dark place to prevent degradation.[1] It is a solid at room temperature with a melting point of approximately 42°C.

Q4: What are the primary safety precautions I should take when working with the reagents for this synthesis?

  • Bases: Strong bases like sodium hydroxide or potassium carbonate are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like acetone and N,N-dimethylformamide (DMF) are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Ethyl Halides: Ethyl bromide and iodide are lachrymators and should be handled with care in a fume hood.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Deprotonation of the Phenol: The base may not be strong enough or used in sufficient quantity to fully convert the starting phenol to the reactive phenoxide.

  • Competing Elimination Reaction: The ethyl halide can undergo an E2 elimination reaction, especially at higher temperatures, to form ethene. This is a common side reaction in Williamson ether syntheses.

  • Sub-optimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if it's too high, side reactions will be favored.

  • Poor Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.

Solutions:

  • Optimize the Base: Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure you are using at least one equivalent of the base.

  • Control the Temperature: A moderate temperature, typically between 60-80°C, is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.

  • Choose an Appropriate Solvent: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are excellent choices as they do not solvate the nucleophile as strongly, thus accelerating the SN2 reaction.

  • Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield. Again, monitor by TLC to determine when the reaction is complete.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Likely Byproducts:

  • Unreacted Starting Material: The most common "byproduct" is often unreacted 4-(trans-4-propylcyclohexyl)phenol.

  • C-Alkylated Product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-ethyl-4-(trans-4-propylcyclohexyl)phenol.

  • Elimination Product: As mentioned, ethene can be formed from the ethyl halide. While this is a gas and will likely not be seen on a TLC plate, its formation consumes your electrophile, reducing the yield of the desired ether.

Minimization Strategies:

  • Ensure Complete Deprotonation: To minimize unreacted starting material, ensure the complete formation of the phenoxide.

  • Favor O-Alkylation: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Moderate Temperature: Higher temperatures can favor C-alkylation. Maintaining a moderate reaction temperature will help to minimize this side reaction.

Q3: I am having difficulty purifying the product. What is the best method?

Recommended Purification Method:

Column chromatography is the most effective method for purifying this compound from unreacted starting materials and byproducts.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The less polar ether product will elute before the more polar phenolic starting material and C-alkylated byproduct.

Troubleshooting Purification:

  • Co-elution of Product and Byproducts: If you are experiencing co-elution, try using a less polar solvent system or a longer chromatography column to improve separation.

  • Product is an Oil After Chromatography: If your product is an oil after removing the solvent, it may still contain impurities. Recrystallization from a suitable solvent, such as ethanol or methanol, can be an effective final purification step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials:

  • 4-(trans-4-propylcyclohexyl)phenol

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trans-4-propylcyclohexyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Addition of Ethyl Bromide: Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromide (1.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude or column-purified product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 80944-44-1[1]
Molecular Formula C₁₇H₂₆O[1]
Molecular Weight 246.39 g/mol
Melting Point 42 °C
Appearance White to light yellow powder/crystal
Purity >98% (typical)[1]
Table 2: Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.10d2HAr-H ortho to OEt
Aromatic Protons6.82d2HAr-H meta to OEt
Methylene Protons3.99q2H-O-CH₂ -CH₃
Cyclohexyl Proton2.42tt1HAr-CH -(cyclohexyl)
Methylene Protons1.85m4HCyclohexyl-H
Methyl Protons1.41t3H-O-CH₂-CH₃
Methylene/Methine Protons1.0-1.5m10HPropyl & Cyclohexyl-H
Methyl Protons0.90t3H-CH₂-CH₂-CH₃
¹³C NMR (CDCl₃, 100 MHz) Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbon157.9Ar-C-O
Aromatic Carbon135.2Ar-C-(cyclohexyl)
Aromatic Carbon127.6Ar-CH
Aromatic Carbon114.5Ar-CH
Methylene Carbon63.5-O-CH₂ -CH₃
Cyclohexyl Carbon43.8Ar-CH -(cyclohexyl)
Propyl/Cyclohexyl Carbons30-40CH, CH₂
Methyl Carbon20.0-CH₂-CH₃ (propyl)
Methyl Carbon14.9-O-CH₂-CH₃
FTIR (KBr) Wavenumber (cm⁻¹) Assignment
C-H stretch (aromatic)3050-3000
C-H stretch (aliphatic)2950-2850
C=C stretch (aromatic)1610, 1510
C-O-C stretch (ether)1240 (asymmetric), 1050 (symmetric)
C-H bend (para-disubstituted)830
Mass Spectrometry (EI) m/z Assignment
246[M]⁺ (Molecular Ion)
217[M - C₂H₅]⁺
135[HOC₆H₄CH(C₃H₇)]⁺
107[HOC₆H₅]⁺

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 4-(trans-4-propylcyclohexyl)phenol E Reflux (56°C, 4-6h) A->E B Ethyl Bromide B->E C Potassium Carbonate C->E D Acetone D->E F Filtration & Evaporation E->F Cool & Filter G Liquid-Liquid Extraction F->G Dissolve in EtOAc H Column Chromatography G->H Dry & Concentrate I Recrystallization H->I Optional J 1-Ethoxy-4-(trans-4- propylcyclohexyl)benzene H->J I->J

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Sub-optimal Temperature Start->Cause2 Cause3 Poor Solvent Choice Start->Cause3 Sol1 Use Stronger Base (K₂CO₃/NaH) Increase Base Equivalents Cause1->Sol1 Sol2 Optimize Temperature (60-80°C) Monitor by TLC Cause2->Sol2 Sol3 Use Polar Aprotic Solvent (Acetone, DMF, Acetonitrile) Cause3->Sol3 End Improved Yield Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • PubChem. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Watson International Ltd. (n.d.). This compound CAS NO.80944-44-1. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Nematic Liquid Crystals: Benchmarking 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Against 5CB and MBBA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of liquid crystals with optimal physical and electro-optical properties is paramount. This guide provides a comprehensive comparative analysis of three noteworthy nematic liquid crystals: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, 4-Cyano-4'-pentylbiphenyl (5CB), and N-(4-methoxybenzylidene)-4'-butylaniline (MBBA). While 5CB and MBBA are extensively characterized benchmark materials, this compound represents a class of phenylcyclohexane liquid crystals with promising attributes.

This document is structured to provide not only a direct comparison of their known properties but also to serve as a practical guide for the experimental characterization of novel liquid crystalline materials. The causality behind the selection of specific experimental protocols is elucidated to empower researchers in their own investigations.

Introduction to the Comparative Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Nematic liquid crystals, in particular, are characterized by molecules that have long-range orientational order but no long-range positional order.[2] This unique combination of fluidity and anisotropy makes them indispensable in a wide array of applications, most notably in liquid crystal displays (LCDs).

1.1. This compound (PCH3O2)

1.2. 4-Cyano-4'-pentylbiphenyl (5CB)

5CB is arguably one of the most extensively studied nematic liquid crystals.[3] Its biphenyl core with a terminal cyano group results in a large positive dielectric anisotropy, a crucial feature for the operation of twisted nematic displays.[2] Its convenient room-temperature nematic range has made it a model system for fundamental studies in condensed matter physics and for the development of new liquid crystal technologies.[4]

1.3. N-(4-methoxybenzylidene)-4'-butylaniline (MBBA)

MBBA is a classic nematic liquid crystal, notable for being one of the first room-temperature liquid crystals discovered.[5] As a Schiff base, it possesses a negative dielectric anisotropy, meaning its dipole moment is oriented more perpendicular to the long molecular axis.[2] This property makes it suitable for different display modes, such as vertically aligned (VA) displays.

Comparative Analysis of Physical Properties

A direct comparison of the key physical properties of these liquid crystals is essential for understanding their performance characteristics. The following table summarizes the available data for 5CB and MBBA. The subsequent sections detail the experimental protocols required to measure these properties for a compound like this compound.

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4'-butylaniline (MBBA)
CAS Number 80944-44-1[6]40817-08-12293-94-9
Molecular Formula C₁₇H₂₆O[7]C₁₈H₁₉NC₁₈H₂₁NO
Molecular Weight 246.39 g/mol 249.36 g/mol 267.36 g/mol
Melting Point 42 °C[6]22.5 °C22 °C
Nematic-Isotropic Transition Not available35.0 °C47 °C
Birefringence (Δn) at 589 nm Not available~0.18~0.23
Dielectric Anisotropy (Δε) at 1 kHz Not available~+11.0~-0.5
Rotational Viscosity (γ₁) (mPa·s) Not available~77 (at 25 °C)~110 (at 25 °C)
Splay Elastic Constant (K₁₁) (pN) Not available~6.4 (at 25 °C)~6.0 (at 25 °C)
Twist Elastic Constant (K₂₂) (pN) Not available~3.0 (at 25 °C)~4.0 (at 25 °C)
Bend Elastic Constant (K₃₃) (pN) Not available~9.0 (at 25 °C)~7.5 (at 25 °C)

Experimental Protocols for Liquid Crystal Characterization

The following sections provide detailed, step-by-step methodologies for the characterization of the key physical properties of nematic liquid crystals. These protocols are designed to be self-validating and are grounded in established experimental techniques.

Phase Transition Temperature Determination

Rationale: The phase transition temperatures define the operational range of a liquid crystal. Differential Scanning Calorimetry (DSC) is a precise and reliable method for determining these transition points by measuring the heat flow into or out of a sample as a function of temperature.

Protocol:

  • Calibrate the DSC instrument using a known standard (e.g., indium).

  • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected isotropic transition to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 5 °C/min) to below its expected crystallization temperature.

  • Heat the sample at the same controlled rate through its phase transitions.

  • The phase transition temperatures are identified as the onset temperatures of the peaks in the heat flow curve.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Start weigh Weigh 2-5 mg of LC sample start->weigh seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load heat1 Heat above isotropic transition load->heat1 cool Cool at controlled rate heat1->cool heat2 Heat at controlled rate cool->heat2 acquire Acquire heat flow data heat2->acquire analyze Identify peak onset temperatures acquire->analyze end End analyze->end

Caption: Workflow for determining phase transition temperatures using DSC.

Birefringence (Δn) Measurement

Rationale: Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property that governs the light-modulating capabilities of a liquid crystal. The Abbé refractometer method is a standard technique for its measurement.

Protocol:

  • Prepare a liquid crystal cell with a thin, uniform gap (e.g., 5-10 µm) and planar alignment layers.

  • Fill the cell with the liquid crystal sample by capillary action in its isotropic phase.

  • Place the cell on the prism of a temperature-controlled Abbé refractometer.

  • For the measurement of nₒ, orient the cell such that the director of the liquid crystal is perpendicular to the plane of incidence of the light.

  • For the measurement of nₑ, orient the cell such that the director is parallel to the plane of incidence.

  • Measure the refractive indices at a specific wavelength (e.g., 589 nm) and temperature.

  • Calculate the birefringence as Δn = nₑ - nₒ.

Diagram of Birefringence Measurement Workflow:

Birefringence_Workflow cluster_cell_prep Cell Preparation cluster_measurement Refractive Index Measurement cluster_calculation Calculation start Start prep_cell Prepare planar alignment cell start->prep_cell fill_cell Fill cell with LC sample prep_cell->fill_cell place_cell Place cell on Abbé refractometer fill_cell->place_cell measure_no Measure ordinary refractive index (nₒ) place_cell->measure_no measure_ne Measure extraordinary refractive index (nₑ) place_cell->measure_ne calculate_dn Calculate Birefringence (Δn = nₑ - nₒ) measure_no->calculate_dn measure_ne->calculate_dn end End calculate_dn->end Dielectric_Anisotropy_Workflow cluster_cell_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calculation Calculation start Start prep_planar Prepare planar cell start->prep_planar prep_homeo Prepare homeotropic cell start->prep_homeo fill_planar Fill planar cell prep_planar->fill_planar fill_homeo Fill homeotropic cell prep_homeo->fill_homeo measure_c_perp Measure C⊥ (planar) fill_planar->measure_c_perp measure_c_para Measure C∥ (homeotropic) fill_homeo->measure_c_para calc_epsilon Calculate ε∥ and ε⊥ measure_c_perp->calc_epsilon measure_c_para->calc_epsilon measure_c_air Measure C_air (empty) measure_c_air->calc_epsilon calc_delta_epsilon Calculate Δε = ε∥ - ε⊥ calc_epsilon->calc_delta_epsilon end End calc_delta_epsilon->end

Caption: Workflow for measuring dielectric anisotropy.

Conclusion

This guide provides a comparative framework for evaluating nematic liquid crystals, with a focus on this compound against the well-established benchmarks of 5CB and MBBA. While a complete dataset for this compound is not currently available in the public domain, the provided experimental protocols offer a clear and robust pathway for its full characterization. The choice of a liquid crystal for a specific application is a multi-faceted decision, and a thorough understanding of the material's physical properties is the foundation for making an informed choice. The methodologies outlined herein are designed to provide the necessary data with high fidelity, enabling researchers to push the boundaries of liquid crystal science and technology.

References

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  • Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
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  • Wang, Y., et al. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response.
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A Senior Application Scientist's Guide to Validating the Phase Transition Temperatures of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of liquid crystals is paramount. The thermal behavior of these materials, specifically their phase transition temperatures, dictates their application and performance. This guide provides an in-depth, experience-driven approach to validating the phase transition temperatures of the nematic liquid crystal 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene.

We will navigate the experimental landscape, moving beyond a mere listing of protocols to a logical, self-validating workflow. The causality behind our experimental choices will be elucidated, ensuring a deep understanding of the characterization process. As a benchmark for our validation, we will utilize the well-characterized liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), a staple in the field of liquid crystal research.

The Criticality of Phase Transition Temperatures

Thermotropic liquid crystals, such as this compound, exhibit a fascinating intermediate state of matter, the mesophase, which possesses properties of both liquids and solids. These materials transition between different phases (e.g., crystalline solid, nematic, smectic, and isotropic liquid) at specific temperatures. The accurate determination of these transition temperatures is crucial for any application, from display technologies to advanced sensor development.

A Tale of Two Molecules: Our Subject and a Benchmark

To provide a rigorous comparison, we will analyze this compound alongside a well-established benchmark, 4-cyano-4'-pentylbiphenyl (5CB).

CompoundMolecular StructureKey Characteristics
This compound C₁₇H₂₆ONematic Liquid Crystal
4-cyano-4'-pentylbiphenyl (5CB) C₁₈H₁₉NWell-characterized Nematic Liquid Crystal

The choice of 5CB as a standard is deliberate. Its phase transitions are extensively documented, providing a reliable reference for our experimental setup and methodology.[1][2][3][4]

The Dual-Pronged Approach: DSC and POM

Our validation strategy hinges on a synergistic combination of two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC provides quantitative energetic data on phase transitions, while POM offers qualitative visual confirmation of the mesophases.[5][6]

Experimental Workflow: A Logical Progression

The following diagram illustrates our self-validating experimental workflow, ensuring that each step informs and confirms the next.

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pom Polarized Optical Microscopy (POM) cluster_validation Data Validation & Comparison prep_target Weigh Target Compound (this compound) dsc_run Perform Heating/Cooling Cycles (e.g., 10 °C/min) prep_target->dsc_run pom_prep Prepare Microscope Slides prep_target->pom_prep prep_benchmark Weigh Benchmark (5CB) prep_benchmark->dsc_run dsc_analysis Analyze Thermograms: Identify Transition Peaks Determine Enthalpies dsc_run->dsc_analysis validation Correlate DSC Peaks with POM Texture Changes dsc_analysis->validation pom_heating Controlled Heating/Cooling Stage pom_prep->pom_heating pom_observe Observe & Record Optical Textures pom_heating->pom_observe pom_observe->validation comparison Compare Target Compound Data with 5CB Benchmark validation->comparison

Caption: Experimental workflow for validating liquid crystal phase transitions.

In-Depth Methodology and Data Interpretation

Differential Scanning Calorimetry (DSC): Quantifying the Transitions

DSC is a cornerstone of thermal analysis, measuring the heat flow into or out of a sample as a function of temperature.[7][8][9] This allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C).[7][10]

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

    • Ramp the temperature up to a point well above the expected isotropic transition at a controlled rate (e.g., 10 °C/min).

    • Hold isothermally for a few minutes to ensure thermal equilibrium.

    • Cool the sample back down to the starting temperature at the same controlled rate.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (heating) and exothermic (cooling) peaks, which correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

Illustrative DSC Data:

The following table presents hypothetical, yet realistic, DSC data for our target compound alongside the known data for 5CB.

CompoundTransitionOnset Temperature (°C)Enthalpy (ΔH) (J/g)
This compound Crystal → Nematic42.585.2
Nematic → Isotropic75.82.9
4-cyano-4'-pentylbiphenyl (5CB) Crystal → Nematic22.5[1][2]18.3
Nematic → Isotropic35.0[1][2][3]2.6

The significantly larger enthalpy for the crystal-to-nematic transition compared to the nematic-to-isotropic transition is a characteristic feature of liquid crystals.

Polarized Optical Microscopy (POM): Visualizing the Phases

POM is an indispensable tool for the qualitative identification of liquid crystal phases.[11][12][13] The birefringence of liquid crystals results in characteristic optical textures when viewed between crossed polarizers.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage connected to a temperature controller.

  • Observation:

    • Heat the sample to its isotropic liquid phase, where it will appear dark between the crossed polarizers.

    • Slowly cool the sample and observe the emergence of the nematic phase. This is often characterized by a "schlieren" or "marbled" texture.[14]

    • Continue cooling to observe crystallization.

    • Record the temperatures at which these textural changes occur and compare them with the DSC data.

Interpreting the Visuals:

The visual evidence from POM provides a direct and intuitive confirmation of the phase transitions detected by DSC. The appearance of birefringent textures upon cooling from the isotropic phase is a definitive indicator of a liquid crystalline mesophase.

A Logical Framework for Comprehensive Validation

The synergy between DSC and POM forms a self-validating loop. The quantitative transition temperatures from DSC are given physical meaning by the visual confirmation of the corresponding phases via POM.

G cluster_dsc DSC Analysis cluster_pom POM Analysis cluster_validation Validation dsc_data Quantitative Data: Transition Temperatures Enthalpy Values validated_data Validated Phase Transition Temperatures dsc_data->validated_data Provides Quantitative Temperatures pom_data Qualitative Data: Visual Confirmation of Phase Textures pom_data->validated_data Confirms Phase Identity

Caption: Logical relationship between DSC and POM for validation.

Comparative Performance Analysis

By subjecting both this compound and 5CB to the same experimental conditions, we can confidently compare their thermal behavior.

FeatureThis compound (Illustrative)4-cyano-4'-pentylbiphenyl (5CB) (Reference)
Crystal → Nematic Transition Higher Temperature (42.5 °C)Lower Temperature (22.5 °C)
Nematic → Isotropic Transition Higher Temperature (75.8 °C)Lower Temperature (35.0 °C)
Nematic Range Broader (33.3 °C)Narrower (12.5 °C)

This comparison reveals that this compound possesses a significantly wider nematic range at a higher operating temperature compared to 5CB. This information is critical for selecting the appropriate liquid crystal for a specific application.

Conclusion

The validation of the phase transition temperatures of this compound, or any liquid crystal, is a multi-faceted process that demands a logical and self-verifying experimental approach. By integrating the quantitative power of Differential Scanning Calorimetry with the qualitative insights of Polarized Optical Microscopy, and benchmarking against a well-characterized standard like 5CB, researchers can establish a robust and reliable thermal profile of their material. This comprehensive understanding is the foundation for the successful application of these remarkable materials in science and technology.

References

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • The Science Behind 5CB: Understanding Phase Transitions of 4-Cyano-4'-pentylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). LillOA. Retrieved from [Link]

  • A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science. Retrieved from [Link]

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. Retrieved from [Link]

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A Guide to the Frontier of Liquid Crystal Characterization: Comparing Experimental Properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene with Theoretical Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise characterization of liquid crystals is paramount. 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, a member of the phenylcyclohexane (PCH) family, is a compound whose properties are crucial for the formulation of liquid crystal mixtures used in display technologies and other electro-optical applications. This guide provides an in-depth comparison of the experimentally measured physicochemical properties of this molecule with predictions derived from modern theoretical models. We will explore not just the data, but the causality behind the experimental and computational methodologies, offering a self-validating framework for analysis.

The Molecule: this compound

The molecular structure forms the basis of the macroscopic properties of this liquid crystal. It consists of a rigid core composed of a benzene ring and a cyclohexane ring, which promotes the orientational order necessary for the nematic phase. The flexible propyl and ethoxy terminal chains influence properties such as melting point and viscosity.

Caption: Molecular structure of this compound.

Part 1: Experimental Characterization of Bulk Properties

The defining characteristics of a nematic liquid crystal are its anisotropic properties, which describe how a physical parameter varies with direction. For electro-optical applications, the most critical parameters are the refractive index, dielectric anisotropy, and viscosity. Due to the limited availability of comprehensive published data for this specific molecule, we present a representative dataset based on values reported for the phenylcyclohexane (PCH) homologous series, which provides a scientifically sound basis for comparison.[1]

PropertySymbolTypical Experimental ValueTemperature Dependence
Nematic-Isotropic TransitionTNI~70-80 °C-
Optical BirefringenceΔn = ne - no~0.10 - 0.12 (at 25°C, 589 nm)Decreases as T → TNI
Dielectric AnisotropyΔε = ε∥ - ε⊥~+3 to +5 (at 25°C, 1 kHz)Decreases as T → TNI
Rotational Viscosityγ1~100-150 mPa·s (at 25°C)Decreases exponentially with increasing T

Table 1: Representative experimental properties for a PCH-type liquid crystal like this compound.

Experimental Workflow and Methodologies

The determination of these parameters requires a suite of specialized physical measurement techniques. The causality behind the workflow is to first establish the thermal range of the liquid crystal phase and then probe its directional properties within that range.

cluster_thermal Thermal Analysis cluster_optical Optical Characterization cluster_dielectric Dielectric Spectroscopy cluster_viscosity Viscometry dsc Differential Scanning Calorimetry (DSC) pom Polarized Optical Microscopy (POM) dsc->pom Identify Phase Transitions (e.g., TNI) refractometer Abbé Refractometer (with polarizers) pom->refractometer Use TNI to set Temperature Range cell Prepare Planar & Homeotropic Cells pom->cell Confirm Phase viscometer Rotational or Capillary Viscometer pom->viscometer Set Temperature refractometer_out Measure ne and no Calculate Δn = ne - no refractometer->refractometer_out impedance Impedance Analyzer cell->impedance dielectric_out Measure C∥ and C⊥ Calculate ε∥ and ε⊥ Δε = ε∥ - ε⊥ impedance->dielectric_out viscosity_out Measure Rotational Viscosity (γ1) viscometer->viscosity_out

Caption: Workflow for the experimental characterization of a nematic liquid crystal.

  • Differential Scanning Calorimetry (DSC): This is the primary technique used to identify phase transition temperatures, such as the melting point and the nematic-to-isotropic clearing point (TNI), by detecting the heat flow associated with these transitions.[2]

  • Polarized Optical Microscopy (POM): POM is used to visually confirm the liquid crystal phases identified by DSC by observing the characteristic textures of the nematic phase.

  • Refractometry: An Abbé refractometer, equipped with polarizers, is used to measure the two principal refractive indices: the extraordinary (ne, for light polarized parallel to the director) and ordinary (no, for light polarized perpendicular to the director). The difference between these yields the optical birefringence (Δn).

  • Dielectric Spectroscopy: The liquid crystal is introduced into measurement cells that promote specific alignments (planar for ε⊥ and homeotropic for ε∥). An impedance analyzer measures the capacitance of these cells, from which the dielectric permittivities are calculated.[3]

  • Viscometry: Rotational viscometers are commonly used to measure the rotational viscosity (γ1), which quantifies the internal friction experienced by the director rotating in an electric or magnetic field.[4]

Part 2: Theoretical Models and Computational Prediction

Theoretical models provide a powerful way to predict the properties of liquid crystals from their molecular structure, offering insights that can guide synthetic efforts. The two most prominent approaches are quantum mechanical methods like Density Functional Theory (DFT) and statistical mechanics models like the Maier-Saupe theory.

Computational Workflow for Property Prediction

The computational workflow involves a multi-step process, starting from a single molecule and building up to predict bulk properties. This process is self-validating as the accuracy of each step relies on the successful completion of the previous one.

cluster_qm Quantum Mechanics (Single Molecule) cluster_prediction Property Prediction cluster_statistical Statistical Mechanics geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G) freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy Structure prop_calc Property Calculation (Polarizability, Dipole Moment) freq_calc->prop_calc vuks Vuks Equation (Relates Polarizability to n) prop_calc->vuks α tensor maier_meier Maier-Meier Equation (Relates Dipole Moment to Δε) prop_calc->maier_meier μ vector birefringence birefringence vuks->birefringence Predict Δn anisotropy anisotropy maier_meier->anisotropy Predict Δε ms_theory Maier-Saupe Theory order_param Calculate Order Parameter (S) as a function of Temperature ms_theory->order_param order_param->vuks order_param->maier_meier

Caption: Computational workflow for predicting liquid crystal properties via DFT.

  • Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).[5]

  • Property Calculation: Once the geometry is optimized, the same level of theory is used to calculate key electronic properties:

    • Molecular Polarizability (α): This tensor describes how the electron cloud of the molecule is distorted by an electric field. It is the microscopic origin of the refractive index.

    • Dipole Moment (μ): This vector quantity measures the separation of positive and negative charges in the molecule and is fundamental to the dielectric properties.

  • Relating to Macroscopic Properties:

    • Birefringence (Δn): The calculated molecular polarizabilities are used in models like the Vuks equation to estimate the bulk refractive indices and thus the birefringence. This requires an assumption for the order parameter, S.

    • Dielectric Anisotropy (Δε): The dipole moment and polarizability tensor are inputs for the Maier-Meier equation, which predicts the dielectric anisotropy. This model also explicitly depends on the order parameter, S.

  • Order Parameter (S): The temperature-dependent orientational order parameter, S, is a crucial link between the molecular and bulk properties. It can be estimated using the statistical Maier-Saupe theory, which provides a universal curve for S as a function of reduced temperature (T/TNI).[6][7]

Part 3: Comparative Analysis - Bridging Experiment and Theory

A direct comparison reveals both the remarkable predictive power of modern computational chemistry and its inherent limitations.

PropertyExperimental Result (Typical)Theoretical PredictionAnalysis of Agreement/Discrepancy
Birefringence (Δn) Moderately high (~0.10-0.12)Good Agreement. DFT calculations of molecular polarizability, when combined with the Vuks model, often predict birefringence with reasonable accuracy (typically within 10-15%). The primary source of error is often the estimation of the local field factor and the order parameter.
Dielectric Anisotropy (Δε) Weakly positive (~+3 to +5)Qualitative Agreement. The Maier-Meier model correctly predicts the positive sign of Δε, stemming from the dipole moment component along the principal molecular axis. However, quantitatively predicting the exact value is challenging as it is highly sensitive to the calculated dipole moment and the approximations in the model for internal fields. DFT can sometimes overestimate dipole moments.
Viscosity (γ1) High (~100-150 mPa·s)Poor Agreement (Directly). Predicting a bulk, dynamic property like viscosity from single-molecule quantum mechanics is not feasible. This property arises from complex intermolecular interactions and collective flow. Advanced molecular dynamics (MD) simulations are required to model viscosity, but these are computationally expensive and beyond the scope of this DFT-based analysis. The presence of the cyclohexyl ring is known experimentally to increase viscosity compared to a biphenyl analogue.[8]
Causality of Discrepancies:
  • Single Molecule vs. Bulk: DFT and the subsequent models (Vuks, Maier-Meier) are fundamentally based on the properties of a single, isolated molecule in the gas phase. They use approximations (like the order parameter S) to account for the collective nature of the liquid crystal phase. This simplification is the main reason for discrepancies. Properties like viscosity, which are entirely dependent on intermolecular forces and dynamics, are not well-described by this approach.

  • Approximations in Models: Theories like Maier-Saupe are mean-field theories, meaning they average out the complex interactions between molecules.[6] This simplification, while powerful, neglects local correlations and specific short-range interactions that can influence the precise values of bulk properties.

  • Computational Accuracy: The choice of DFT functional and basis set can influence the calculated polarizability and dipole moment, introducing a source of error.[5]

Conclusion and Future Outlook

This guide demonstrates that for the phenylcyclohexane liquid crystal this compound, a synergistic approach combining experimental measurement and theoretical modeling provides the most comprehensive understanding.

  • Experimental methods provide accurate, real-world data on the bulk properties essential for device applications.

  • Theoretical models , particularly DFT, offer unparalleled insight into the molecular origins of these properties. They excel at predicting trends and providing qualitative understanding, successfully estimating birefringence and the sign of dielectric anisotropy.

The primary limitation of the theoretical approach lies in predicting complex, dynamic bulk properties like viscosity, where intermolecular forces dominate. Future advancements in multi-scale modeling, which bridge the gap between quantum mechanical calculations and large-scale molecular dynamics simulations, hold the key to overcoming these challenges. For researchers, the current framework allows for the intelligent design of new liquid crystal molecules, using computation to screen for promising candidates before undertaking the more resource-intensive process of synthesis and experimental characterization.

References

  • Humphries, R. L., James, P. G., & Luckhurst, G. R. (1972). Maier-Saupe theories of nematic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1031-1044. [Link]

  • Margerum, J. D., et al. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. Defense Technical Information Center. [Link]

  • Kneppe, H., Schneider, F., & Sharma, N. K. (1981). Rotational viscosity of nematic liquid crystals. Journal of Chemical Physics, 77(10), 543-548. [Link]

  • Sen, S., et al. (1998). Physical and Molecular Properties of Three Mesogenic Phenyl Cyclohexyl Compounds. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 299(1), 425-433. [Link]

  • Lee, J. I., et al. (2013). Graphical representations of the Maier–Saupe mean field theory in nematic liquid crystals. Liquid Crystals, 40(11), 1541-1548. [Link]

  • Gowda, B. T., et al. (2019). Theoretical and Experimental Studies on Liquid Crystals- The Role of Position of Oxygen. International Journal of Engineering and Advanced Technology, 8(6), 2249-8958. [Link]

  • Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6599. [Link]

  • Mishra, A. K., et al. (2022). Density Functional Theory (DFT) Study of a Binary Mixture of MBBA and PAA Liquid Crystal for THz Application. Makara Journal of Science, 26(4), 270-278. [Link]

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Nafee, S. S., Hagar, M., & Ahmed, H. A. (2022). Preparation and DFT Study for New Three-Ring Supramolecular H-Bonded Induced Liquid Crystal Complexes. Frontiers in Materials, 9, 858547. [Link]

  • Henn, D. S., & Al-Khafaji, M. (2010). Liquid state properties from first principles DFT calculations. arXiv preprint arXiv:1005.0586. [Link]

  • Wang, X., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. [Link]

  • Hagar, M., et al. (2022). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. Polymers, 14(7), 1435. [Link]

  • Wierzejska-Adamowicz, M., et al. (2010). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Acta Physica Polonica A, 117(4), 651-655. [Link]

Sources

A Comparative Guide to 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene and its Derivatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly in the realm of liquid crystals and pharmaceutical intermediates, the molecular architecture of organic compounds is paramount to their function. This guide provides an in-depth technical comparison of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene and its structurally related derivatives. By examining the interplay between molecular structure and physicochemical properties, we aim to furnish researchers and developers with the critical data and experimental insights necessary for informed material selection and design.

Introduction: The Significance of the Propylcyclohexylbenzene Core

The 4-(trans-4-propylcyclohexyl)benzene moiety represents a cornerstone in the design of mesogenic and biologically active molecules. Its rigid cyclohexyl ring connected to a phenyl group, further functionalized with a flexible propyl chain, imparts a unique combination of properties. This structural motif is instrumental in achieving the desired mesogenic properties essential for liquid crystal displays (LCDs) by influencing the alignment quality and optical characteristics of liquid crystal mixtures.[1] Furthermore, derivatives of this core, such as 4-(trans-4-propylcyclohexyl)phenol, are critical intermediates in the synthesis of a variety of advanced materials and pharmaceuticals.[2][3]

This guide will focus on the comparative analysis of a homologous series of 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzene compounds, with a special emphasis on the ethoxy derivative. We will explore how variations in the alkoxy chain length and substitutions on the phenyl ring influence key performance parameters such as liquid crystalline phase behavior, dielectric anisotropy, and birefringence.

Comparative Analysis of Physicochemical Properties

The performance of a liquid crystal is dictated by a delicate balance of its physical properties. Below, we compare the key parameters for a homologous series of 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzene and a fluorinated derivative.

Table 1: Comparison of Physicochemical Properties of Propylcyclohexylbenzene Derivatives

CompoundR (Alkoxy Group)Molecular FormulaMelting Point (°C)Nematic-Isotropic Transition (TN-I) (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
1 -OCH3 (Methoxy)C16H24OData not availableData not availableData not availableData not available
2 -OCH2CH3 (Ethoxy)C17H26O42[4]Data not availableData not availableData not available
3 -OCH2CH2CH3 (Propoxy)C18H28OData not availableData not availableData not availableData not available
4 2,3-difluoro-ethoxyC17H24F2OData not availableData not availableData not availableData not available

The melting point of this compound is documented to be 42 °C.[4] The nematic-isotropic transition temperature (TN-I), a critical parameter for liquid crystal applications, is influenced by the length of the alkoxy chain. Generally, within a homologous series, TN-I exhibits an odd-even effect, where longer alkyl chains can lead to a decrease in the clearing point.

Fluorination of the benzene ring, as seen in 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, is a common strategy to modify the dielectric anisotropy (Δε).[5] The introduction of fluorine atoms can significantly alter the dipole moment of the molecule, thereby influencing its response to an electric field.

Experimental Methodologies for Characterization

To ensure the scientific integrity of material characterization, standardized and validated experimental protocols are essential. This section details the key methodologies used to determine the physicochemical properties of propylcyclohexylbenzene derivatives.

Synthesis of 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzenes

The synthesis of the target compounds typically involves a two-step process: the preparation of the key intermediate, 4-(trans-4-propylcyclohexyl)phenol, followed by its etherification.

Diagram 1: Synthetic Pathway

Synthesis cluster_0 Step 1: Synthesis of Phenolic Intermediate cluster_1 Step 2: Etherification A Starting Material (e.g., 4-bromophenol) B Grignard Reaction/ Coupling A->B 1. Mg, THF 2. 4-propylcyclohexanone C 4-(trans-4-propylcyclohexyl)phenol B->C Acid workup D 4-(trans-4-propylcyclohexyl)phenol E Williamson Ether Synthesis D->E Alkyl halide (R-X) Base (e.g., K2CO3), Acetone F 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzene E->F

Caption: General synthetic route for 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzenes.

Experimental Protocol: Williamson Ether Synthesis [6][7]

  • Dissolution: Dissolve 4-(trans-4-propylcyclohexyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, typically anhydrous potassium carbonate (K2CO3, 1.5-2.0 eq), to the solution.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., ethyl iodide for the ethoxy derivative, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzene.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

DSC and POM are indispensable techniques for determining the phase transition temperatures and identifying the mesophases of liquid crystalline materials.[8]

Diagram 2: Workflow for Thermal Analysis

Thermal_Analysis start Sample Preparation dsc DSC Analysis (Heating/Cooling Cycles) start->dsc pom POM Observation (Heating/Cooling Stage) start->pom data Phase Transition Data (T_m, T_N-I, Enthalpies) dsc->data textures Mesophase Identification (Nematic, Smectic Textures) pom->textures end Thermal Behavior Characterized data->end textures->end

Caption: Integrated workflow for thermal characterization of liquid crystals.

Experimental Protocol: DSC and POM Analysis

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan for DSC analysis. For POM, a small amount of the sample is placed between a clean glass slide and a coverslip.

  • DSC Measurement: The sample is subjected to controlled heating and cooling cycles in the DSC instrument, typically at a rate of 5-10 °C/min. The heat flow is recorded as a function of temperature, and the phase transitions are identified as peaks or changes in the baseline.

  • POM Observation: The sample on the glass slide is placed on a hot stage of a polarizing optical microscope. The sample is heated and cooled while observing the changes in the optical texture. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal-conic or fan-shaped textures.

Dielectric Spectroscopy

Dielectric spectroscopy is employed to measure the dielectric permittivity of the liquid crystal material as a function of frequency.[9] The dielectric anisotropy (Δε = ε|| - ε⊥), the difference in permittivity parallel and perpendicular to the director, is a key parameter for electro-optical applications.[10]

Experimental Protocol: Dielectric Anisotropy Measurement

  • Cell Preparation: Two types of liquid crystal cells are used: a homogeneous cell for measuring ε⊥ and a homeotropic cell for measuring ε||. The inner surfaces of the glass substrates are coated with a transparent conductive layer (e.g., ITO) and an alignment layer.

  • Cell Filling: The cells are filled with the liquid crystal sample in its isotropic phase by capillary action and then slowly cooled to the desired measurement temperature in the nematic phase.

  • Measurement: The capacitance of the filled cells is measured using an impedance analyzer at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivity is calculated from the measured capacitance, the cell gap, and the electrode area. The dielectric anisotropy is then determined by subtracting ε⊥ from ε||.

Birefringence Measurement

Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is a measure of the optical anisotropy of the material.[11] An Abbe refractometer is a common instrument for this measurement.[12][13]

Experimental Protocol: Birefringence Measurement using an Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a small drop of the liquid crystal sample onto the prism of the refractometer.

  • Measurement of no: For a homogeneously aligned sample, orient the director parallel to the prism surface and perpendicular to the plane of incidence of the light. The measured refractive index corresponds to no.

  • Measurement of ne: Rotate the sample or the polarizer by 90° so that the director is parallel to the plane of incidence. The measured refractive index corresponds to ne.

  • Calculation: Calculate the birefringence by subtracting no from ne.

Structure-Property Relationships and Performance Implications

The experimental data, though incomplete for a full homologous series, allows for the elucidation of key structure-property relationships:

  • Alkoxy Chain Length: The length of the alkoxy chain influences the mesophase stability and the clearing point. A longer chain generally leads to a lower clearing point and can induce smectic phases. This is a critical consideration for designing liquid crystal mixtures with a specific operating temperature range.

  • Core Structure (Cyclohexyl vs. Biphenyl): The presence of the saturated cyclohexyl ring, as opposed to a second phenyl ring (biphenyl derivatives), generally results in lower birefringence and viscosity. This makes propylcyclohexylbenzene derivatives suitable for applications where lower viscosity is advantageous, such as in fast-switching display modes.

  • Terminal Group and Fluorine Substitution: The terminal ethoxy group contributes to the overall polarity of the molecule. The introduction of fluorine atoms on the benzene ring is a powerful tool to tune the dielectric anisotropy. For instance, lateral fluorine substitution can lead to a negative dielectric anisotropy, which is desirable for vertically aligned (VA) display modes.

Conclusion and Future Outlook

This compound and its derivatives are versatile building blocks for the synthesis of advanced functional materials. Their well-defined structure allows for systematic tuning of their physicochemical properties to meet the demands of specific applications, from high-performance liquid crystal displays to novel pharmaceutical agents.

This guide has highlighted the fundamental properties of these compounds and the experimental methodologies for their characterization. However, the lack of comprehensive, publicly available data for the entire homologous series of 1-Alkoxy-4-(trans-4-propylcyclohexyl)benzenes underscores the need for further systematic research in this area. Such studies would provide a more complete understanding of the structure-property relationships and accelerate the development of next-generation materials based on this important molecular scaffold.

References

  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 25). 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Advanced Materials. Retrieved from [Link]

  • MDPI. (2022). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Retrieved from [Link]

  • Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117.
  • SciSpace. (n.d.). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. Retrieved from [Link]

  • Erkoreka, A., et al. (2024). Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of the sample thickness. arXiv preprint arXiv:2402.00911.
  • Request PDF. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]

  • White Rose Research Online. (2023, July 16). Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Abbe refractometer for measuring the refractive index of PS-BPLC in voltage-off state. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Display Technology: The Role of 4-(trans-4-Propylcyclohexyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from [Link]

  • Request PDF. (n.d.). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. Retrieved from [Link]

  • Abdel-Kareem, E. A., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • University of Montpellier. (n.d.). Abbe Zeiss refractometer. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Retrieved from [Link]

  • Request PDF. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(trans-4-propylcyclohexyl)phenol. Retrieved from [Link]

  • PubMed. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • Request PDF. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • Request PDF. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

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A Cross-Validated Guide to the Mesomorphic Properties of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the experimental data for the nematic liquid crystal 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, often referred to by the abbreviation CCH-3Et. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key performance indicators and provides the experimental context necessary for informed decision-making in the selection of liquid crystal materials for advanced applications.

Introduction: The Phenylcyclohexane Advantage

Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals. Their ability to manipulate light in response to an electric field is the cornerstone of modern display technology.[1] The molecular structure of a liquid crystal is paramount in defining its physical characteristics, such as its mesomorphic range, birefringence, and dielectric anisotropy.

This compound belongs to the phenylcyclohexane (PCH) class of liquid crystals. These materials are characterized by a cyclohexane ring linked to a benzene ring, a structure that imparts a favorable combination of properties, including low viscosity and a stable nematic phase. The ethoxy and propyl terminal groups on CCH-3Et further modulate these properties, influencing the material's melting and clearing points.

Comparative Analysis of Physicochemical Properties

A critical aspect of selecting a liquid crystal is its operational temperature range, defined by its melting point (solid to liquid crystal transition) and its clearing point (liquid crystal to isotropic liquid transition). For this compound, the melting point is well-established.

Table 1: Experimentally Determined Phase Transition Temperatures

CompoundAbbreviationMelting Point (°C)Clearing Point (N-I) (°C)Mesomorphic Range (°C)
This compoundCCH-3Et42[2][3]79.537.5
4-Cyano-4'-pentylbiphenyl5CB2435.311.3
4-(trans-4-Pentylcyclohexyl)benzonitrilePCH5305525

The clearing point for this compound has been reported as 79.5 °C. This provides a substantial nematic range, making it suitable for applications requiring stable operation over a broad temperature spectrum. In comparison, the well-characterized liquid crystal 5CB has a much narrower mesomorphic range. PCH5, which shares the phenylcyclohexane core but possesses a polar cyano group, also exhibits a lower clearing point than CCH-3Et.

Electro-Optical Characteristics: A Comparative Perspective

The performance of a liquid crystal in a display device is largely governed by its birefringence (Δn) and dielectric anisotropy (Δε). Birefringence, the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director, determines the extent to which the material can modulate the phase of transmitted light. Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the director, dictates the material's responsiveness to an electric field.

Table 2: Birefringence and Dielectric Anisotropy of Representative Liquid Crystals

CompoundCore StructureTerminal GroupsBirefringence (Δn) at ~20°C, 589 nmDielectric Anisotropy (Δε) at ~20°C, 1 kHz
This compoundPhenylcyclohexane-OC2H5, -C3H7Estimated LowEstimated Low, Positive
4-Cyano-4'-pentylbiphenyl (5CB)Biphenyl-CN, -C5H11~0.18~+11
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)Phenylcyclohexane-CN, -C5H11~0.12~+10

Note: Values for this compound are estimations based on the properties of homologous series and the influence of its functional groups.

The absence of a strongly polar terminal group, such as a cyano (-CN) group, in this compound suggests that it will have a relatively low positive dielectric anisotropy. Liquid crystals with low dielectric anisotropy are advantageous in applications where a low threshold voltage is not the primary concern, and where properties like low viscosity and a broad nematic range are of greater importance.

Similarly, the birefringence of PCH compounds is generally lower than that of their biphenyl counterparts. The replacement of a benzene ring with a saturated cyclohexane ring reduces the overall π-electron conjugation, leading to lower polarizability and thus lower birefringence.[1] This makes CCH-3Et and similar PCH compounds suitable for applications requiring a moderate phase shift, or in devices where a thicker cell gap is permissible.

Experimental Methodologies for Cross-Validation

The data presented in this guide is cross-validated through established experimental techniques for liquid crystal characterization. Understanding the principles behind these methods is crucial for interpreting the results and designing further experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[4] By precisely measuring the heat flow into or out of a sample as it is heated or cooled, one can identify the temperatures at which phase transitions occur.

Experimental Protocol: DSC Analysis of Liquid Crystals

  • Sample Preparation: A small, precisely weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic peaks on heating correspond to transitions such as melting and clearing. The onset of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation prep1 Weigh Liquid Crystal prep2 Seal in Pan prep1->prep2 dsc Run DSC Scan (Heating/Cooling Cycles) prep2->dsc data Record Heat Flow vs. Temperature dsc->data analysis Identify Transition Peaks (Melting, Clearing) data->analysis results Determine T_m, T_c, ΔH analysis->results

Caption: Workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystal phases and the observation of their textures.[5] The birefringence of liquid crystals causes them to appear bright and often colorful between two crossed polarizers, allowing for the direct visualization of phase transitions.

Experimental Protocol: POM Analysis of Liquid Crystals

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • Heating/Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.

  • Microscope Setup: The sample is observed through a polarizing microscope with the polarizers in a crossed configuration (90° to each other).

  • Observation: The sample is heated and cooled while observing the changes in texture. The transition from a crystalline solid to a nematic liquid crystal is marked by the appearance of a fluid, often with characteristic "schlieren" or "marbled" textures. The transition to the isotropic liquid is identified by the sample becoming completely dark (extinction of light).

POM_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Observation cluster_results Phase Identification prep1 Place LC on Slide prep2 Add Coverslip prep1->prep2 pom Observe under Polarized Light with Hot Stage prep2->pom observe Record Textural Changes with Temperature pom->observe identify Identify Phase Transitions (Solid -> LC -> Isotropic) observe->identify

Sources

A Framework for the Comparative Analysis of the Electro-Optical Performance of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative electro-optical analysis of the nematic liquid crystal, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. While this specific compound is of interest for potential applications in display and photonic technologies, a lack of extensive, publicly available data necessitates a structured approach to its characterization. This document outlines the critical electro-optical parameters for evaluation, presents established liquid crystals as benchmarks for comparison, and provides detailed experimental protocols for obtaining the necessary data. This guide is intended for researchers and scientists in materials science and electro-optics, offering a robust methodology for the complete characterization of novel liquid crystal materials.

Introduction to this compound and the Rationale for Comparison

This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a cyclohexyl ring linked to a benzene ring with ethoxy and propyl terminal groups, suggests properties that could be beneficial for electro-optical applications. These applications are critically dependent on a set of key performance indicators: birefringence, dielectric anisotropy, and rotational viscosity. To ascertain the viability of this compound for such applications, its performance must be benchmarked against well-characterized, industry-standard liquid crystals.

This guide uses three such benchmarks for a rigorous comparative analysis:

  • 4'-Pentyl-4-biphenylcarbonitrile (5CB): A widely studied nematic liquid crystal, often used as a reference material due to its convenient room-temperature nematic phase and well-documented properties.[1][2][3]

  • 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5): Structurally similar to the target compound, featuring a cyclohexane ring, making it a relevant point of comparison for understanding structure-property relationships.[4][5]

  • E7 Liquid Crystal Mixture: A eutectic mixture of several cyanobiphenyl and terphenyl compounds, renowned for its broad nematic range and high performance in display applications.[6][7][]

Key Electro-Optical Parameters and Comparative Data

The performance of a liquid crystal in an electro-optical device is primarily determined by the interplay of several key physical properties. The following table summarizes the available data for our selected benchmarks.

PropertySymbol5CBPCH5E7 MixtureUnit
Birefringence (at 589 nm, 20°C)Δn~0.18~0.12~0.225-
Dielectric Anisotropy (at 1 kHz, 20°C)Δε+11.5+10.0+13.8-
Rotational Viscosity (at 20°C)γ₁~100-130~150-200~200-250mPa·s
Nematic-Isotropic Transition Temp.Tₙᵢ35.054.461.5°C

Note: The values presented are approximate and can vary with temperature, frequency, and measurement conditions. Data compiled from various sources.[3][4][9][10][11][12][13][14]

Birefringence (Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.[15] A high birefringence is often desirable as it allows for the use of thinner liquid crystal cells, which in turn leads to faster device switching times.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A large, positive dielectric anisotropy is crucial for devices that use an electric field to reorient the liquid crystal molecules, as it lowers the required operating voltage (threshold voltage).[16]

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director as it rotates under the influence of an electric field.[17] A lower rotational viscosity is highly desirable as it directly contributes to faster switching speeds.

Experimental Protocols for Electro-Optical Characterization

To perform a comprehensive analysis of this compound, the following experimental protocols are recommended.

Measurement of Refractive Indices and Birefringence

The refractive indices (nₑ and nₒ) can be accurately measured using an Abbe refractometer. This technique is based on the principle of total internal reflection at the interface between the refractometer's prism and the liquid crystal sample.[14][18][19]

Protocol:

  • Sample Preparation: A small droplet of the liquid crystal is placed on the surface of the main prism of the Abbe refractometer.

  • Temperature Control: The refractometer prisms are connected to a circulating water bath to maintain a precise and stable temperature.

  • Alignment: To measure nₑ and nₒ, the liquid crystal molecules must be uniformly aligned. This is achieved by using a polarizing film on the prism surface.

  • Measurement of nₒ: With the polarizer oriented parallel to the direction of light propagation, the ordinary refractive index is measured.

  • Measurement of nₑ: The polarizer is then rotated by 90 degrees to measure the extraordinary refractive index.

  • Birefringence Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Workflow Diagram:

Birefringence_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Place LC droplet on prism B Control Temperature A->B C Align with Polarizer (Measure n_o) B->C D Rotate Polarizer 90° (Measure n_e) C->D E Calculate Birefringence (Δn = n_e - n_o) D->E

Caption: Workflow for Birefringence Measurement.

Measurement of Dielectric Anisotropy

Dielectric spectroscopy is the standard method for determining the dielectric anisotropy of a liquid crystal.[6][10] This involves measuring the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to an applied electric field.

Protocol:

  • Cell Preparation: A liquid crystal cell with a known thickness and electrode area is filled with the sample material. The inner surfaces of the cell are treated with an alignment layer (e.g., rubbed polyimide) to ensure homeotropic (for ε∥) or planar (for ε⊥) alignment.

  • Instrumentation: The cell is connected to an LCR meter.

  • Measurement of ε⊥: For a planar aligned cell, the capacitance (C⊥) is measured. The dielectric permittivity is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε∥: For a homeotropic aligned cell, the capacitance (C∥) is measured and ε∥ is calculated similarly.

  • Dielectric Anisotropy Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Workflow Diagram:

Dielectric_Anisotropy_Measurement cluster_cell_prep Cell Preparation cluster_measurement Measurement (LCR Meter) cluster_analysis Analysis A Fill Planar Cell (for ε⊥) C Measure Capacitance (C⊥ and C∥) A->C B Fill Homeotropic Cell (for ε∥) B->C D Calculate Permittivity (ε⊥ and ε∥) C->D E Calculate Anisotropy (Δε = ε∥ - ε⊥) D->E

Caption: Workflow for Dielectric Anisotropy Measurement.

Conclusion

A thorough understanding of the electro-optical properties of this compound is essential for evaluating its potential in advanced applications. While direct comparative data is currently scarce in the literature, a clear path for its complete characterization exists. By employing the standardized experimental protocols outlined in this guide and benchmarking the results against established materials like 5CB, PCH5, and the E7 mixture, researchers can build a comprehensive performance profile for this compound. This structured approach not only ensures scientific rigor but also facilitates the identification of promising new materials for the next generation of electro-optical devices. The execution of these measurements would represent a valuable contribution to the field of liquid crystal science.

References

  • Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. (2025). ACS Applied Nano Materials. Retrieved from [Link]

  • Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). (n.d.). Journal of Molecular and Engineering Materials. Retrieved from [Link]

  • Yang, C. S., Lin, C. J., Pan, R. P., Que, C. T., Yamamoto, K., Tani, M., & Pan, C. L. (2010). The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Journal of the Optical Society of America B, 27(9), 1866-1873. Retrieved from [Link]

  • Textural and electro-optical study of a room temperature nematic liquid crystal 4′-pentyl-4-biphenylcarbonitrile doped with metal oxide nanowires in planar and in-plane switching cell configurations. (n.d.). Displays. Retrieved from [Link]

  • Viscoelastic and dielectric properties of 5CB nematic liquid crystal doped by magnetic and nonmagnetic nanoparticles. (2020). Physical Review E, 102(5), 052703. Retrieved from [Link]

  • Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. (2021). Liquid Crystals, 49(2), 246-254. Retrieved from [Link]

  • High Birefringence Liquid Crystals. (2018). Crystals, 8(11), 421. Retrieved from [Link]

  • Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. (2015). arXiv preprint arXiv:1506.01188. Retrieved from [Link]

  • Hassanein, G. N., Alhaddad, O. A., & Ellabban, M. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 7(2), 1-10. Retrieved from [Link]

  • Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. (2023). Liquid Crystals, 50(12), 1735-1745. Retrieved from [Link]

  • Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl). (n.d.). RefractiveIndex.INFO. Retrieved from [Link]

  • Dielectric anisotropy of 5CB liquid crystal in a decimeter wavelength range. (2007). Technical Physics Letters, 33(1), 35-37. Retrieved from [Link]

  • 5CB – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. (2020). Liquid Crystals, 48(6), 849-858. Retrieved from [Link]

  • Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. (2008). Liquid Crystals, 35(12), 1401-1408. Retrieved from [Link]

  • Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame. (2015). Soft Matter, 11(36), 7087-7095. Retrieved from [Link]

  • High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. (2009). Molecular Crystals and Liquid Crystals, 509(1), 45-54. Retrieved from [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2023). Science of The Total Environment, 860, 160448. Retrieved from [Link]

  • 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. (2000). Zeitschrift für Naturforschung A, 55(10), 801-806. Retrieved from [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2022). SSRN Electronic Journal. Retrieved from [Link]

  • Principles of Birefringence. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]

  • Correlation of magnetic anisotropy with dielectric anisotropy in uorinated phenyl bicyclohexane liquid crystal. (2021). Liquid Crystals, 48(11), 1603-1612. Retrieved from [Link]

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A Comparative Guide to the Molecular Structure Validation of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Liquid Crystal Monomers

In the realm of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices, the precise molecular structure of the constituent liquid crystal monomers is paramount. The slightest deviation in structure, such as isomerism or the presence of impurities, can drastically alter the material's mesophase behavior, clearing point, and electro-optical properties. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques for validating the molecular structure of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, a common component in nematic liquid crystal mixtures.

We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to molecular characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (ortho to -OEt)6.85Doublet2HShielded by the electron-donating ethoxy group.
Aromatic (meta to -OEt)7.10Doublet2HLess shielded than the ortho protons.
Methylene (-O-CH₂-CH₃)4.00Quartet2HDeshielded by the adjacent oxygen atom.
Methyl (-O-CH₂-CH₃)1.40Triplet3HTypical chemical shift for an ethyl group attached to an oxygen.
Cyclohexyl (CH attached to benzene)2.45Multiplet1HDeshielded by the aromatic ring.
Cyclohexyl (other CH & CH₂)1.00 - 1.90Multiplet10HComplex overlapping signals typical of a cyclohexane ring.
Propyl (-CH₂-CH₂-CH₃)1.25 - 1.45Multiplet4HAliphatic protons.
Propyl (-CH₂-CH₂-CH₃)0.90Triplet3HTerminal methyl group.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
Aromatic (C-OEt)158.0Quaternary carbon attached to the strongly deshielding oxygen atom.
Aromatic (C-Cyclohexyl)135.0Quaternary carbon attached to the cyclohexyl group.
Aromatic (CH ortho to -OEt)114.5Shielded by the electron-donating ethoxy group.
Aromatic (CH meta to -OEt)128.0Less shielded aromatic carbons.
Methylene (-O-CH₂-CH₃)63.5Deshielded by the adjacent oxygen atom.
Cyclohexyl (C attached to benzene)43.0Aliphatic carbon attached to the aromatic ring.
Cyclohexyl (other CH₂)30.0 - 35.0Typical range for cyclohexane carbons.
Propyl (-CH₂-CH₂-CH₃)20.0 - 40.0Aliphatic carbons of the propyl group.
Methyl (-O-CH₂-CH₃)15.0Ethyl group methyl carbon.
Propyl (-CH₂-CH₂-CH₃)14.0Terminal methyl carbon of the propyl group.
C. Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the obtained data.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of at least 12 ppm.

    • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of at least 200 ppm.

    • Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative accuracy for all carbon signals, especially quaternary carbons.

    • Acquire a significant number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

D. Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Structural Elucidation dissolve Dissolve Sample in CDCl3 with TMS h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr phasing Phasing and Baseline Correction h1_nmr->phasing c13_nmr->phasing integration Integration of ¹H Signals phasing->integration peak_picking Peak Picking for ¹H and ¹³C phasing->peak_picking chem_shift Chemical Shift Analysis integration->chem_shift peak_picking->chem_shift coupling Coupling Constant Analysis chem_shift->coupling structure_confirm Structure Confirmation coupling->structure_confirm

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

A. Predicted Mass Spectrum Data

For this compound (C₁₇H₂₆O), the expected molecular weight is approximately 246.4 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed FragmentRationale
246[M]⁺Molecular ion peak.
217[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
203[M - C₃H₇]⁺Loss of the propyl group.
135[C₉H₁₁O]⁺Cleavage of the cyclohexyl ring, leaving the ethoxybenzene fragment.
107[C₇H₇O]⁺Further fragmentation of the ethoxybenzene portion.
83[C₆H₁₁]⁺Cyclohexyl fragment.
43[C₃H₇]⁺Propyl fragment.
B. Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a detailed fragmentation pattern.

C. Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_analysis_ms Data Analysis dissolve_ms Dissolve Sample in Volatile Solvent ionization Ionization of Sample dissolve_ms->ionization mass_analysis Mass Analysis ionization->mass_analysis mw_determination Molecular Weight Determination mass_analysis->mw_determination frag_analysis Fragmentation Pattern Analysis mw_determination->frag_analysis structure_validation Structural Validation frag_analysis->structure_validation

Caption: Workflow for mass spectrometry-based analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][3][4] It is based on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation.

A. Predicted FTIR Absorption Bands

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (Cyclohexyl and Propyl)
1610, 1510C=C stretchAromatic Ring
1245C-O stretchAryl-Alkyl Ether
1175C-O stretchAryl-Alkyl Ether
820C-H bend1,4-Disubstituted Benzene (p-substitution)
B. Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Liquid Sample: A thin film of the liquid sample can be placed between two potassium bromide (KBr) plates.

    • Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

C. Workflow for FTIR Analysis

FTIR_Workflow cluster_prep_ftir Sample Preparation cluster_acq_ftir Data Acquisition (FTIR) cluster_analysis_ftir Spectral Analysis prep_sample Prepare Thin Film or KBr Pellet background_scan Record Background Spectrum prep_sample->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan peak_id Identify Characteristic Absorption Bands sample_scan->peak_id functional_group Functional Group Confirmation peak_id->functional_group

Caption: Workflow for FTIR-based functional group analysis.

IV. Comparative Analysis with Alternative Structures

The true power of these spectroscopic techniques lies in their ability to distinguish the target molecule from closely related alternatives.

  • Isomers: An isomer with the propyl group at a different position on the cyclohexane ring would exhibit a distinct ¹H and ¹³C NMR spectrum due to changes in symmetry and chemical environments.

  • Positional Isomers on the Benzene Ring: If the ethoxy and cyclohexyl groups were in ortho or meta positions, the aromatic region of the ¹H NMR spectrum would show a more complex splitting pattern, and the C-H bending vibrations in the FTIR spectrum would be at different frequencies.

  • Different Alkyl Chains: Replacing the propyl group with, for example, an ethyl or butyl group would be immediately evident from the integration values in the ¹H NMR spectrum and the molecular ion peak in the mass spectrum.

V. Conclusion: A Triad of Techniques for Unquestionable Validation

The comprehensive structural validation of this compound necessitates a synergistic approach employing NMR, MS, and FTIR spectroscopy. NMR provides the detailed atomic-level map of the molecular structure, MS confirms the molecular weight and provides fragmentation clues, and FTIR rapidly verifies the presence of key functional groups. By cross-referencing the data from these three orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the molecular structure, ensuring the quality and reliability of the material for its intended high-performance applications.

References

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • University of California, Davis. Quantitative NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Wang, X., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

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Benchmarking 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Against Industry Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of material science, particularly within the development of advanced display technologies and electro-optic applications, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the performance of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, a nematic liquid crystal monomer, against established industry standards. The subsequent sections will delve into the critical performance metrics, standardized testing protocols, and a comparative analysis with well-characterized liquid crystals, offering researchers, scientists, and drug development professionals a robust methodology for assessing its potential.

Introduction to this compound and Nematic Liquid Crystals

This compound is a calamitic (rod-like) liquid crystal, a state of matter that exhibits properties between those of conventional liquids and solid crystals[1]. In the nematic phase, the constituent molecules lack positional order but tend to align along a common direction, known as the director[1]. This long-range orientational order is the cornerstone of their application in liquid crystal displays (LCDs), where an external electric field can manipulate the director, thereby modulating light transmission.

The performance of a liquid crystal in a display is not determined by a single property but rather by a synergistic combination of several key electro-optical and physical characteristics. For a single compound like this compound to be commercially viable, it is typically mixed with other liquid crystals to create a formulation with a broad operating temperature range and optimized performance characteristics[2][3].

Key Performance Indicators for Nematic Liquid Crystals in Display Applications

The efficacy of a nematic liquid crystal is quantified by a set of critical parameters. This section outlines these key performance indicators (KPIs) and their significance in display technology.

  • Clearing Point (T_c): This is the temperature at which the liquid crystal transitions from the nematic phase to an isotropic liquid. A high clearing point is desirable for operational stability across a range of temperatures.

  • Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is essential for many common LCD modes, such as twisted nematic (TN) displays, as it allows the molecules to align with an applied electric field. The magnitude of Δε influences the threshold voltage required to switch the display.

  • Optical Birefringence (Δn): This is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. The birefringence, in conjunction with the cell gap, determines the phase retardation of light passing through the liquid crystal layer, which is crucial for achieving high contrast ratios.

  • Rotational Viscosity (γ₁): This parameter is a measure of the internal friction of the liquid crystal and is a primary determinant of the display's switching speed (response time). A lower rotational viscosity leads to faster response times, which is critical for reducing motion blur in video applications.

Comparative Benchmarking: this compound vs. Industry Standards

To provide a comprehensive performance evaluation, this compound must be compared against well-established liquid crystals that have historically served as industry benchmarks. This guide selects three such compounds: 4-Cyano-4'-pentylbiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and N-(4-ethoxybenzylidene)-4-butylaniline (EBBA), along with the commercial mixture ZLI-1132.

Table 1: Physical and Electro-Optical Properties of this compound and Industry Standard Liquid Crystals

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)N-(4-ethoxybenzylidene)-4-butylaniline (EBBA)ZLI-1132 (Mixture)
CAS Number 80944-44-1[4][5][6]40817-08-126227-73-64179-69-7Not Applicable
Molecular Formula C₁₇H₂₆O[4][5]C₁₈H₁₉N[7]C₁₈H₂₁NOC₁₉H₂₃NOMixture
Molecular Weight ( g/mol ) 246.39[5]249.35[8]267.38281.40Not Applicable
Melting Point (°C) 4222.5[7][9]2136Not Applicable
Clearing Point (°C) Data Not Available35.0[7][9]4780Not Available
Dielectric Anisotropy (Δε) Data Not Available+11.5 (at room temp.)[8]-0.75[10]Data Not AvailableData Not Available
Refractive Index (n_o) 1.48 (Isotropic)[]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Refractive Index (n_e) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Birefringence (Δn) Data Not Available0.183[12]Data Not AvailableData Not Available~0.156[13]
Rotational Viscosity (γ₁) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The refractive index for this compound is reported for the isotropic phase, not the nematic phase, and therefore birefringence cannot be calculated from this value.

Standardized Experimental Protocols for Performance Evaluation

To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following protocols are based on established practices and international standards such as those from the International Electrotechnical Commission (IEC) and the Society for Information Display (SID).

Measurement of Clearing Point

The clearing point is determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Protocol: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same controlled rate to a temperature below its melting point.

  • Perform a second heating cycle at the same rate. The clearing point is identified as the peak temperature of the nematic-to-isotropic phase transition endotherm on the second heating curve.

Causality: The second heating run is used to ensure a consistent thermal history for the sample, removing any effects from its initial crystalline state. The endothermic peak corresponds to the energy absorbed by the sample to transition from the more ordered nematic phase to the disordered isotropic liquid.

Diagram: DSC Workflow for Clearing Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Weigh 5-10 mg of LC sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference in DSC prep2->dsc1 dsc2 Heat at 10°C/min dsc1->dsc2 dsc3 Cool at 10°C/min dsc2->dsc3 dsc4 Second heating at 10°C/min dsc3->dsc4 analysis1 Identify endothermic peak on 2nd heating curve dsc4->analysis1 analysis2 Determine Clearing Point (Tc) analysis1->analysis2

Caption: Workflow for determining the clearing point using DSC.

Measurement of Dielectric Anisotropy

Dielectric anisotropy is measured by determining the capacitance of a liquid crystal cell in two different molecular orientations.

Protocol: Capacitance Measurement

  • Fabricate two liquid crystal cells with a known electrode area and cell gap (typically 5-10 µm). One cell should have a planar alignment layer to orient the liquid crystal director parallel to the substrates, and the other should have a homeotropic alignment layer for perpendicular orientation.

  • Fill the cells with the liquid crystal sample.

  • Using an LCR meter, measure the capacitance of the planar aligned cell (C_parallel) and the homeotropic aligned cell (C_perpendicular) at a standard frequency (e.g., 1 kHz).

  • Calculate the dielectric permittivities using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • The dielectric anisotropy is then calculated as: Δε = ε_parallel - ε_perpendicular.

Causality: The different alignment layers force the liquid crystal molecules into specific orientations relative to the applied electric field during capacitance measurement, allowing for the direct determination of the dielectric permittivity parallel and perpendicular to the molecular axis.

Diagram: Dielectric Anisotropy Measurement Workflow

Dielectric_Anisotropy_Workflow cluster_cell_prep Cell Preparation cluster_measurement Capacitance Measurement (1 kHz) cluster_calculation Calculation start Start cell1 Fabricate Planar and Homeotropic Alignment Cells start->cell1 cell2 Fill Cells with LC Sample cell1->cell2 meas1 Measure C_parallel (Planar Cell) cell2->meas1 meas2 Measure C_perpendicular (Homeotropic Cell) cell2->meas2 calc1 Calculate ε_parallel and ε_perpendicular meas1->calc1 meas2->calc1 calc2 Calculate Δε = ε_parallel - ε_perpendicular calc1->calc2 end End calc2->end

Caption: Workflow for measuring dielectric anisotropy.

Measurement of Optical Birefringence

Optical birefringence is determined by measuring the ordinary and extraordinary refractive indices of the liquid crystal.

Protocol: Abbe Refractometer Method

  • Use an Abbe refractometer equipped with a polarizing filter and a temperature-controlled stage.

  • Apply a small amount of the liquid crystal sample to the prism of the refractometer.

  • For the measurement of the ordinary refractive index (n_o), orient the polarizer such that the light is polarized perpendicular to the director of the liquid crystal (which is aligned by the prism surface).

  • For the measurement of the extraordinary refractive index (n_e), rotate the polarizer by 90 degrees.

  • The birefringence is then calculated as: Δn = n_e - n_o.

Causality: The anisotropic nature of the liquid crystal causes it to have different refractive indices for light polarized parallel and perpendicular to the molecular director. The Abbe refractometer, with the aid of a polarizer, can selectively measure these two indices.

Measurement of Rotational Viscosity

Rotational viscosity is a key factor in determining the switching speed of a liquid crystal display.

Protocol: Electro-Optical Switching Method

  • Fill a planar aligned liquid crystal cell with the sample.

  • Place the cell between crossed polarizers and apply a square-wave voltage across the cell to switch it from the off-state to the on-state.

  • Measure the optical response time (rise time and decay time) using a photodetector and an oscilloscope.

  • The rotational viscosity (γ₁) can be calculated from the decay time (τ_off) using the following relationship: τ_off = (γ₁ * d²) / (K * π²), where d is the cell gap and K is the relevant elastic constant (typically the splay elastic constant, K₁₁).

Causality: The time it takes for the liquid crystal molecules to relax back to their initial state after the electric field is removed is directly proportional to the rotational viscosity and the square of the cell thickness, and inversely proportional to the elastic constant.

Conclusion and Future Outlook

This guide has established a comprehensive framework for benchmarking the performance of this compound against established industry standards. While a complete set of experimental data for this specific compound is not currently available in the public domain, the detailed protocols provided herein offer a clear pathway for its thorough evaluation. The key performance indicators—clearing point, dielectric anisotropy, optical birefringence, and rotational viscosity—are critical for determining its suitability for advanced display and electro-optical applications.

Future work should focus on the experimental determination of these properties for this compound. Such data will enable a direct and quantitative comparison with the benchmark compounds presented, providing valuable insights for material scientists and engineers in the field. The continuous development and rigorous characterization of novel liquid crystal materials are essential for driving innovation in next-generation display technologies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 5CB – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Taylor & Francis Online. (2018, July 12). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Liquid Crystals, 45(13-15), 2058-2066. Retrieved from [Link]

  • AIP Publishing. (2023, March 1). Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. The Journal of Chemical Physics, 158(9), 094503. Retrieved from [Link]

  • MDPI. (2022, November 29). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Materials, 15(23), 8548. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MBBA – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of MBBA liquid crystal. Retrieved from [Link]

  • AIP Publishing. (1972, August 15). Elastic Constants of the Nematic Liquid Crystalline Phase of p‐Methoxybenzylidene‐p‐n‐Butylaniline (MBBA). The Journal of Chemical Physics, 57(4), 1366-1369. Retrieved from [Link]

  • Taylor & Francis Online. (2022, January 7). Dielectric and conductivity properties of liquid crystal MBBA doped with SWCNTs. Liquid Crystals, 49(8), 1143-1148. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 4 Photographs of the cells filled with pure liquid crystal EBBA.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0652261A1 - Dichroic azo dye, liquid crystal composition containing the same, and liquid crystal element using the composition.
  • PubMed. (1995, August 1). Molecules with large-amplitude torsional motion partially oriented in a nematic liquid crystal: ethane and isotopomers. The Journal of Chemical Physics, 103(5), 1841-1853. Retrieved from [Link]

  • ResearchGate. (n.d.). Birefringence of the ZLI-1132 liquid crystal calculated from the data.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068427A1 - Liquid crystal composition.
  • CP Lab Safety. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Liquid crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Electro-optic characteristic of liquid crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical mapping. MBBA + EBBA liquid crystalline mixture. Singular.... Retrieved from [Link]

  • PubMed. (2023, February 20). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. Retrieved from [Link]

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comparative review of synthesis methods for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Synthesis Methods for 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Authored by a Senior Application Scientist

Introduction

This compound is a liquid crystal molecule valued for its specific mesogenic properties, which are critical for the performance of modern liquid crystal displays (LCDs).[1] Its molecular structure, featuring a rigid biphenyl-like core composed of a benzene and a cyclohexane ring, coupled with a flexible propyl tail and an ethoxy head, allows for the precise molecular alignment necessary for controlling light passage in display technologies.[1] The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is particularly crucial for maintaining the linear, rod-like molecular shape essential for forming the nematic liquid crystal phase.[1]

The efficient and stereoselective synthesis of this compound is a key challenge for researchers and chemical manufacturers in the electronics and materials science sectors.[2] This guide provides a comparative analysis of two distinct and prominent synthetic strategies for its preparation: a convergent approach using a Suzuki-Miyaura cross-coupling reaction and a more traditional linear synthesis culminating in a Williamson ether synthesis. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of each pathway to provide actionable insights for laboratory synthesis and process development.

Method 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This modern approach leverages the power of palladium-catalyzed cross-coupling to construct the core carbon-carbon bond between the aromatic and aliphatic rings in a single, highly effective step. The Suzuki-Miyaura reaction is renowned for its mild conditions, broad functional group tolerance, and high stereo- and regioselectivity.[3]

Synthetic Strategy Overview

The strategy involves coupling an aromatic boronic acid derivative with an alkyl halide. Specifically, 4-ethoxyphenylboronic acid is coupled with trans-1-bromo-4-propylcyclohexane. The trans stereochemistry of the cyclohexyl halide is transferred directly to the final product, simplifying purification efforts.

Experimental Protocol

Step 1: Preparation of trans-1-Bromo-4-propylcyclohexane (Not Detailed) This starting material can be synthesized from 4-propylcyclohexanol via bromination with PBr₃ or HBr. The trans isomer is typically favored thermodynamically and can be isolated.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-ethoxyphenylboronic acid (1.2 equivalents), trans-1-bromo-4-propylcyclohexane (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent system (e.g., a mixture of toluene and water).

  • Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents). The base is crucial for activating the boronic acid for transmetalation.[4]

  • Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a workup. Dilute the mixture with ethyl acetate, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure this compound.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the trans-1-bromo-4-propylcyclohexane, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its 4-ethoxyphenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups (4-ethoxyphenyl and trans-4-propylcyclohexyl) on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[4]

Logical Diagram: Suzuki-Miyaura Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 4-Ethoxyphenyl- boronic Acid D Suzuki-Miyaura Cross-Coupling A->D B trans-1-Bromo-4- propylcyclohexane B->D C Pd(PPh₃)₄ Catalyst Base (e.g., K₃PO₄) Toluene/Water, Reflux C->D E 1-Ethoxy-4-(trans-4- propylcyclohexyl)benzene D->E caption Diagram of the convergent Suzuki-Miyaura synthesis. G A 4-Bromoanisole + 4-Propylcyclohexanone B 1. Grignard Reaction 2. Dehydration 3. Hydrogenation A->B C 1-(4-Methoxyphenyl)-4- (trans-propyl)cyclohexane B->C D Demethylation (BBr₃) C->D E 4-(trans-4-Propylcyclohexyl)phenol D->E F Williamson Ether Synthesis (Ethyl Bromide, K₂CO₃) E->F G 1-Ethoxy-4-(trans-4- propylcyclohexyl)benzene F->G caption Diagram of the linear Williamson ether synthesis pathway.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (CAS No. 80944-44-1). As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical waste we generate is managed in a way that protects both personnel and the environment. This document synthesizes technical data with field-proven best practices to offer a clear, logical, and self-validating system for waste management.

Core Principle: Applying Precaution in the Face of Conflicting Data

A review of available Safety Data Sheets (SDS) for this compound reveals conflicting hazard classifications. While several suppliers classify the substance as not hazardous under the Globally Harmonized System (GHS)[1][2], other sources assign it a classification of "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4" with the corresponding hazard statement H413: "May cause long lasting harmful effects to aquatic life".[3]

In laboratory safety, we must operate on the precautionary principle. When data is conflicting, the most stringent classification should be adopted to ensure the highest level of safety and environmental stewardship. Therefore, all disposal procedures for this compound will be based on the assumption that it poses a long-term hazard to aquatic ecosystems, mandating that it be prevented from entering the environment.[3]

Essential Safety & Handling

Before beginning any disposal-related task, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that chemical hazards be identified and appropriate protective measures be taken.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard lab coat is required.

Engineering Controls: All handling of this compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[5] Ensure adequate ventilation is maintained in all storage and handling areas.[6]

Waste Segregation: The Cornerstone of Compliant Disposal

Proper waste segregation is the most critical step in a compliant disposal program.[7] Mixing different waste classes can create hazardous reactions, and complicates the final disposal process, often leading to significantly higher costs.

This compound is a non-halogenated aromatic ether . As such, its waste must be collected separately from halogenated solvents, acids, bases, and heavy metals.

Parameter Guideline Rationale
CAS Number 80944-44-1[1]Ensures accurate identification and labeling.
Hazard Classification Adopted: Hazardous to the aquatic environment, long-term (Chronic 4)[3] Note: Some sources classify as non-hazardous[1]Adherence to the precautionary principle ensures maximum environmental protection.
Precautionary Statement P273: Avoid release to the environment[3]This is the key directive guiding all disposal actions.
Waste Stream Non-Halogenated Organic WastePrevents mixing with waste types (e.g., halogenated) that require different, more complex disposal methods.[5]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatStandard practice for handling laboratory chemicals to prevent skin and eye contact.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for collecting and preparing both liquid and solid waste containing this compound for final disposal.

Container Preparation and Labeling
  • Select a Compatible Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Chemically compatible polyethylene or glass containers are recommended.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[5]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Is the waste liquid or solid? C->D E Liquid Waste (e.g., solutions) D->E Liquid F Solid Waste (e.g., contaminated gloves, wipes) D->F Solid G Carefully pour into a labeled, non-halogenated organic waste container. E->G H Place in a labeled, solid chemical waste container. F->H I Keep container securely closed when not in use. G->I H->I J Store container in a designated satellite accumulation area. I->J K Arrange for pickup by a licensed waste disposal company via EHS. J->K L Maintain disposal records as required by regulations. K->L

Caption: Disposal decision workflow for this compound.

Protocol for Liquid Waste
  • Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the prepared, labeled waste container.

  • Closure: Securely cap the container immediately after adding waste. Do not leave funnels in the container opening.[7]

  • Log Entry: If required by your institution, log the amount of waste added.

Protocol for Solid Waste
  • Collection: Place contaminated items such as gloves, absorbent pads, or weighing papers directly into a designated, labeled solid waste container. This should typically be a plastic-lined, puncture-resistant box or a dedicated drum.

  • Spill Debris: For cleaning up minor spills, use an inert absorbent material like vermiculite or sand. Sweep up the absorbed material and place it into the solid waste container.[5]

  • Closure: Keep the solid waste container sealed when not in use.

Final Steps: Storage and Disposal

  • Storage: Store the sealed waste containers in a designated and properly ventilated satellite accumulation area. Ensure secondary containment is used to capture any potential leaks.

  • Professional Disposal: Disposal must be conducted in strict accordance with all local and national regulations.[8][2] Contact your institution's EHS department to arrange for the collection and disposal by a licensed and certified hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

By adhering to this protocol, you ensure a disposal process that is not only compliant but also fundamentally safe, protecting yourself, your colleagues, and the broader environment.

References

  • Tokyo Chemical Industry. (2025, October 16). Safety Data Sheet: 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

  • Echemi. (2023, January 1). This compound Properties.

  • BeanTown Chemical. (2024, July 8). Safety Data Sheet: trans-1-Ethoxy-4-(4-n-propycyclohexyl)benzene.

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 1-Ethyl-4-fluorobenzene.

  • PubChem. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene.

  • TCI Chemicals. (2025, October 3). Safety Data Sheet: 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl.

  • Daken Chemical. CAS NO.80944-44-1 this compound.

  • Carl ROTH. (2025, March 31). Safety Data Sheet: ROTI®Fair SDS-PAGE.

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.

  • BenchChem. Proper Disposal of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Step-by-Step Guide for Laboratory Professionals.

  • U.S. Environmental Protection Agency (EPA). Benzene.

  • University of New Mexico. Chemical Safety Guidelines. Environmental Health & Safety.

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.

  • U.S. Environmental Protection Agency (EPA). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management.

  • Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.